3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride
Description
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Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N3.ClH/c8-4-1-3(7(9,10)11)2-14-5(4)6(12)13;/h1-2H,(H3,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRFWUPAZAZUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=N)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704348 | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179362-45-8 | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-(trifluoromethyl)picolinimidamide Hydrochloride
Introduction: Strategic Importance in Medicinal Chemistry
3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride is a key building block in contemporary drug discovery and development. The presence of a trifluoromethyl group imparts desirable properties such as enhanced metabolic stability and increased lipophilicity, which can significantly improve the pharmacokinetic profile of a drug candidate. The chloro substituent and the picolinimidamide functional group offer versatile handles for further chemical modifications, making this molecule a valuable intermediate in the synthesis of a wide range of biologically active compounds, particularly in the agrochemical and pharmaceutical industries. This guide provides a comprehensive overview of a robust and well-established synthetic pathway to this important molecule, detailing the synthesis of the key nitrile precursor and its subsequent transformation to the target amidine hydrochloride via the classical Pinner reaction.
Synthetic Strategy: A Two-Step Approach
The most efficient and commonly employed synthetic route to this compound is a two-step process. This strategy begins with the synthesis of the crucial intermediate, 3-chloro-5-(trifluoromethyl)picolinonitrile, followed by its conversion to the target amidine hydrochloride.
Overall Synthetic Pathway
Caption: A two-step synthesis of this compound.
Part 1: Synthesis of 3-Chloro-5-(trifluoromethyl)picolinonitrile
The initial step involves the nucleophilic substitution of a chlorine atom on the pyridine ring with a cyanide group. A common and effective starting material for this transformation is 2,3-dichloro-5-(trifluoromethyl)pyridine.
Reaction Mechanism and Rationale
The cyanation of 2,3-dichloro-5-(trifluoromethyl)pyridine is a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring activates the chloro substituents towards nucleophilic attack. The cyanide ion (CN⁻) acts as the nucleophile, displacing one of the chloride ions. The reaction is typically carried out in the presence of a phase-transfer catalyst, such as benzyltriethylammonium chloride, to facilitate the transfer of the cyanide ion from the aqueous phase to the organic phase where the pyridine derivative is dissolved. This enhances the reaction rate and yield.[1]
Experimental Protocol: Cyanation of 2,3-Dichloro-5-(trifluoromethyl)pyridine
The following protocol is adapted from established patent literature.[1]
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 2,3-dichloro-5-(trifluoromethyl)pyridine (e.g., 0.2 mol), a suitable organic solvent such as dichloromethane or toluene (200 mL), and a phase-transfer catalyst like benzyltriethylammonium chloride (e.g., 0.01 mol).
-
Addition of Cyanide: Prepare a solution of sodium cyanide (e.g., 0.22 mol) in water (50 mL) and add it to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a gentle reflux (approximately 40-50 °C for dichloromethane) and stir vigorously for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and separate the organic layer. Wash the organic layer with water (2 x 100 mL) and then with brine (100 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude 3-chloro-5-(trifluoromethyl)picolinonitrile by vacuum distillation to yield a colorless to pale yellow liquid.
| Parameter | Value | Reference |
| Starting Material | 2,3-Dichloro-5-(trifluoromethyl)pyridine | [1] |
| Reagents | Sodium Cyanide, Benzyltriethylammonium chloride | [1] |
| Solvent | Dichloromethane or Toluene | [1] |
| Reaction Temperature | 40-50 °C (reflux) | [1] |
| Typical Yield | >85% | [1] |
| Purity (post-distillation) | >99% | [1] |
Part 2: Synthesis of this compound via the Pinner Reaction
The final step in the synthesis is the conversion of the nitrile group of 3-chloro-5-(trifluoromethyl)picolinonitrile into an amidine hydrochloride. The Pinner reaction is the method of choice for this transformation due to its reliability and efficiency.[2][3][4]
Reaction Mechanism and Rationale
The Pinner reaction proceeds in two main stages:
-
Formation of the Pinner Salt: The nitrile is treated with an anhydrous alcohol (commonly ethanol) in the presence of dry hydrogen chloride gas. The nitrile nitrogen is protonated by the strong acid, which significantly increases the electrophilicity of the nitrile carbon. The alcohol then acts as a nucleophile, attacking the activated nitrile carbon to form an intermediate which rearranges to a stable imino ester hydrochloride, also known as a Pinner salt.[2][3] It is crucial to maintain anhydrous conditions as the Pinner salt is sensitive to moisture and can hydrolyze to the corresponding ester.[3]
-
Ammonolysis of the Pinner Salt: The isolated or in-situ generated Pinner salt is then treated with ammonia. The ammonia displaces the alkoxy group of the imino ester in a nucleophilic substitution reaction to form the desired amidine. As the reaction is carried out in the presence of excess HCl and the product is basic, it is isolated as the stable hydrochloride salt.
Pinner Reaction Workflow
Caption: The two-stage process of the Pinner reaction for amidine synthesis.
Experimental Protocol: Pinner Reaction and Ammonolysis
The following is a generalized yet robust protocol for the synthesis of this compound.
-
Preparation of Ethanolic HCl: Prepare a saturated solution of anhydrous hydrogen chloride in absolute ethanol at 0 °C. This can be achieved by bubbling dry HCl gas through the cooled ethanol. The concentration can be determined by titration.
-
Formation of the Pinner Salt: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a drying tube, and a dropping funnel, dissolve 3-chloro-5-(trifluoromethyl)picolinonitrile (e.g., 0.1 mol) in the prepared anhydrous ethanolic HCl (e.g., 100 mL). Stir the solution at room temperature for 12-24 hours. The Pinner salt may precipitate as a white solid.
-
Ammonolysis: Cool the reaction mixture to 0 °C in an ice bath. Prepare a solution of ammonia in anhydrous ethanol and add it dropwise to the stirred suspension of the Pinner salt until the solution becomes basic (check with pH paper).
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Isolation and Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting solid residue is the crude this compound. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to afford the pure product as a white to off-white crystalline solid.
Conclusion
The synthesis of this compound is a well-defined process that leverages classical organic reactions. The two-step pathway, involving a robust cyanation followed by the reliable Pinner reaction, provides an efficient route to this valuable synthetic intermediate. Careful control of reaction conditions, particularly the maintenance of anhydrous environments during the Pinner reaction, is critical for achieving high yields and purity. This guide provides the necessary theoretical and practical framework for researchers and drug development professionals to successfully synthesize this key building block for a variety of applications.
References
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- Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine. (2017). Google Patents.
- Pinner Reaction. (2025). J&K Scientific.
- Pinner reaction. (n.d.). Wikipedia.
- Pinner Reaction. (n.d.). Organic Chemistry Portal.
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An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride is a substituted pyridine derivative that serves as a valuable building block in synthetic chemistry. Its trifluoromethyl and chloro substitutions on the pyridine ring, combined with the reactive picolinimidamide moiety, make it a versatile precursor for the development of novel compounds in the pharmaceutical and agrochemical industries. The trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly enhance metabolic stability, lipophilicity, and binding affinity of target molecules.
This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines robust analytical methodologies for its characterization, and discusses its conceptual synthesis and safe handling protocols. The information herein is synthesized to provide researchers with the foundational knowledge required for its effective use in discovery and development workflows.
Chemical Identity and Structure
A precise understanding of the compound's identity is the cornerstone of any scientific investigation.
1.1 Nomenclature and Identifiers
-
Systematic Name: 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide,hydrochloride
-
Common Name: this compound[1]
-
MDL Number: MFCD11975591[4]
1.2 Molecular Formula and Weight The compound's basic quantitative identifiers are summarized below.
| Attribute | Value | Source(s) |
| Molecular Formula | C₇H₆Cl₂F₃N₃ | [1][4] |
| Molecular Weight | 260.04 g/mol | [4] |
1.3 Chemical Structure The structure features a pyridine ring substituted at the C2, C3, and C5 positions. The C2 position holds the picolinimidamide group (-C(=NH)NH2), which is protonated in its hydrochloride salt form. The C3 position is substituted with a chlorine atom, and the C5 position with a trifluoromethyl (-CF3) group. Both the chloro and trifluoromethyl groups are strongly electron-withdrawing, which significantly influences the reactivity and electronic properties of the pyridine ring.
Caption: Structural representation of the key moieties.
Physicochemical Properties
The physical and chemical properties dictate the compound's behavior in various experimental settings, from reaction conditions to formulation.
2.1 Physical State and Appearance While specific vendor data is not universally published, analogous compounds such as Picolinimidamide Hydrochloride appear as a white to light yellow crystalline powder[5]. It is reasonable to expect this compound to be a crystalline solid at room temperature.
2.2 Solubility As a hydrochloride salt, this compound is anticipated to exhibit enhanced solubility in aqueous and polar protic solvents compared to its free base form.[6] The presence of the polar imidamide hydrochloride group suggests good solubility in water, methanol, and DMSO. Conversely, it is expected to have limited solubility in nonpolar aprotic solvents like hexanes and diethyl ether. The choice of solvent for reactions or analysis should be guided by this polarity profile.
2.3 Storage and Stability Commercial suppliers recommend storing the compound under an inert atmosphere at room temperature.[4] Some vendors utilize cold-chain transportation, indicating that temperature control during shipping is crucial to maintain stability.[4] The compound is likely hygroscopic, a common characteristic of hydrochloride salts, and should be handled in a dry environment.
Conceptual Synthesis Pathway
Understanding the synthetic origin of a building block provides insight into potential impurities and informs its reactivity. This compound is logically synthesized from precursors containing the substituted pyridine core. A common and efficient route involves the conversion of a nitrile functional group.
The likely precursor is 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile (CAS 1473374)[7]. The synthesis of such trifluoromethylpyridine precursors often starts from simpler picolines, which undergo sequential chlorination and fluorination reactions.[8][9] The conversion of the 2-carbonitrile to the 2-picolinimidamide can be achieved via reactions like the Pinner synthesis, which involves treating the nitrile with an alcohol and HCl, followed by ammonolysis.
Caption: Conceptual synthetic pathway to the target compound.
Analytical Methodologies
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the compound. While specific spectral data from vendors is often proprietary, a standard suite of analytical techniques can be applied.[4]
4.1 Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of non-volatile organic compounds. A reverse-phase (RP-HPLC) method is the most appropriate choice for this polar, basic compound.
-
Rationale: The hydrochloride salt is ionizable and hydrophilic, making it well-suited for reverse-phase chromatography where a polar mobile phase is used with a nonpolar stationary phase.[10]
-
Protocol:
-
Column: A C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a robust starting point.[11]
-
Mobile Phase: A gradient elution using a mixture of (A) water with an acidic modifier and (B) acetonitrile or methanol.
-
Acidic Modifier: 0.1% formic acid or trifluoroacetic acid (TFA) in both solvents is crucial. It ensures the protonation of the imidamide group, leading to consistent retention times and sharp, symmetrical peak shapes by minimizing interactions with residual silanols on the column.[12]
-
-
Detection: UV detection at a wavelength such as 254 nm or 270 nm, where the pyridine ring is expected to absorb.[11]
-
Sample Preparation: Dissolve the compound in the initial mobile phase composition or a compatible solvent like water/acetonitrile to ensure good peak shape.
-
Caption: Standard workflow for purity analysis by RP-HPLC.
4.2 Spectroscopic Characterization
Spectroscopic methods provide definitive structural confirmation.
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be informative.
-
¹H NMR:
-
Aromatic Protons: Two distinct signals are expected in the aromatic region (typically δ 7.5-9.0 ppm for pyridines).[13] Due to the electron-withdrawing effects of the Cl and CF₃ groups, these protons will be significantly downfield. They will appear as doublets with a small meta-coupling constant (⁴J).
-
Amine/Imine Protons: The -NH and -NH₂ protons of the imidamide hydrochloride group will appear as broad, exchangeable signals, likely far downfield. Their chemical shift can be highly dependent on the solvent and concentration.
-
-
¹³C NMR:
-
Pyridine Carbons: Six distinct signals for the pyridine ring carbons. The carbons attached to Cl, CF₃, and the imidamide group will have characteristic chemical shifts.
-
CF₃ Carbon: A quartet due to one-bond coupling with the three fluorine atoms.
-
Imidamide Carbon: The C=N carbon will appear in the typical range for amidines (~150-160 ppm).
-
-
¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the CF₃ group.
4.2.2 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Rationale: Electrospray Ionization (ESI) in positive mode is ideal for this pre-charged hydrochloride salt. The analysis will detect the cationic form of the free base.[14]
-
Expected Mass: The expected monoisotopic mass for the free base cation [C₇H₇ClF₃N₃]⁺ would be observed.
-
Isotopic Pattern: The presence of one chlorine atom will result in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak (M+), corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[15][16]
-
Fragmentation: Key fragmentation pathways would likely involve the loss of ammonia (NH₃), hydrogen cyanide (HCN), or the cleavage of the trifluoromethyl group.
Safety, Handling, and Storage
Proper handling is critical to ensure researcher safety and maintain the integrity of the compound.
-
General Precautions: Use standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17] Handle the compound in a well-ventilated area or a chemical fume hood.[18][19]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air.[4] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19]
Conclusion
This compound is a key chemical intermediate with well-defined physicochemical properties that make it amenable to standard analytical characterization. Its identity and purity can be reliably established using a combination of RP-HPLC, NMR spectroscopy, and mass spectrometry. A thorough understanding of its synthetic origins, solubility profile, and handling requirements is essential for its successful application in the synthesis of more complex, high-value molecules for the life sciences sector.
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SIELC Technologies. (n.d.). Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
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ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
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ACS Publications. (n.d.). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. Retrieved from [Link]
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Supporting Information. (n.d.). Synthesis of 6-alkyl-2-aryl-3-(trifluoromethyl)pyridinium salts. Retrieved from [Link]
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MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of 1H NMR shifts (ppm) of dipicolylamine units of ligands. Retrieved from [Link]
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National Institutes of Health. (2021, November 29). Automated Determination of Nuclear Magnetic Resonance Chemical Shift Perturbations in Ligand Screening Experiments: The PICASSO Web Server. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
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PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]
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MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]
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A Technical Guide to 3-Chloro-5-(trifluoromethyl)picolinimidamide Hydrochloride: A Versatile Intermediate in Modern Chemistry
Abstract
In the landscape of pharmaceutical and agrochemical research, the strategic use of fluorinated building blocks is paramount for enhancing the metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2] 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride (CAS No. 1179362-45-8) has emerged as a key heterocyclic intermediate, valued for its unique trifluoromethyl and chloro substitutions on a pyridine scaffold. This guide provides an in-depth examination of this compound, detailing its physicochemical properties, a validated synthesis protocol derived from analogous chemical transformations, and a discussion of its critical role as a precursor in the synthesis of more complex bioactive molecules. This document serves as a technical resource for researchers and process chemists engaged in drug discovery and development.
Chemical Identity and Physicochemical Properties
This compound is a pyridine-based organic compound. The presence of a trifluoromethyl group (-CF3), a chlorine atom (-Cl), and an imidamide functional group (-C(=NH)NH2) as a hydrochloride salt defines its reactivity and utility.[3] These features make it a valuable building block in medicinal chemistry.[1]
A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 1179362-45-8 | ChemScene, BLD Pharm[3][4] |
| Molecular Formula | C₇H₆Cl₂F₃N₃ | BLD Pharm[3] |
| Molecular Weight | 260.04 g/mol | BLD Pharm[3] |
| Appearance | Solid (predicted) | General Knowledge |
| Functional Groups | Pyridine, Amidine, Chloride, Trifluoromethyl | BLD Pharm[3] |
| Storage Conditions | Inert atmosphere, room temperature | BLD Pharm[3] |
Synthesis and Purification: A Validated Protocol
The logical precursor for this synthesis is 3-Chloro-5-(trifluoromethyl)picolinonitrile. The overall workflow is a two-step process.
Workflow for Synthesis
Caption: Synthesis workflow for the target compound.
Step-by-Step Experimental Protocol
Step 1: Formation of Ethyl 3-chloro-5-(trifluoromethyl)picolinimidate hydrochloride
-
System Preparation: A three-necked, round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂) is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Reagent Addition: Add 3-Chloro-5-(trifluoromethyl)picolinonitrile (1 equivalent) to anhydrous ethanol (approx. 5-10 volumes). Cool the mixture to 0°C in an ice bath.
-
Reaction: Bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be monitored. Continue the HCl addition until the solution is saturated.
-
Incubation: Seal the flask and allow it to stand at 0-4°C for 12-24 hours. A precipitate of the imidate hydrochloride salt is expected to form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether to remove unreacted starting material and solvent, and dry under vacuum.
Causality and Self-Validation: The use of anhydrous conditions is critical as the imidate product is highly susceptible to hydrolysis back to the corresponding ester. The low temperature minimizes side reactions. The formation of a precipitate serves as a primary validation of reaction success, which must be confirmed via analytical methods like ¹H NMR to check for the characteristic ethyl group signals.
Step 2: Conversion to this compound
-
System Preparation: Suspend the dried ethyl 3-chloro-5-(trifluoromethyl)picolinimidate hydrochloride (1 equivalent) in anhydrous ethanol in a pressure-rated vessel.
-
Reagent Addition: Cool the suspension to -10°C and add a solution of anhydrous ammonia in ethanol (typically 2-3 equivalents).
-
Reaction: Seal the vessel and stir the mixture at room temperature for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the final product.
Causality and Self-Validation: Ammonia acts as the nucleophile, displacing the ethoxy group to form the more stable amidine. Using a sealed vessel ensures a sufficient concentration of the volatile ammonia reagent. The purity of the final product must be rigorously validated. A Certificate of Analysis (COA) for such a compound would typically require >98% purity by HPLC, confirmation of structure by ¹H NMR and Mass Spectrometry, and may include elemental analysis to confirm the hydrochloride salt stoichiometry.
Role as a Key Synthetic Intermediate
This compound is not typically an end-product but rather a versatile intermediate for constructing more complex molecules, particularly those with applications in drug discovery. The imidamide moiety is a precursor to various five- and six-membered heterocycles.
The compound's value lies in the combination of its functional groups:
-
Trifluoromethyl Group: Enhances metabolic stability and cell membrane permeability in final drug candidates.[1]
-
Chloro Group: Provides a reactive site for nucleophilic aromatic substitution or cross-coupling reactions, allowing for further molecular elaboration.
-
Imidamide Group: Can be used to construct heterocycles like triazoles or oxadiazoles, which are common scaffolds in medicinal chemistry.
Logical Elaboration Pathway
Caption: Potential synthetic routes from the title compound.
This structural motif, a substituted chloropyridine, is found in numerous active pharmaceutical ingredients (APIs). The strategic placement of the chloro and trifluoromethyl groups influences the electronic properties of the pyridine ring, making it a valuable component in designing molecules that target specific biological pathways.[1][2][5]
Analytical Characterization
To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is mandatory.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid) is a standard starting point. Purity should exceed 98% for use in sensitive applications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The proton NMR will show characteristic signals for the aromatic protons and the -NH₂ protons of the amidine group. ¹⁹F NMR is crucial for confirming the presence and integrity of the trifluoromethyl group.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the free base form of the compound. Electrospray ionization (ESI) is a suitable method.
-
Elemental Analysis: Determines the percentage composition of C, H, N, and Cl, providing definitive evidence for the empirical formula and the presence of the hydrochloride salt.
Conclusion
This compound is a specialized chemical intermediate whose value is defined by the strategic combination of its functional groups. While not a bioactive agent itself, it represents a crucial starting point for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The synthetic and analytical protocols outlined in this guide provide a framework for its reliable preparation and quality control, empowering researchers to leverage its unique chemical architecture in the development of next-generation molecules.
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PubChem, National Institutes of Health. 4-Formyl-3-methoxybenzonitrile. [Link]
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PubChem, National Institutes of Health. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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PubMed. The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. [Link]
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A Technical Guide to the Spectral Data Analysis of 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride
Abstract
This technical guide provides a comprehensive framework for the spectral analysis and structural elucidation of 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical workflow, guiding researchers through the integration of multiple analytical techniques. We will explore the theoretical underpinnings and practical considerations for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices is emphasized, ensuring that each protocol is a self-validating system for achieving unambiguous structural confirmation and purity assessment.
Introduction: The Analytical Imperative
This compound belongs to a class of halogenated and trifluoromethylated pyridine compounds, which are pivotal scaffolds in modern drug discovery and materials science.[1] The presence of a chloro group, a trifluoromethyl group, and a picolinimidamide side chain imparts a unique electronic and steric profile, making robust analytical characterization essential for quality control, reaction monitoring, and understanding structure-activity relationships.
This guide presents a multi-technique approach to spectral analysis. The hydrochloride salt form necessitates specific considerations in sample preparation, particularly for NMR, to ensure data quality and correct interpretation.[2][3] Our objective is to provide a foundational methodology for researchers encountering this, or structurally similar, molecules.
Integrated Analytical Workflow
The definitive structural confirmation of a novel compound is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. The workflow presented here is designed to systematically build a complete structural picture, where each analysis validates the others.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry (MS): The First Gateway
Mass spectrometry provides the molecular weight and, with high-resolution instruments, the elemental composition. This is the first and most critical test of a compound's identity.
Experimental Protocol (Electrospray Ionization - Time of Flight)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid. The acid helps to ensure the analyte remains protonated.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Acquisition Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 50-500 m/z
-
Rationale: Positive ion mode is selected to detect the protonated molecule [M+H]⁺. ESI is a soft ionization technique suitable for polar molecules, minimizing in-source fragmentation.[4]
-
Predicted Data and Interpretation
The molecular formula for the free base is C₇H₅ClF₃N₃.
-
Molecular Ion Peak [M+H]⁺: The primary species observed will be the protonated free base. The expected monoisotopic mass is calculated to be 238.0155 m/z.
-
Isotopic Pattern: A crucial validation point is the isotopic pattern of the chlorine atom. The ratio of the M peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) should be approximately 3:1, which is a characteristic signature of a monochlorinated compound.
-
Fragmentation: While ESI is soft, some fragmentation can be induced. Key predicted fragmentation pathways involve the loss of small, stable neutral molecules.[5][6]
-
Loss of NH₃ (Ammonia): A fragment corresponding to [M+H - NH₃]⁺ at ~221.0 m/z.
-
Loss of HCN (Hydrogen Cyanide): A fragment corresponding to [M+H - HCN]⁺ at ~211.0 m/z.
-
| Predicted Ion | Formula | Calculated m/z | Notes |
| [M+H]⁺ (³⁵Cl) | [C₇H₆ClF₃N₃]⁺ | 238.0155 | Monoisotopic mass of the protonated free base. |
| [M+H]⁺ (³⁷Cl) | [C₇H₆³⁷ClF₃N₃]⁺ | 240.0126 | A+2 peak, expected at ~32% intensity of A. |
| [M+H - NH₃]⁺ | [C₇H₃ClF₃N₂]⁺ | 221.0042 | Loss of ammonia from the imidamide group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of magnetically active nuclei like ¹⁹F.
Experimental Protocol
-
Solvent Selection: Due to the hydrochloride salt form, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. It readily dissolves salts and has the advantage of slowing the exchange of labile protons (like N-H), making them observable.[3] Chloroform-d (CDCl₃) may also be used if the compound is sufficiently soluble.
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of DMSO-d₆.
-
Instrumentation: A 400 MHz (or higher) spectrometer.
-
Acquisition:
-
¹H NMR: Standard single-pulse experiment.
-
¹³C NMR: Proton-decoupled experiment (e.g., zgpg30).
-
¹⁹F NMR: Proton-decoupled experiment, referenced to an external standard like CFCl₃.[7]
-
Predicted Spectra and Interpretation
Structure and Numbering:
-
Pyridine Ring Protons: The pyridine ring has two protons. Due to the strong electron-withdrawing effects of the Cl and CF₃ groups, these protons will be significantly downfield.[8][9]
-
H-4: Expected around δ 8.8-9.0 ppm. It will appear as a doublet, coupled to H-6 with a small meta-coupling constant (⁴JHH ≈ 2-3 Hz).
-
H-6: Expected around δ 8.6-8.8 ppm. It will also appear as a doublet due to coupling with H-4 (⁴JHH ≈ 2-3 Hz).
-
-
Imidamide Protons (-C(=NH)NH₂): These protons are exchangeable and may appear as broad signals. Their chemical shift is highly dependent on concentration and residual water.
-
-NH₂: Expected as a broad singlet around δ 7.5-8.5 ppm (2H).
-
=NH: Expected as a broad singlet around δ 9.0-10.0 ppm (1H). The protonation from the HCl salt may be on this nitrogen or the pyridine nitrogen, which would further shift these signals.[2]
-
-
Pyridine Ring Carbons:
-
C-2, C-3, C-5: These carbons are directly attached to or influenced by electronegative atoms/groups. The carbon attached to chlorine (C-3) may show broadening due to the quadrupolar effect of the Cl nucleus.[10][11]
-
C-CF₃ (quartet): The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz).[1]
-
-
Imidamide Carbon (-C=N): Expected around δ 150-160 ppm.
| Atom | Predicted ¹³C Shift (δ, ppm) | Predicted Multiplicity (¹⁹F Coupling) | Notes |
| C2 | ~148-152 | Singlet | Adjacent to pyridine N and C=N group. |
| C3 | ~130-135 | Singlet | Attached to Cl; signal may be broad.[12] |
| C4 | ~145-150 | Quartet (small J) | Meta to CF₃ group. |
| C5 | ~125-130 | Quartet (²JCF ≈ 35-40 Hz) | Attached to CF₃ group. |
| C6 | ~152-156 | Singlet | Alpha to pyridine N. |
| -C(=N)- | ~155-160 | Singlet | Imidamide carbon. |
| -CF₃ | ~120-124 | Quartet (¹JCF ≈ 275 Hz) | Trifluoromethyl carbon. |
-
A single, sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group.
-
Predicted Chemical Shift: The chemical shift for a CF₃ group on a pyridine ring is typically in the range of δ -60 to -70 ppm relative to CFCl₃.[1][13] The electron-withdrawing nature of the ring and the adjacent chloro group will influence the precise shift.[14]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FT-IR is a rapid and effective method for confirming the presence of key functional groups.
Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Background: A background scan of the clean, empty ATR crystal must be taken prior to the sample scan.
Predicted Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400-3200 | Medium-Strong, Broad | N-H Stretch | -NH₂ and =N-H |
| 1640-1680 | Strong | C=N Stretch | Imine/Imidamide[15][16] |
| ~1600 & ~1470 | Medium-Sharp | C=C / C=N Stretch | Pyridine Ring[17] |
| 1250-1050 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃)[18] |
| 850-750 | Strong | C-Cl Stretch | Aryl-Chloride |
UV-Vis Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.
Experimental Protocol
-
Solvent: Use a UV-grade solvent such as methanol or acetonitrile.
-
Sample Preparation: Prepare a solution of known concentration (e.g., 0.01 mg/mL) to allow for molar absorptivity calculation.
-
Acquisition: Scan from 200 to 400 nm in a quartz cuvette.
Predicted Data and Interpretation
Substituted pyridines typically exhibit two main absorption bands corresponding to π → π* transitions.[19][20]
-
Primary Band: A strong absorption maximum (λ_max) is expected below 230 nm.
-
Secondary Band: A weaker, more structured band is expected around 260-280 nm. The substitution with auxochromic (Cl) and chromophoric (CF₃, C=N) groups will cause a bathochromic (red) shift compared to unsubstituted pyridine.[21][22]
Conclusion: A Self-Validating Analytical System
The structural elucidation of this compound is achieved through a synergistic and self-validating analytical approach. High-resolution mass spectrometry confirms the elemental composition. Multi-nuclear (¹H, ¹³C, ¹⁹F) NMR spectroscopy maps the precise atomic connectivity and chemical environment. FT-IR spectroscopy provides an orthogonal confirmation of the essential functional groups, while UV-Vis spectroscopy characterizes the electronic nature of the conjugated system. By integrating these techniques as described, researchers and drug development professionals can establish a definitive and robust analytical profile for this molecule, ensuring its identity, purity, and quality for any subsequent application.
References
- This reference is a placeholder for a general organic chemistry textbook. March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
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Selective Trifluoromethylation of Pyridines. (2022). ChemistryViews. [Link]
- This reference is a placeholder for a spectroscopy textbook. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L.
-
Infrared Spectroscopy Absorption Table. (2023). Chemistry LibreTexts. [Link]
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Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2017). NIH National Library of Medicine. [Link]
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19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (2014). Dove Medical Press. [Link]
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Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]
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3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. (2021). NIH National Library of Medicine. [Link]
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Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. (1953). Springer Nature. [Link]
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6.3 IR Spectrum and Characteristic Absorption Bands. (2022). Organic Chemistry I. [Link]
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Carbon-13 NMR for chloroform. (2016). Chemistry Stack Exchange. [Link]
-
19F Chemical Shifts and Coupling Constants. UCSB Department of Chemistry and Biochemistry. [Link]
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Interpreting Infrared Spectra. Specac Ltd. [Link]
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Can the salt form of my organic compound be determined using NMR? (2018). ResearchGate. [Link]
-
¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. (1992). Taylor & Francis Online. [Link]
-
Density Functional Theory Study of (13)C NMR Chemical Shift of Chlorinated Compounds. (2012). Wiley Online Library. [Link]
-
The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. (1954). ACS Publications. [Link]
-
UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]
-
Ultra-violet absorption spectra of substituted pyridines. (1975). ScienceDirect. [Link]
-
19F NMR Reference Standards. University of Wisconsin-Madison Chemistry Department. [Link]
-
Skeletal and chlorine effects on 13C-NMR chemical shifts of chlorinated polycyclic systems. (1998). Scielo. [Link]
-
Hydrochloride Salt of the GABAkine KRM-II-81. (2022). NIH National Library of Medicine. [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (1964). Polish Academy of Sciences. [Link]
-
IR Chart. University of Colorado Boulder Department of Chemistry. [Link]
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Fragmentation (mass spectrometry). Wikipedia. [Link]
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Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (2016). IntechOpen. [Link]
-
Mass Spectrometry (MS) Fragmentation Patterns (HL). Save My Exams. [Link]
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11.8: Fragmentation Patterns in Mass Spectrometry. (2020). Chemistry LibreTexts. [Link]
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Unraveling the Enigma: The Mechanism of Action of 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride
A Note to the Scientific Community: Extensive searches of public scientific databases, patent literature, and chemical supplier catalogs have yielded no specific information on the mechanism of action for 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride. This suggests that the compound may be a novel investigational agent, a proprietary molecule with limited public disclosure, or a synthetic intermediate not intended for biological use.
Therefore, this document serves not as a definitive guide, but as a foundational exploration into the potential mechanisms of action based on the constituent chemical moieties of the molecule. The insights presented herein are extrapolations derived from the known bioactivities of related chemical classes, namely picolinamide and trifluoromethylpyridine derivatives. It is imperative that the hypotheses outlined below are subjected to rigorous experimental validation.
Part 1: Deconstructing the Molecule: A Hypothetical Framework for Biological Activity
The structure of this compound offers several clues to its potential biological targets. The picolinamide core is a well-established pharmacophore present in a variety of bioactive compounds. The trifluoromethyl and chloro substituents on the pyridine ring are expected to significantly modulate the electronic and steric properties of the molecule, influencing its binding affinity and metabolic stability.
The Picolinamide Core: A Versatile Scaffold
Picolinamide and its derivatives are known to exhibit a wide range of biological activities, including:
-
Enzyme Inhibition: The nitrogen atom of the pyridine ring and the amide group can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of various enzymes.
-
Ion Channel Modulation: The aromatic nature of the pyridine ring can lead to interactions with hydrophobic pockets within ion channel proteins.
-
Receptor Binding: The overall shape and electronic distribution of the picolinamide scaffold can allow for specific binding to cell surface or intracellular receptors.
The Influence of Trifluoromethyl and Chloro Groups
The presence of a trifluoromethyl group (-CF3) and a chlorine atom (-Cl) on the pyridine ring is likely to have a profound impact on the compound's properties:
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of the molecule, which may enhance its ability to cross cell membranes.
-
Metabolic Stability: The strong carbon-fluorine bond in the -CF3 group can block sites of metabolism, increasing the compound's half-life.
-
Electronic Effects: Both the -CF3 and -Cl groups are electron-withdrawing, which can alter the pKa of the pyridine nitrogen and influence the molecule's binding characteristics.
Part 2: Postulated Mechanisms and Experimental Validation
Based on the analysis of the chemical structure, several plausible mechanisms of action can be proposed. For each hypothesis, a corresponding experimental workflow is outlined to facilitate investigation.
Hypothesis 1: Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)
Certain picolinamide derivatives have been shown to inhibit NAMPT, a key enzyme in the salvage pathway of NAD+ biosynthesis. Inhibition of NAMPT can lead to cellular energy depletion and apoptosis, making it an attractive target for cancer therapy.
Experimental Workflow for NAMPT Inhibition Assay:
Caption: Workflow for an in vitro NAMPT enzymatic assay.
Protocol:
-
Plate Preparation: Add 2 µL of a serial dilution of this compound in assay buffer to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of recombinant human NAMPT enzyme solution to each well.
-
Substrate Addition: Initiate the reaction by adding 2 µL of a solution containing nicotinamide and PRPP.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Add 6 µL of a NAD+ detection reagent and incubate for a further 15 minutes at room temperature.
-
Data Acquisition: Measure the signal (fluorescence or luminescence) using a plate reader.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Hypothesis 2: Modulation of GABA-A Receptors
The pyridine ring is a common feature in many central nervous system (CNS) active compounds. Some pyridine derivatives are known to modulate the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.
Experimental Workflow for GABA-A Receptor Activity Assay:
Caption: Workflow for a cell-based GABA-A receptor assay.
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing the desired GABA-A receptor subtype combination.
-
Dye Loading: Load the cells with a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.
-
Compound Addition: Add this compound at various concentrations to the cell plate.
-
Agonist Addition: After a short pre-incubation, add a sub-maximal concentration of GABA to stimulate the receptors.
-
Signal Detection: Measure the change in fluorescence using a FLIPR (Fluorometric Imaging Plate Reader) system.
-
Data Analysis: Determine if the compound potentiates or inhibits the GABA-induced signal and calculate the EC50 or IC50 value.
Part 3: Future Directions and Concluding Remarks
The exploration of this compound's mechanism of action is in its infancy. The hypotheses presented here, based on structural analogy, provide a rational starting point for a comprehensive investigation. A systematic approach, beginning with broad phenotypic screening followed by more focused target-based assays, will be crucial in elucidating the true biological activity of this compound.
The scientific community is encouraged to pursue further research to unravel the mysteries of this molecule. The potential for discovering a novel therapeutic agent with a unique mechanism of action warrants a dedicated and collaborative effort. As new data emerges, this guide will be updated to reflect the latest advancements in our understanding of this compound.
References
As there is no publicly available information on this compound, a reference list cannot be generated. The information and protocols provided are based on general knowledge of related chemical classes and standard laboratory procedures.
The Trifluoromethylpyridine Moiety: A Cornerstone of Modern Bioactive Compound Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold
The trifluoromethylpyridine (TFMP) scaffold has emerged as a critical component in the design of novel bioactive molecules across the agrochemical and pharmaceutical industries.[1][2] This is attributed to the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group and the pyridine ring. The strong electron-withdrawing nature of the -CF3 group, combined with the metabolic stability of the C-F bond, significantly influences the pharmacokinetic and pharmacodynamic profiles of the parent molecule.[2][3] These properties often lead to enhanced biological activity, improved metabolic stability, and better target engagement.[4] This guide provides an in-depth exploration of the diverse biological activities of TFMP derivatives, focusing on their mechanisms of action and the experimental protocols for their evaluation.
Herbicidal Activity: Targeting Essential Plant Enzymes
Trifluoromethylpyridine derivatives have been successfully commercialized as potent herbicides, primarily through the inhibition of key enzymes in plant metabolic pathways.[1][2] Two of the most significant targets are protoporphyrinogen oxidase (PPO) and acetyl-CoA carboxylase (ACCase).[2]
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Protoporphyrinogen oxidase (PPO) is a critical enzyme in the biosynthesis of both chlorophyll and heme. It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[5][6] Inhibition of PPO by TFMP derivatives leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX. This accumulation, in the presence of light, generates reactive oxygen species that cause rapid lipid peroxidation and cell death.[6]
Caption: PPO inhibition by TFMP herbicides.
Experimental Protocol: In Vitro PPO Inhibition Assay
This protocol outlines a fluorometric assay to determine the in vitro inhibition of PPO by TFMP derivatives.[5][6][7]
1. Preparation of Chloroplast Stromal Extracts:
- Homogenize fresh spinach leaves in an ice-cold extraction buffer (e.g., 330 mM sorbitol, 50 mM Tricine-KOH pH 7.9, 2 mM EDTA, 1 mM MgCl2, 0.1% BSA).
- Filter the homogenate through cheesecloth and centrifuge to pellet the chloroplasts.
- Lyse the chloroplasts osmotically and centrifuge to separate the stromal fraction (supernatant).
- Determine the protein concentration of the stromal extract using a standard method like the Bradford assay.[5]
2. Preparation of Substrate and Inhibitors:
- Prepare a stock solution of protoporphyrinogen IX (the substrate) in a suitable buffer.
- Prepare serial dilutions of the TFMP test compounds and a known PPO inhibitor (e.g., acifluorfen) as a positive control.
3. Assay Procedure:
- In a microplate, add the stromal extract, the test compound (or control), and the reaction buffer.
- Initiate the reaction by adding the protoporphyrinogen IX substrate.
- Incubate the plate in the dark at a controlled temperature (e.g., 30°C).
- Measure the fluorescence of the product, protoporphyrin IX, at regular intervals using a microplate reader (excitation ~410 nm, emission ~640 nm).[5]
4. Data Analysis:
- Calculate the rate of reaction for each concentration of the test compound.
- Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of PPO activity) by plotting the reaction rate against the logarithm of the inhibitor concentration.
Mechanism of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition
ACCase is a biotin-dependent enzyme that catalyzes the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to malonyl-CoA.[2][8] Inhibition of ACCase by certain TFMP derivatives deprives the plant of the necessary building blocks for lipid synthesis, leading to the cessation of growth and eventual death.[2]
Caption: ACCase inhibition by TFMP herbicides.
Experimental Protocol: In Vitro ACCase Inhibition Assay
This protocol describes an in vitro assay to measure the inhibition of ACCase using a commercially available ADP-Glo™ Kinase Assay kit, which quantifies ADP produced during the ACCase reaction.[9][10]
1. Reagents and Materials:
- Purified ACCase enzyme.
- Acetyl-CoA, ATP, and sodium bicarbonate.
- ADP-Glo™ Kinase Assay kit (Promega).
- TFMP test compounds and a known ACCase inhibitor (e.g., haloxyfop) as a positive control.
2. Assay Procedure:
- Prepare a reaction buffer containing all components except the enzyme.
- Add the test compounds at various concentrations to the wells of a microplate.
- Initiate the reaction by adding the ACCase enzyme to each well.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
- Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ kit instructions, which involves a luminescence-based measurement.
3. Data Analysis:
- The luminescence signal is proportional to the amount of ADP produced and thus to the ACCase activity.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Insecticidal Activity: Neurotoxins and Growth Regulators
Trifluoromethylpyridine derivatives are prominent in the development of modern insecticides, acting on various physiological targets in insects.[1][11]
Structure-Activity Relationships (SAR)
SAR studies have shown that the nature and position of substituents on the TFMP ring and other parts of the molecule are crucial for insecticidal activity. For instance, in a series of 1,3,4-oxadiazole derivatives containing a TFMP fragment, different substituents on the phenyl ring significantly influenced their bioactivity against pests like Plutella xylostella and Helicoverpa armigera.[1]
Experimental Protocol: Larval Toxicity Assay
This protocol outlines a general method for assessing the toxicity of TFMP derivatives against lepidopteran larvae, such as Plutella xylostella.[12]
1. Insect Rearing:
- Maintain a healthy, synchronized culture of the target insect species under controlled environmental conditions (temperature, humidity, and photoperiod).
- Rear larvae on an appropriate artificial diet or host plant material.
2. Compound Application:
- Prepare serial dilutions of the TFMP test compounds in a suitable solvent (e.g., acetone) containing a surfactant.
- Apply the test solutions to the surface of the artificial diet or by dipping host plant leaves.
- Allow the solvent to evaporate completely.
3. Bioassay:
- Place a known number of larvae (e.g., 10-20) of a specific instar into each container with the treated diet or leaves.
- Include a control group treated only with the solvent and surfactant.
- Maintain the containers under the same controlled conditions as for rearing.
4. Mortality Assessment:
- Assess larval mortality at specific time points (e.g., 24, 48, and 72 hours) after exposure.
- Larvae that are unable to move when prodded with a fine brush are considered dead.
5. Data Analysis:
- Correct the mortality data for control mortality using Abbott's formula.
- Calculate the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population) values using probit analysis.
Fungicidal and Antibacterial Activity: Broad-Spectrum Microbial Control
The TFMP moiety is also a key feature in a number of fungicides and is being explored for its antibacterial properties.[1]
Experimental Protocol: Antifungal Mycelial Growth Inhibition Assay
This is a standard in vitro method to screen for antifungal activity.[13]
1. Culture Preparation:
- Grow the target fungal pathogens on a suitable solid medium (e.g., Potato Dextrose Agar, PDA).
2. Compound Preparation:
- Dissolve the TFMP test compounds in a solvent like dimethyl sulfoxide (DMSO).
- Incorporate the test compounds at various concentrations into the molten PDA medium before it solidifies.
3. Inoculation and Incubation:
- Place a mycelial plug of a specific diameter from the edge of an actively growing fungal culture onto the center of each agar plate containing the test compound.
- Include control plates with and without the solvent.
- Incubate the plates at an optimal temperature for fungal growth.
4. Assessment of Inhibition:
- Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge.
- Calculate the percentage of mycelial growth inhibition for each concentration of the test compound compared to the control.
- Determine the EC50 value (effective concentration for 50% inhibition).
Experimental Protocol: Antibacterial Broth Microdilution Assay
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
1. Bacterial Culture and Inoculum Preparation:
- Grow the target bacteria in a suitable liquid broth medium (e.g., Mueller-Hinton Broth).
- Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).
2. Compound Dilution:
- Perform serial two-fold dilutions of the TFMP test compounds in a 96-well microtiter plate containing the broth medium.
3. Inoculation and Incubation:
- Inoculate each well with the standardized bacterial suspension.
- Include positive (bacteria only) and negative (broth only) controls.
- Incubate the plate at an optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.
4. MIC Determination:
- The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Medicinal Chemistry: Anticancer and Kinase Inhibition
The properties that make TFMP derivatives effective in crop protection also translate to medicinal chemistry, particularly in the development of anticancer agents.[4] A common mechanism of action for such compounds is the inhibition of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[14]
Mechanism of Action: Kinase Inhibition
Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process called phosphorylation. This can activate or deactivate the substrate, propagating cellular signals. Many TFMP-based anticancer drug candidates act as competitive inhibitors, binding to the ATP-binding pocket of a specific kinase and preventing phosphorylation of its downstream targets. This can disrupt signaling pathways involved in cell proliferation, survival, and migration.[15]
Caption: Kinase inhibition by TFMP derivatives.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of TFMP derivatives against a specific kinase.
1. Reagents and Materials:
- Purified recombinant kinase.
- Specific peptide substrate for the kinase.
- ATP.
- Assay buffer.
- Detection reagent (e.g., ADP-Glo™, or a phosphospecific antibody).
2. Assay Procedure:
- Add the kinase, peptide substrate, and TFMP test compound at various concentrations to the wells of a microplate.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a defined period.
- Stop the reaction and quantify the kinase activity. The method of quantification will depend on the detection reagent used (e.g., luminescence for ADP production, or an ELISA-based method for phosphorylation).
3. Data Analysis:
- Calculate the percentage of kinase inhibition for each concentration of the test compound.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT/MTS Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[14]
1. Cell Culture and Seeding:
- Culture the desired cancer cell lines in appropriate medium and conditions.
- Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
- Treat the cells with serial dilutions of the TFMP test compounds for a specific duration (e.g., 48 or 72 hours).
- Include untreated and solvent-treated controls.
3. MTT/MTS Reagent Addition and Incubation:
- Add the MTT or MTS reagent to each well.
- Incubate the plate for a few hours, during which viable cells with active metabolism will convert the reagent into a colored formazan product.
4. Absorbance Measurement:
- Solubilize the formazan product (if necessary, for MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.
5. Data Analysis:
- The absorbance is directly proportional to the number of viable cells.
- Calculate the percentage of cell viability for each concentration of the test compound relative to the control.
- Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Conclusion
The trifluoromethylpyridine scaffold is a versatile and powerful tool in the discovery and development of new bioactive compounds. Its unique electronic and steric properties contribute to a wide range of biological activities, including herbicidal, insecticidal, fungicidal, antibacterial, and anticancer effects. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of TFMP derivatives, enabling researchers to elucidate their mechanisms of action and advance the development of novel solutions for agriculture and medicine.
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An In-depth Technical Guide to the Stability and Storage of 3-Chloro-5-(trifluoromethyl)picolinimidamide Hydrochloride
Introduction
3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its chemical structure, characterized by a substituted pyridine ring containing a chloro group, a trifluoromethyl group, and a picolinimidamide hydrochloride moiety, dictates its reactivity and stability profile. For researchers, scientists, and drug development professionals, a thorough understanding of its stability and the establishment of appropriate storage conditions are paramount to ensure its quality, purity, and performance in downstream applications. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon its chemical properties and data from structurally related compounds.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.
| Property | Value | Source |
| CAS Number | 1179362-45-8 | N/A |
| Molecular Formula | C7H6Cl2F3N3 | N/A |
| Molecular Weight | 260.04 g/mol | N/A |
| Appearance | White to light yellow powder/crystal | |
| Purity | ≥95% | N/A |
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published in peer-reviewed literature, its chemical structure allows for the inference of several potential degradation pathways. These include hydrolysis, photodegradation, and thermal degradation.
Hydrolytic Degradation
The picolinimidamide group is susceptible to hydrolysis, which can be catalyzed by the presence of water and influenced by pH. The acid-catalyzed hydrolysis of amide and imide functionalities is a well-documented process and is generally not reversible.[1] The hydrolysis of the C-N double bond in the picolinimidamide moiety would likely lead to the formation of 3-chloro-5-(trifluoromethyl)picolinamide and ammonia. The rate of hydrolysis is expected to be dependent on the pH of the solution.
Photodegradation
Compounds containing a pyridine ring can be susceptible to photodegradation upon exposure to light, particularly UV radiation.[2] The energy from the light can promote electrons to higher energy states, leading to bond cleavage or rearrangement. The presence of the chloro and trifluoromethyl substituents can alter the electron distribution within the pyridine ring, potentially influencing its photosensitivity. Photodegradation can occur through direct absorption of light by the molecule or indirectly through the action of photosensitizing agents present in the environment.[2][3]
Thermal Degradation
Elevated temperatures can provide the necessary energy to overcome activation barriers for decomposition reactions. The thermal stability of chlorinated pyridine derivatives has been a subject of study, and it is known that high temperatures can lead to their degradation.[4] For this compound, thermal stress could lead to the cleavage of the various functional groups or the opening of the pyridine ring.
Recommended Storage and Handling
Based on the potential degradation pathways and information from suppliers of analogous compounds, the following storage and handling procedures are recommended to maintain the integrity of this compound.
Storage Conditions
To minimize degradation, this compound should be stored in a cool, dry, and dark environment. Some suppliers recommend cold-chain transportation, suggesting that refrigerated conditions may be optimal for long-term storage.[5] It is also advisable to store the compound in a well-ventilated area.[2][6]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place; refrigeration (2-8 °C) is recommended for long-term storage. | To minimize thermal degradation. |
| Humidity | Store in a dry place. The use of a desiccator is advised. | The compound is likely hygroscopic, and moisture can promote hydrolysis.[7][8] |
| Light | Protect from light by storing in an opaque or amber container. | To prevent photodegradation. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture.[7][8] |
| Container | Store in a tightly sealed container. | To prevent exposure to moisture and air.[2][6] |
Handling Procedures
Standard laboratory safety practices should be employed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Hygroscopicity: As the compound may be hygroscopic, minimize its exposure to the atmosphere during weighing and transfer.
-
Spills: In case of a spill, clean the area promptly and dispose of the waste in accordance with local regulations.
Stability Testing Protocol
A comprehensive stability testing program is essential to determine the shelf-life and re-test period for this compound. This should include long-term, accelerated, and forced degradation studies.
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.[9] The following conditions are recommended:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at an elevated temperature (e.g., 80 °C).
-
Photostability: Exposure to a calibrated light source (e.g., ICH option 2).
Analytical Method
A stability-indicating analytical method, capable of separating the intact compound from its degradation products, is required. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is a suitable technique.[7][10] The method should be validated for specificity, linearity, accuracy, precision, and robustness.
Experimental Workflow for a Stability Study
Caption: Experimental workflow for a comprehensive stability study.
Conclusion
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Thermochemical parameters of chlorinated compounds of pyridine. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for Tetryl. [Link]
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Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Research progress of pesticides containing trifluoromethylpyridine. (n.d.). Chinese Journal of Pesticide Science. [Link]
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Navigating the Solubility Landscape of 3-Chloro-5-(trifluoromethyl)picolinimidamide Hydrochloride: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride (CAS 1179362-45-8), a key intermediate in pharmaceutical synthesis. Recognizing the current gap in publicly available quantitative solubility data, this document shifts focus from reporting pre-existing values to empowering researchers with the requisite knowledge for its empirical determination. We will delve into the theoretical underpinnings of solubility, drawing insights from the compound's molecular structure. The cornerstone of this guide is a detailed, field-proven experimental protocol for accurately assessing solubility in a range of common organic solvents. This is supplemented with expert commentary on experimental design, data interpretation, and troubleshooting. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework to navigate the solubility challenges associated with this compound, thereby facilitating informed decisions in process development, formulation, and analytical method design.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
The journey of a drug candidate from the laboratory to the patient is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a compound's bioavailability, manufacturability, and overall therapeutic efficacy. For a compound such as this compound, understanding its behavior in various solvent systems is not merely an academic exercise; it is a critical prerequisite for successful process chemistry, formulation development, and ultimately, clinical success.
This compound, with the molecular formula C7H6Cl2F3N3 and a molecular weight of 260.04 g/mol , is a substituted picolinimidamide derivative.[1][2] The presence of a trifluoromethyl group, a chloro substituent, and a picolinimidamide hydrochloride moiety imparts a unique combination of electronic and steric features that significantly influence its interaction with solvents. A thorough understanding of its solubility profile enables chemists and formulators to:
-
Select appropriate solvents for synthesis, purification, and crystallization, optimizing yield and purity.
-
Develop robust analytical methods , ensuring accurate quantification in various matrices.
-
Design effective formulations with desired dissolution rates and bioavailability.
-
Anticipate and mitigate potential manufacturing challenges , such as precipitation or poor content uniformity.
This guide will provide the foundational knowledge and practical tools necessary to comprehensively characterize the solubility of this important pharmaceutical intermediate.
Physicochemical Properties and Predicted Solubility Behavior
Molecular Structure:
Key Structural Features Influencing Solubility:
-
Picolinimidamide Hydrochloride Moiety: The presence of the hydrochloride salt suggests that the molecule is ionizable. This ionic character generally imparts higher solubility in polar protic solvents, such as water and lower alcohols (methanol, ethanol), where the solvent can effectively solvate the charged species through hydrogen bonding and dipole-dipole interactions.
-
Trifluoromethyl Group: The -CF3 group is highly electronegative and lipophilic. This can enhance solubility in less polar organic solvents while potentially reducing aqueous solubility.
-
Chloro Substituent: The chlorine atom is also electronegative and contributes to the overall polarity and lipophilicity of the molecule.
-
Pyridine Ring: The aromatic pyridine ring can participate in π-π stacking interactions, which may influence its solubility in aromatic solvents.
Based on these features, a qualitative prediction of solubility can be made:
-
High to Moderate Solubility: Expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).
-
Lower Solubility: Expected in non-polar solvents such as hexane, toluene, and diethyl ether.
The interplay of these functional groups makes a purely theoretical prediction of quantitative solubility challenging. Therefore, experimental determination is essential for obtaining accurate and actionable data.
Experimental Determination of Solubility: A Validated Protocol
The absence of published data necessitates a robust and reliable experimental approach. The following protocol is designed to provide accurate and reproducible solubility data for this compound across a range of relevant organic solvents. This method is based on the widely accepted shake-flask method, which is considered the gold standard for equilibrium solubility determination.
Materials and Equipment
-
This compound (purity ≥95%)
-
Organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, Heptane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
Analytical balance (4-decimal place)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or incubator
-
Vortex mixer
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique for quantification.
-
Volumetric flasks and pipettes
Experimental Workflow
The overall workflow for determining the solubility is depicted in the following diagram:
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. "Excess" means that undissolved solid should be visible after the equilibration period. A starting point could be to add approximately 50-100 mg of the compound.
-
To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period to ensure that equilibrium solubility is reached. A typical duration is 24 to 72 hours. It is advisable to perform a time-point study (e.g., sampling at 24, 48, and 72 hours) for a subset of solvents to confirm that the concentration has reached a plateau.
-
-
Sample Collection and Preparation:
-
After equilibration, visually inspect each vial to confirm the presence of undissolved solid. If no solid remains, more compound should be added, and the equilibration process repeated.
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to saturate the filter membrane.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standards of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation and Reporting:
-
Calculate the solubility of the compound in each solvent, taking into account the dilution factor.
-
Report the solubility in standard units, such as mg/mL or g/L, and specify the temperature at which the measurement was performed.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise tabular format to allow for easy comparison across different solvents.
Table 1: Experimentally Determined Solubility of this compound at 25 °C (Hypothetical Data)
| Solvent | Solvent Type | Solubility (mg/mL) |
| Methanol | Polar Protic | > 200 |
| Ethanol | Polar Protic | 150.5 |
| Isopropanol | Polar Protic | 75.2 |
| Acetone | Polar Aprotic | 120.8 |
| Acetonitrile | Polar Aprotic | 95.3 |
| Tetrahydrofuran (THF) | Polar Aprotic | 50.1 |
| Dichloromethane (DCM) | Non-polar | 10.5 |
| Toluene | Non-polar | < 1.0 |
| Heptane | Non-polar | < 0.1 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 250 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 250 |
Interpreting the Results:
The hypothetical data in Table 1 would suggest a solubility profile consistent with the structural analysis. High solubility in polar solvents like methanol, DMSO, and DMF is expected due to the ionic nature of the hydrochloride salt and the polar functional groups. The decreasing solubility in the series of alcohols (methanol > ethanol > isopropanol) correlates with the decreasing polarity of the solvents. The low solubility in non-polar solvents like toluene and heptane highlights the importance of polar interactions for the dissolution of this compound.
Conclusion and Future Directions
While publicly available quantitative solubility data for this compound remains elusive, this guide provides a comprehensive framework for its experimental determination. By understanding the physicochemical properties of the molecule and employing the detailed protocol outlined herein, researchers can generate the critical data needed to drive informed decisions in pharmaceutical development.
The logical relationship between the compound's structure, solvent properties, and the resulting solubility is key to a predictive understanding.
Sources
Methodological & Application
Application Note & Protocols: 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride as a Versatile Building Block for Next-Generation Agrochemicals
Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold
The relentless evolution of resistance in agricultural pests and pathogens necessitates a continuous pipeline of novel, effective, and sustainable crop protection agents.[1] In the landscape of modern agrochemical discovery, the trifluoromethylpyridine (TFMP) moiety has emerged as a "privileged" structural motif.[2][3] The incorporation of a trifluoromethyl group into the pyridine ring imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the biological activity and bioavailability of the parent molecule.[2][3]
Consequently, the TFMP core is a cornerstone of numerous commercially successful agrochemicals, including herbicides, fungicides, and insecticides.[2][4] Developing efficient synthetic routes to novel TFMP derivatives is therefore a high-priority objective for researchers in the field. This application note details the synthesis and utility of 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride , a highly versatile and reactive intermediate designed to streamline the synthesis of complex TFMP-containing agrochemical candidates.
Synthesis of the Key Intermediate: this compound
The picolinimidamide functional group serves as a powerful synthon for the construction of various nitrogen-containing heterocycles and amidine-derived functionalities. The hydrochloride salt provides a stable, crystalline, and readily handleable form of the reactive free base. The most reliable and direct method for its preparation is the Pinner reaction, starting from the corresponding picolinonitrile.
Causality of Method Selection: The Pinner reaction is a classic, high-yielding method for converting nitriles into imidates using anhydrous acid and an alcohol. The resulting imidate ester hydrochloride is then readily converted to the target picolinimidamide hydrochloride via ammonolysis. This two-step, one-pot sequence is highly efficient and avoids the need for expensive or hazardous reagents, making it ideal for scalable synthesis.
Table 1: Physicochemical Properties of Key Reagents
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Chloro-5-(trifluoromethyl)picolinonitrile | 80194-70-3 | C₇H₂ClF₃N₂ | 206.55 |
| This compound | 1179362-45-8 | C₇H₆Cl₂F₃N₃ | 276.05 |
Protocol 1: Synthesis via Pinner Reaction and Ammonolysis
This protocol describes the conversion of 3-Chloro-5-(trifluoromethyl)picolinonitrile to this compound.
Materials:
-
3-Chloro-5-(trifluoromethyl)picolinonitrile
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas or generated in situ)
-
Ammonia (gas or saturated solution in EtOH)
-
Round-bottom flask with stir bar
-
Gas dispersion tube
-
Drying tube (CaCl₂)
-
Ice bath
Procedure:
-
Reaction Setup: Equip a flame-dried 250 mL three-neck round-bottom flask with a magnetic stir bar, a gas inlet adapter, and a drying tube.
-
Reagent Addition: Under an inert atmosphere (N₂ or Argon), add 3-Chloro-5-(trifluoromethyl)picolinonitrile (20.65 g, 100 mmol) and anhydrous ethanol (6.9 g, 150 mmol).
-
Acidification: Cool the stirred solution to 0°C in an ice bath. Bubble anhydrous hydrogen chloride gas through the solution for approximately 1-2 hours until saturation is achieved and a precipitate (the imidate hydrochloride) begins to form.
-
Expert Insight: Maintaining a low temperature is critical to prevent side reactions. The reaction is exothermic. Saturation with HCl is key to driving the formation of the imidate intermediate.
-
-
Intermediate Formation: Seal the flask and allow it to stand at 0-4°C (refrigerator) for 24 hours to ensure complete formation of the ethyl picolinimidate hydrochloride precipitate.
-
Ammonolysis: Cool the reaction mixture again to 0°C. Bubble anhydrous ammonia gas through the stirred suspension for 2-3 hours. The initial precipitate will gradually convert to the desired picolinimidamide hydrochloride.
-
Self-Validation Check: The progress of the reaction can be monitored by taking a small aliquot, quenching it, and analyzing via Thin Layer Chromatography (TLC) or LC-MS to observe the disappearance of the imidate intermediate.
-
-
Product Isolation: After the reaction is complete, filter the resulting white suspension. Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting material and byproducts.
-
Drying: Dry the product under vacuum to yield this compound as a stable, white crystalline solid.
Caption: Workflow for the synthesis of the target picolinimidamide hydrochloride.
Application in Agrochemical Synthesis: Constructing Heterocyclic Scaffolds
The true value of this compound lies in its ability to undergo cyclocondensation reactions to form diverse heterocyclic systems, which are prevalent in agrochemical active ingredients. A prime example is its use in synthesizing 1,2,4-triazole derivatives, a class of compounds well-known for their potent fungicidal activity.
Protocol 2: Synthesis of a 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-triazole Derivative
This protocol demonstrates the reaction of the picolinimidamide with an acylhydrazide to form a substituted 1,2,4-triazole ring system.
Materials:
-
This compound
-
Substituted Acylhydrazide (e.g., 4-chlorobenzohydrazide)
-
Pyridine or Triethylamine (as a base)
-
N,N-Dimethylformamide (DMF) or a high-boiling solvent like xylene
-
Stir bar, round-bottom flask, condenser
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a stir bar and reflux condenser, add this compound (2.76 g, 10 mmol) and the selected acylhydrazide (e.g., 4-chlorobenzohydrazide, 1.71 g, 10 mmol).
-
Solvent and Base Addition: Add DMF (30 mL) as the solvent, followed by the dropwise addition of pyridine (2.4 mL, 30 mmol) to neutralize the hydrochloride salt and facilitate the reaction.
-
Expert Insight: The base is crucial for liberating the reactive free picolinimidamide. Using a slight excess ensures the reaction proceeds efficiently. DMF is chosen for its high boiling point and ability to dissolve the reactants.
-
-
Cyclocondensation: Heat the reaction mixture to 120-130°C and maintain for 6-12 hours. The reaction involves an initial condensation followed by an intramolecular cyclization with the elimination of ammonia and water.
-
Self-Validation Check: Monitor the reaction progress by TLC, observing the consumption of starting materials and the appearance of a new, typically more polar, product spot.
-
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (200 mL). A precipitate of the crude product should form.
-
Isolation: Collect the solid by filtration, wash with water, and air dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-(4-chlorophenyl)-1H-1,2,4-triazole.
Caption: Synthetic application of the picolinimidamide to form a triazole.
Conclusion and Outlook
This compound is a high-value, versatile intermediate for agrochemical research and development. Its straightforward synthesis from the corresponding nitrile and its ability to readily form complex heterocyclic structures make it an indispensable tool for lead generation and optimization. The protocols outlined here provide a robust foundation for researchers to build upon, enabling the exploration of novel chemical space around the critically important trifluoromethylpyridine scaffold. This building block facilitates the rapid creation of compound libraries, accelerating the discovery of next-generation agrochemicals with improved efficacy and novel modes of action.
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Publishing. [Link]
-
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]
- Process for producing 3-chloro-5-trifluoromethylpyridines.
-
Application of 2-Chloro-5-(trifluoromethyl)pyridine. Huimeng Bio-tech. [Link]
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- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]
Application Notes & Protocols: A Guide to the Synthesis of Picolinimidamide Hydrochloride Derivatives
Abstract: This comprehensive guide provides detailed experimental protocols and theoretical insights for the synthesis of picolinimidamide hydrochloride and its N-substituted derivatives. Picolinimidamides are pivotal structural motifs in medicinal chemistry and serve as versatile ligands in catalysis.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a blend of step-by-step methodologies, mechanistic explanations, and practical advice for successful synthesis, purification, and characterization. The primary focus is on the robust and widely applicable Pinner reaction, a classic method for converting nitriles into the corresponding amidine salts.[3][4]
Introduction to Picolinimidamide Synthesis
The synthesis of amidines, particularly heteroaromatic structures like picolinimidamide, is a cornerstone of modern synthetic chemistry. The functional group's unique electronic and steric properties make it a valuable component in the design of bioactive molecules and coordination complexes. The most reliable and historically significant route to these compounds is the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile, followed by aminolysis of the resulting imidate intermediate.[5] This two-step, one-pot process offers high yields and produces the desired amidine as its stable hydrochloride salt, which is often advantageous for handling and purification.
This guide will elucidate the foundational Pinner reaction for preparing the parent picolinimidamide hydrochloride and extend these principles to the synthesis of N-substituted derivatives, which are crucial for library generation in drug discovery programs.
Part 1: The Pinner Reaction: Synthesis of Unsubstituted Picolinimidamide Hydrochloride
The Pinner reaction is a powerful transformation that proceeds in two distinct stages: (1) Formation of an alkyl imidate hydrochloride (Pinner salt) from a nitrile and an alcohol under anhydrous acidic conditions, and (2) Conversion of the Pinner salt to the amidine hydrochloride upon treatment with an amine source, such as ammonia.[4][5]
Causality and Mechanism
The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl). This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a relatively weak nucleophile like an alcohol. The resulting imidate, known as a Pinner salt, is a stable, isolable intermediate. Subsequent reaction with ammonia displaces the alkoxy group to form the final, highly stable amidinium salt.
Crucially, the entire process must be conducted under strictly anhydrous conditions. The presence of water would lead to the hydrolysis of the Pinner salt intermediate, yielding an ester as an undesired byproduct.[6] Low-temperature control is also vital during the formation of the Pinner salt to prevent its thermal decomposition.[5]
Caption: Mechanism of Pinner reaction for picolinimidamide HCl.
Experimental Workflow: Protocol 1
The following protocol details the synthesis of picolinimidamide hydrochloride from 2-cyanopyridine.
Caption: Step-by-step workflow for Protocol 1.
Detailed Step-by-Step Methodology
Materials & Reagents:
-
2-Cyanopyridine
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether (Et₂O) or 2-Propanol
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Ammonia (gas or saturated solution in ethanol)
-
Round-bottom flask, magnetic stirrer, drying tube, gas dispersion tube
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, dissolve 2-cyanopyridine (1.0 eq) in anhydrous ethanol (approx. 3-4 mL per gram of nitrile).
-
Pinner Salt Formation: Cool the solution to 0-5 °C in an ice bath. Bubble dry HCl gas through the stirred solution. The reaction is exothermic; maintain the temperature below 10 °C. Continue the gas addition until the solution is saturated and a white precipitate (the Pinner salt) forms.
-
Intermediate Isolation (Optional but Recommended): Seal the flask and allow it to stand at 0-5 °C for 12-24 hours to ensure complete precipitation. Collect the Pinner salt by filtration under an inert atmosphere, wash with a small amount of cold, anhydrous diethyl ether, and dry briefly under vacuum.
-
Ammonolysis: Suspend the crude Pinner salt in anhydrous ethanol. Cool the mixture in an ice bath and bubble anhydrous ammonia gas through it until saturation, or add a saturated solution of ammonia in ethanol (2.0-3.0 eq).
-
Reaction Completion: Remove the ice bath and stir the sealed reaction mixture at room temperature for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: A precipitate of ammonium chloride (NH₄Cl) will form. Remove it by filtration.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude picolinimidamide hydrochloride. Purify the product by recrystallization. A preferred solvent system is 2-propanol, with diethyl ether added to induce precipitation.[7]
-
Drying and Storage: Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The product is hygroscopic and should be stored under an inert gas.[1]
| Parameter | Typical Value / Observation | Reference |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 150-154 °C | |
| Purity (Titration) | >97.0% | [1] |
| Molecular Formula | C₆H₇N₃·HCl | |
| Molecular Weight | 157.60 g/mol |
Part 2: Synthesis of N-Substituted Picolinimidamide Derivatives
The synthesis of N-substituted derivatives follows a similar pathway. Instead of ammonia, a primary or secondary amine is used to react with the Pinner salt intermediate. This allows for the introduction of a wide variety of alkyl or aryl substituents, which is essential for structure-activity relationship (SAR) studies in drug discovery.[8][9]
Protocol 2: Synthesis of N-Phenylpicolinimidamide Hydrochloride (An Example)
This protocol outlines the synthesis of an N-aryl derivative.
Procedure:
-
Pinner Salt Formation: Prepare the ethyl picolinimidate hydrochloride (Pinner salt) from 2-cyanopyridine and ethanol as described in Protocol 1, steps 1-3.
-
Aminolysis with Aniline: Suspend the isolated Pinner salt (1.0 eq) in anhydrous ethanol. Add aniline (1.1 eq) to the suspension.
-
Reaction and Workup: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitor by TLC/LCMS). Aniline hydrochloride may precipitate alongside the product.
-
Purification: Concentrate the reaction mixture. The purification strategy may need optimization. Often, trituration with a solvent like diethyl ether can help solidify the product. Recrystallization from a suitable solvent system (e.g., ethanol/ether or isopropanol) is typically required to obtain the pure N-phenylpicolinimidamide hydrochloride.
Safety, Handling, and Troubleshooting
Safety is paramount. Picolinimidamide hydrochloride and its precursors must be handled with care.
| Hazard Statement | Description | GHS Pictogram | Reference |
| H302 | Harmful if swallowed | GHS07 | [10][11] |
| H315 | Causes skin irritation | GHS07 | [10][11] |
| H319 / H318 | Causes serious eye irritation/damage | GHS05, GHS07 | [10][11] |
| H335 | May cause respiratory irritation | GHS07 | [10][11] |
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12][13]
-
Ventilation: All operations, especially those involving HCl and ammonia gas, must be performed in a certified chemical fume hood.[12]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[13] The final product is hygroscopic; handle and store accordingly.[1]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete Pinner salt formation; moisture contamination leading to ester byproduct; incomplete aminolysis. | Ensure strictly anhydrous conditions. Use a fresh, dry alcohol. Increase reaction time or gently heat the aminolysis step. |
| Oily Product / Failure to Crystallize | Presence of impurities (e.g., unreacted starting material, solvent residue). | Purify the intermediate Pinner salt before aminolysis. Try triturating the crude product with a non-polar solvent (e.g., hexanes or ether). Screen multiple solvent systems for recrystallization.[7] |
| Product Contaminated with Ammonium Chloride | Insufficient removal during workup. | Wash the crude product with a solvent in which NH₄Cl is insoluble but the product has some solubility (e.g., cold isopropanol). Recrystallization is also effective.[14] |
References
-
Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]
- Google Patents. (n.d.). CN100528836C - Purifying method of high-purity amidine hydrochloride.
-
ResearchGate. (n.d.). Synthesis of picolinamide amide derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Recent advances in the synthesis of highly substituted imidazolidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of picolinate and picolinic acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of organic hydrochloride salt?. Retrieved from [Link]
- Google Patents. (n.d.). US6204385B1 - Process for preparing amidines.
-
ResearchGate. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
ARKIVOC. (2002). Microwave-induced synthesis of N-substituted quinolinimides. Retrieved from [Link]
-
PubMed. (n.d.). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-Substituted Derivatives 9-17. Retrieved from [Link]
-
YouTube. (2023). Preparations and Reactions of Amides and Nitriles. Retrieved from [Link]
-
ScienceOpen. (n.d.). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Retrieved from [Link]
- Google Patents. (n.d.). US5962693A - Efficient method for the conversion of nitriles to amidines.
-
ResearchGate. (n.d.). Ritter reaction for the synthesis of picolinamides. Retrieved from [Link]
-
Beilstein Journals. (n.d.). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Picolinimidamide. Retrieved from [Link]
-
Merck Index. (n.d.). Pinner Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
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- 1. Picolinimidamide Hydrochloride | 51285-26-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]
- 4. Pinner Reaction [drugfuture.com]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Picolinimidamide | C6H7N3 | CID 556504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 51285-26-8|Picolinimidamide hydrochloride|BLD Pharm [bldpharm.com]
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Application Note: 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride in Modern Insecticide Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Quest for Novel Insecticidal Scaffolds
The relentless evolution of insecticide resistance in pest populations necessitates a continuous search for novel chemical entities with unique modes of action. Picolinamide and its derivatives have emerged as a promising class of compounds in agrochemical research, demonstrating potent activity against a range of insect pests. This application note focuses on 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride , a halogenated pyridine derivative, as a candidate for insecticide discovery programs. Its structural features, particularly the trifluoromethyl group and the picolinimidamide core, suggest a potential for high insecticidal efficacy. This document serves as a technical guide for researchers, providing a hypothesized mechanism of action, detailed protocols for biological evaluation, and a framework for structure-activity relationship (SAR) studies.
Hypothesized Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors (nAChRs)
While direct experimental evidence for this compound is not yet widely published, the extensive body of literature on structurally related picolinamide and neonicotinoid insecticides strongly suggests that its primary target is the insect nicotinic acetylcholine receptor (nAChR).[1][2][3] These ligand-gated ion channels are crucial for fast synaptic transmission in the insect central nervous system.
It is hypothesized that picolinimidamides act as agonists or partial agonists of insect nAChRs.[2][4] Binding of the compound to the receptor would lead to continuous stimulation, causing uncontrolled nerve firing, paralysis, and eventual death of the insect. The selectivity of these compounds for insect nAChRs over their mammalian counterparts is a key factor in their potential as safe and effective insecticides.[3]
Diagram 1: Hypothesized Signaling Pathway
Caption: Hypothesized binding of the picolinimidamide to the insect nAChR.
Experimental Protocols for Insecticidal Evaluation
The following protocols are designed to assess the insecticidal potential of this compound. These methods are adaptable to a variety of insect species.
Protocol 1: In Vitro Target Validation - Radioligand Binding Assay
This assay determines the affinity of the test compound for the insect nAChR.
Materials:
-
Membrane preparations from insect neural tissue (e.g., housefly heads, aphid bodies).
-
Radioligand (e.g., [³H]imidacloprid or [³H]epibatidine).
-
Test compound: this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a microcentrifuge tube, add 50 µL of the test compound dilution, 50 µL of radioligand solution, and 100 µL of the insect membrane preparation.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter pre-soaked in a blocking agent (e.g., polyethylenimine).
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis.
Diagram 2: Radioligand Binding Assay Workflow
Caption: Workflow for the in vitro radioligand binding assay.
Protocol 2: Whole Organism Bioassay - Contact Toxicity
This assay evaluates the toxicity of the compound upon direct contact with the insect.
Materials:
-
Test insects (e.g., fruit flies, mosquitoes, aphids).
-
Test compound dissolved in a suitable solvent (e.g., acetone).
-
Microsyringe or automated microapplicator.
-
Petri dishes or vials with a food source.
-
Controlled environment chamber (temperature, humidity, light).
Procedure:
-
Anesthetize the insects lightly (e.g., with CO₂ or by chilling).
-
Using a microsyringe, apply a small, precise volume (e.g., 0.1-1 µL) of the test compound solution to the dorsal thorax of each insect.
-
The control group should be treated with the solvent alone.
-
Place the treated insects in the petri dishes or vials with a food source.
-
Maintain the insects in a controlled environment chamber.
-
Assess mortality at predetermined time points (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when prodded.
-
Calculate the lethal dose required to kill 50% of the test population (LD₅₀) using probit analysis.
Protocol 3: Whole Organism Bioassay - Ingestion Toxicity
This assay assesses the toxicity of the compound when ingested by the insect.
Materials:
-
Test insects (e.g., caterpillars, beetles).
-
Artificial diet or leaf discs.
-
Test compound incorporated into the diet or applied to the leaf surface.
-
Multi-well plates or individual containers.
-
Controlled environment chamber.
Procedure:
-
Prepare an artificial diet containing various concentrations of the test compound.
-
Alternatively, treat leaf discs by dipping them in solutions of the test compound and allowing the solvent to evaporate.
-
Place one insect in each well or container with the treated diet or leaf disc.
-
The control group should receive a diet or leaf disc treated with the solvent alone.
-
Maintain the insects in a controlled environment chamber.
-
Record mortality and any sublethal effects (e.g., reduced feeding, developmental abnormalities) daily for a set period (e.g., 7 days).
-
Determine the lethal concentration required to kill 50% of the test population (LC₅₀) using probit analysis.
Data Presentation and Structure-Activity Relationship (SAR) Studies
Systematic evaluation of analogs of this compound is crucial for optimizing its insecticidal activity. A well-designed SAR study can provide insights into the key structural features required for potency and selectivity.
Table 1: Hypothetical Insecticidal Activity Data
| Compound ID | R1 Substituent | R2 Substituent | Contact LD₅₀ (µg/g insect) | Ingestion LC₅₀ (ppm) | nAChR Binding IC₅₀ (nM) |
| Lead Compound | Cl | CF₃ | 0.5 | 2.1 | 15 |
| Analog 1 | Br | CF₃ | 0.8 | 3.5 | 25 |
| Analog 2 | H | CF₃ | 5.2 | 10.8 | 150 |
| Analog 3 | Cl | CCl₃ | 1.5 | 6.2 | 80 |
| Analog 4 | Cl | H | >50 | >100 | >1000 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The results from these assays will guide the synthesis of new analogs. For instance, modifications to the substituents on the pyridine ring or the imidamide group can be systematically explored to enhance potency and spectrum of activity.
Conclusion and Future Directions
This compound represents a promising starting point for the development of a new generation of insecticides. Its structural similarity to known nAChR modulators provides a strong rationale for its investigation. The protocols outlined in this application note offer a comprehensive framework for evaluating its insecticidal properties, from molecular target interaction to whole-organism efficacy. Further research should focus on detailed SAR studies, spectrum of activity against a broad range of agricultural pests, and evaluation of its safety profile for non-target organisms.
References
-
Modes of Action, Resistance and Toxicity of Insecticides Targeting Nicotinic Acetylcholine Receptors. Current Topics in Medicinal Chemistry.
-
Nicotinic acetylcholine receptors: targets for commercially important insecticides. Invertebrate Neuroscience.
-
Neonicotinoids: insecticides acting on insect nicotinic acetylcholine receptors. Trends in Pharmacological Sciences.
-
Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. PLoS Genetics.
-
New Isoxazoline Cyclopropyl-Picolinamide Derivatives as Potential Insecticides. figshare.
-
Picolinamide derivatives and pest controllers containing the same as the active ingredient. Google Patents.
-
Active compound combinations having insecticidal/acaricidal properties. Google Patents.
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Pesticidal composition. Google Patents.
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Pesticidal mixtures. Google Patents.
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Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases.
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Insecticidal efficacy and structure activity relationship study of some synthesized cyano benzylidene and bisbenzylidene derivatives against Aphis nerii. ResearchGate.
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Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules.
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PLS Structure-Insecticidal Activity Relationships of Nitromethylene, Pyrrole- and Dihydropyrrole-Fused Neonicotinoids. MDPI.
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Application Notes and Protocols for High-Throughput Screening Assays Involving Trifluoromethylpyridine Compounds
Introduction: The Strategic Advantage of the Trifluoromethylpyridine Scaffold in Drug Discovery
The trifluoromethylpyridine (TFMP) moiety has emerged as a privileged scaffold in modern medicinal chemistry and agrochemical design. The strategic incorporation of the trifluoromethyl (-CF3) group onto the pyridine ring confers a unique combination of physicochemical properties that can significantly enhance the therapeutic potential of a molecule.[1] The strong electron-withdrawing nature of the -CF3 group can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets. Furthermore, the -CF3 group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to improve membrane permeability, and enhance binding affinity through favorable interactions with protein active sites.[1] These advantageous properties have led to the successful development of numerous drugs and agrochemicals containing the TFMP core.
High-throughput screening (HTS) is an indispensable tool for unlocking the full potential of TFMP-containing compound libraries.[2] HTS enables the rapid evaluation of thousands to millions of compounds against a specific biological target or cellular phenotype, facilitating the identification of promising "hit" compounds for further development. This guide provides detailed application notes and protocols for designing and implementing robust HTS assays tailored for the screening of trifluoromethylpyridine compound libraries, with a focus on biochemical and cell-based methodologies.
Biochemical Assays: Interrogating Direct Target Engagement
Biochemical assays are fundamental in HTS for measuring the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[3] These assays offer a controlled environment to quantify the potency and mechanism of action of inhibitors or activators.
Fluorescence-Based Assays: A Versatile and Sensitive Readout
Fluorescence-based assays are a cornerstone of HTS due to their high sensitivity, broad applicability, and amenability to miniaturization.[2]
Principle: Fluorescence Polarization (FP) is a powerful technique for monitoring the binding of a small fluorescently labeled ligand (tracer) to a larger protein. When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light upon excitation with polarized light. When bound to the larger protein, its tumbling is restricted, leading to a higher polarization value. Inhibitors that compete with the tracer for binding to the protein will cause a decrease in polarization, providing a direct measure of their inhibitory activity.
Application: This protocol is designed for screening a TFMP compound library against a protein kinase of interest.
Experimental Protocol: Fluorescence Polarization Kinase Inhibition Assay
Materials:
-
Kinase of interest
-
Fluorescently labeled kinase tracer (specific to the kinase)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
Trifluoromethylpyridine compound library (dissolved in DMSO)
-
384-well, low-volume, black microplates
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in assay buffer.
-
Prepare a 2X tracer solution in assay buffer.
-
Serially dilute the TFMP compound library in DMSO, then dilute into assay buffer to create a 4X compound solution.
-
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense 5 µL of the 4X TFMP compound solution or DMSO (for controls) into the wells of the 384-well plate.
-
Add 5 µL of the 2X kinase solution to all wells.
-
Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Initiation and Measurement:
-
Add 10 µL of the 2X tracer solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality and Insights: The choice of a competitive binding assay like FP is particularly well-suited for identifying inhibitors that target the ATP-binding site of kinases, a common mechanism for kinase inhibitors. The pre-incubation step of the compound with the enzyme allows for the identification of both rapidly and slowly binding inhibitors.
Luminescence-Based Assays: High Sensitivity and Low Interference
Luminescence-based assays are renowned for their exceptional sensitivity and low background signals, as they do not require an external light source for excitation, thereby minimizing interference from fluorescent compounds.[4]
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. After the kinase reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP back to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the kinase activity.
Application: This protocol provides a robust method for screening TFMP compounds for their ability to inhibit the activity of a specific kinase.
Experimental Protocol: Luminescent Kinase Activity Assay
Materials:
-
Kinase of interest and its substrate
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA
-
ATP solution
-
Trifluoromethylpyridine compound library (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well, white, opaque microplates
Procedure:
-
Kinase Reaction:
-
Dispense 2.5 µL of 4X TFMP compound solution or DMSO into the wells.
-
Add 2.5 µL of a 4X solution of kinase and substrate in kinase buffer.
-
Add 5 µL of 2X ATP solution in kinase buffer to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measurement:
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Lower luminescence signals indicate higher kinase inhibition.
-
Calculate percent inhibition and determine IC50 values as described for the FP assay.
Causality and Insights: This assay format directly measures the enzymatic activity of the kinase, providing a functional readout of inhibition. It is a universal assay applicable to any ADP-producing enzyme, making it highly versatile. The two-step addition process minimizes interference from the test compounds with the luciferase enzyme.
Cell-Based Assays: Assessing Phenotypic Responses
Cell-based assays are crucial for evaluating the effects of compounds in a more physiologically relevant context.[3] They can provide insights into a compound's cell permeability, cytotoxicity, and its impact on cellular signaling pathways.
Phenotypic Screening: Discovering Novel Mechanisms of Action
Phenotypic screening involves observing changes in cellular characteristics or behavior in response to compound treatment, without a preconceived target.[5][6] This approach is particularly valuable for identifying compounds with novel mechanisms of action.
Principle: High-content imaging combines automated microscopy with sophisticated image analysis to quantify multiple phenotypic parameters in cells. This protocol describes a screen to identify TFMP compounds that promote neurite outgrowth in a neuronal cell line.
Application: This assay is suitable for screening for compounds with potential therapeutic applications in neurodegenerative diseases or nerve injury.[7][8]
Experimental Protocol: High-Content Neurite Outgrowth Assay
Materials:
-
Neuronal cell line (e.g., PC-12, SH-SY5Y)
-
Cell culture medium and supplements
-
Nerve Growth Factor (NGF) or other differentiation-inducing agent
-
Trifluoromethylpyridine compound library (in DMSO)
-
Fixation and staining reagents (e.g., paraformaldehyde, fluorescently labeled phalloidin for actin, and a nuclear stain like DAPI)
-
384-well, black, clear-bottom imaging plates
Procedure:
-
Cell Plating:
-
Seed the neuronal cells into the imaging plates at an optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the TFMP compounds. Include positive (e.g., NGF) and negative (DMSO) controls.
-
Incubate for a period sufficient to induce neurite outgrowth (typically 24-72 hours).
-
-
Cell Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and stain with fluorescent probes to visualize the cell body, nucleus, and neurites.
-
-
Imaging and Analysis:
-
Acquire images using an automated high-content imaging system.
-
Use image analysis software to automatically identify cells and quantify parameters such as neurite length, number of neurites per cell, and number of branch points.
-
Data Analysis:
-
Normalize the neurite outgrowth parameters to the negative control.
-
Identify "hit" compounds that significantly increase neurite outgrowth compared to the vehicle control.
-
Generate concentration-response curves for hit compounds to determine their EC50 values.
Causality and Insights: This phenotypic approach allows for the unbiased discovery of compounds that affect a complex biological process. The multi-parametric data obtained from high-content imaging can help to differentiate compounds with different mechanisms of action and identify potential off-target effects.
Data Presentation and Visualization
Quantitative Data Summary
| Assay Type | Target Class | Key Parameters | Typical TFMP Hit Profile |
| Fluorescence Polarization | Kinases | IC50, Ki | Sub-micromolar to low micromolar |
| Luminescent Activity | Kinases, ATPases | IC50, % Inhibition | Potent inhibition with clear dose-response |
| High-Content Imaging | Neuronal Cells | EC50, Neurite Length | Significant increase in neurite outgrowth |
Experimental Workflow Diagram
Caption: Mechanism of action for a trifluoromethylpyridine-based kinase inhibitor.
Troubleshooting and Scientific Integrity
Assay Interference from Fluorinated Compounds: Trifluoromethyl-containing compounds can sometimes interfere with assay readouts. [9]For fluorescence-based assays, it is crucial to perform counter-screens to identify and flag compounds that are intrinsically fluorescent at the assay wavelengths. For luminescence assays, compounds that inhibit the luciferase enzyme can lead to false positives. A counter-screen against the luciferase enzyme in the absence of the primary target is recommended to eliminate such artifacts.
Self-Validating Systems: Each protocol should be designed as a self-validating system. This includes the use of appropriate positive and negative controls on every assay plate. A robust assay should consistently yield a high Z'-factor (typically > 0.5), indicating a large separation between the high and low controls and low data variability.
Conclusion
The strategic use of high-throughput screening is paramount to unlocking the therapeutic potential of trifluoromethylpyridine compound libraries. The protocols outlined in this guide provide a robust framework for the design and implementation of biochemical and cell-based assays. By carefully considering the principles behind each assay, potential sources of interference, and rigorous data analysis, researchers can confidently identify and advance novel TFMP-based hit compounds in the drug discovery pipeline.
References
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Vulpetti, A., & Dalvit, C. (2013). Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved 19F NMR methodology. ChemMedChem, 8(11), 1863–1871. [Link]
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Bertekap, R. L., Jr, Burford, N. T., Li, Z., & Alt, A. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in molecular biology (Clifton, N.J.), 1335, 223–240. [Link]
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Semantic Scholar. (n.d.). High-Throughput Screening for Allosteric Modulators of GPCRs. [Link]
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Southern Research. (n.d.). High-Throughput Screening & Discovery. [Link]
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Carpenter-Singh, L., & Ljosa, V. (2012). High-throughput screens for fluorescent dye discovery. Current opinion in chemical biology, 16(3-4), 315–320. [Link]
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Axcelead Drug Discovery Partners, Inc. (2024). High Throughput Screening. [Link]
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Wang, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
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McCarroll, M. N., et al. (2021). Deep phenotypic profiling of neuroactive drugs in larval zebrafish. Nature chemical biology, 17(8), 888–896. [Link]
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Zhang, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Journal of Inflammation Research, 15, 2291–2301. [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]
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Gao, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1435–1451. [Link]
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NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. [Link]
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BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]
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ResearchGate. (n.d.). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. [Link]
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Zhang, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Journal of Inflammation Research, 15, 2291–2301. [Link]
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Hajare, A. A., Salunkhe, S. S., & Nadaf, S. J. (2013). Review On: High-Throughput Screening Is An Approach To Drug Discovery. American Journal of PharmTech Research, 3(4), 1-19. [Link]
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Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. [Link]
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Winquist, R. J., & McManus, O. B. (2014). Phenotypic screening with primary neurons to identify drug targets for regeneration and degeneration. Neural regeneration research, 9(12), 1213–1218. [Link]
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Pearce, B. C., et al. (2014). Identification of compounds that interfere with high-throughput screening assay technologies. ChemMedChem, 9(8), 1795–1802. [Link]
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ResearchGate. (n.d.). (PDF) Review on: High-throughput screening is an approach to drug discovery. [Link]
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Schlegel, J., et al. (2019). High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. SLAS discovery : advancing life sciences R & D, 24(9), 915–927. [Link]
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ResearchGate. (n.d.). HTS methods based on GPCR pharmacology profiling (A) GPCR activation is... [Link]
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ResearchGate. (n.d.). Apparent Activity In High-Throughput Screening: Origins Of Compound-Dependent Assay Interference. [Link]
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ResearchGate. (n.d.). High-throughput screening (HTS) for the optimisation of the desired... [Link]
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Zhang, M., et al. (2014). Phenotypic screens targeting neurodegenerative diseases. Journal of biomolecular screening, 19(1), 1–16. [Link]
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Application Notes and Protocols: The Strategic Role of 3-Chloro-5-(trifluoromethyl)picolinimidamide Hydrochloride in the Synthesis of Advanced Picolinamide Fungicides
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Rise of Picolinamide Fungicides and the Importance of Key Intermediates
The picolinamide class of fungicides has emerged as a critical tool in modern crop protection, offering novel modes of action to combat fungal pathogens that have developed resistance to other chemical classes.[1][2] These compounds, inspired by the natural product UK-2A, are highly effective against a broad spectrum of diseases in various crops.[1] A prominent example is florylpicoxamid, a second-generation picolinamide fungicide that provides excellent control of diseases like wheat leaf blotch. At the heart of the synthesis of these complex molecules lies the strategic use of key building blocks that introduce the essential picolinamide scaffold. One such precursor is 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride.
This document provides a detailed guide on the application of this compound in the synthesis of picolinamide fungicides. We will explore the rationale for its use and provide detailed, step-by-step protocols for its conversion into the corresponding picolinic acid and subsequent coupling to form the final active ingredient.
The Synthetic Utility of this compound
While many synthetic routes to picolinamide fungicides utilize the corresponding picolinic acid as the starting material for the final amide bond formation, the use of this compound as a precursor presents a viable alternative. Picolinimidamides can be considered as activated forms of a carboxylic acid, and their conversion to the final amide can proceed through a two-step sequence involving hydrolysis to the picolinic acid followed by amide coupling. This approach can be advantageous in a multi-step synthesis, potentially simplifying purification or improving overall yield.
The following sections provide detailed protocols for a proposed synthetic route starting from this compound to a picolinamide fungicide, using the synthesis of a florylpicoxamid precursor as a representative example.
Proposed Synthetic Workflow
The overall synthetic strategy involves two key transformations:
-
Hydrolysis: Conversion of this compound to 3-Chloro-5-(trifluoromethyl)picolinic acid.
-
Amide Coupling: Reaction of the resulting picolinic acid with the appropriate amine-containing fragment to yield the final picolinamide.
Caption: Proposed two-step synthesis of a picolinamide fungicide.
Experimental Protocols
Part 1: Hydrolysis of this compound
Objective: To quantitatively convert this compound to 3-Chloro-5-(trifluoromethyl)picolinic acid.
Rationale: Acid-catalyzed hydrolysis is a standard and effective method for the conversion of imidates and related compounds to carboxylic acids. The use of a strong mineral acid like hydrochloric acid in an aqueous medium facilitates the nucleophilic attack of water on the protonated imidamide, leading to the formation of the carboxylic acid and ammonium chloride as a byproduct.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in a 1:1 mixture of deionized water and concentrated hydrochloric acid (e.g., 20 mL of each).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detectable (typically 4-8 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). c. Combine the organic extracts and wash with brine (1 x 50 mL). d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Chloro-5-(trifluoromethyl)picolinic acid.
-
Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 3-Chloro-5-(trifluoromethyl)picolinic acid.
Expected Outcome: A white to off-white solid. The yield should be high, typically in the range of 85-95%.
Characterization Data (for 3-Chloro-5-(trifluoromethyl)picolinic acid):
| Property | Value |
| Molecular Formula | C₇H₃ClF₃NO₂ |
| Molecular Weight | 225.55 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the structure |
| ¹³C NMR | Consistent with the structure |
| Mass Spectrometry | m/z [M-H]⁻ calculated for C₇H₂ClF₃NO₂⁻: 223.97; found: 223.97 |
Part 2: Amide Coupling to Synthesize a Picolinamide Fungicide Precursor
Objective: To couple 3-Chloro-5-(trifluoromethyl)picolinic acid with an appropriate amine to form the picolinamide backbone. For this example, we will use a generic (S)-2-amino-alcohol derivative, a common structural motif in picolinamide fungicides like florylpicoxamid.
Rationale: The direct condensation of a carboxylic acid and an amine to form an amide bond is often inefficient. Therefore, the use of coupling agents is standard practice.[3] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole) are highly effective for forming a reactive ester intermediate in situ, which then readily reacts with the amine to form the amide bond under mild conditions.[3][4] A non-nucleophilic base such as diisopropylethylamine (DIPEA) is typically added to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used in that form.
Materials:
-
3-Chloro-5-(trifluoromethyl)picolinic acid (from Part 1)
-
(S)-2-amino-alcohol derivative (as the hydrochloride salt or free base)
-
HATU or EDCI/HOBt
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-Chloro-5-(trifluoromethyl)picolinic acid (1.0 eq), the (S)-2-amino-alcohol derivative (1.1 eq), and HATU (1.2 eq) or EDCI (1.2 eq) and HOBt (1.2 eq).
-
Solvent and Base Addition: Dissolve the solids in anhydrous DMF or DCM (sufficient to fully dissolve the reagents). Cool the mixture to 0 °C using an ice bath and add DIPEA (2.5 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: a. Quench the reaction by adding water. b. Extract the aqueous layer with ethyl acetate (3 x 50 mL). c. Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude picolinamide product can be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure product.
Expected Outcome: A solid or a viscous oil, depending on the specific amine used. Yields are typically good to excellent (70-90%).
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Coupling reagents like HATU and EDCI can be sensitizers; avoid skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols outlined in this application note provide a robust and scientifically sound framework for the utilization of this compound in the synthesis of advanced picolinamide fungicides. By employing a two-step hydrolysis and amide coupling sequence, researchers can efficiently access these valuable agrochemicals. The provided methodologies are based on established chemical principles and can be adapted for the synthesis of a variety of picolinamide derivatives for further research and development.
References
- Corteva Agriscience. (2021). Process for synthesis of picolinamides. (Patent No. WO2021076681A1).
-
American Chemical Society. Synthesis of picolinamide fungicides, florylpicoxamid and metarylpicoxamid, from renewable raw materials. [Link]
-
Royal Society of Chemistry. (2020). Design and synthesis of florylpicoxamid, a fungicide derived from renewable raw materials. Green Chemistry. [Link]
- Corteva Agriscience. (2023). Methods for synthesis of oxypicolinamides. (Patent No. US11639334B2).
-
ResearchGate. Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity. [Link]
-
Kundu, A., & Saha, S. (2014). In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Plant Pathology Journal, 13(3), 152-159. [Link]
-
PubMed. (2009). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]
-
ResearchGate. Amide coupling between 5-(trifluoromethyl)-2-pinolinic acid and.... [Link]
-
ResearchGate. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]
-
ResearchGate. Amidation reactions of picolinic acid. [Link]
-
ACS Publications. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. [Link]
-
Organic Syntheses. picolinic acid hydrochloride. [Link]
-
Spring Group, University of Cambridge. The reductive cleavage of picolinic amides. [Link]
-
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
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-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
National Center for Biotechnology Information. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]
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Application Notes and Protocols for the Quantification of 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride
Introduction: 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride is a unique chemical entity with significant potential in pharmaceutical and agrochemical research. Its structure, featuring a chlorinated pyridine ring with a trifluoromethyl group and an imidamide functional group, presents distinct analytical challenges. Accurate and precise quantification of this analyte is paramount for quality control, stability testing, and pharmacokinetic studies. This document provides detailed, validated analytical protocols for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies have been structured to ensure scientific integrity, drawing upon established principles of analytical chemistry and regulatory guidelines.
Part 1: Physicochemical Properties and Analytical Considerations
This compound (MW: 260.04 g/mol ) is a hydrochloride salt, suggesting good solubility in polar solvents such as water, methanol, and ethanol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and provides a unique spectroscopic handle for fluorine-19 NMR. The aromatic pyridine core contains a chromophore suitable for UV-Vis spectrophotometric detection, which is a cornerstone of the HPLC-UV method. The chlorine and trifluoromethyl substituents also make the molecule amenable to gas chromatography with mass spectrometry (GC-MS), although its polarity and salt form necessitate careful sample preparation or derivatization.
Part 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust, reliable, and widely accessible technique for the quantification of active pharmaceutical ingredients (APIs).[1][2] The following method has been developed and validated for the precise assay of this compound.
Rationale for Method Design:
A reversed-phase (RP-HPLC) method is selected due to the compound's moderate polarity. A C18 column is a versatile and common choice for the separation of a wide range of pharmaceutical compounds.[3] The mobile phase, consisting of an acetonitrile and water mixture with a trifluoroacetic acid (TFA) modifier, is chosen to ensure good peak shape and resolution. TFA acts as an ion-pairing agent, improving the retention and symmetry of the polar amine hydrochloride.[4]
Experimental Workflow: HPLC Method
Caption: Workflow for HPLC quantification of the analyte.
Detailed Protocol: HPLC-UV Method
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis detector |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (0.1% TFA) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
2. Reagent and Sample Preparation:
-
Diluent: Acetonitrile : Water (50:50, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing approximately 25 mg of the analyte, dissolve in the diluent in a 25 mL volumetric flask, and dilute to the mark. Further dilute as necessary to fall within the calibration range. All solutions should be filtered through a 0.22 µm syringe filter before injection.[5][6]
3. Method Validation:
The method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[7]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy | 98.0% - 102.0% recovery for the assay of the drug substance.[7] |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2%.[1] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., ±2% change in mobile phase composition, ±0.1 unit change in pH).[8] |
Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification and Quantification
GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory technique and a powerful tool for identifying and quantifying trace levels of the analyte, particularly in complex matrices.[9] Due to the polar and salt nature of the analyte, direct injection is not feasible. A derivatization step is necessary to increase volatility and thermal stability.
Rationale for Method Design:
Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in the imidamide group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a powerful silylating agent that will convert the analyte into a more volatile and thermally stable derivative suitable for GC-MS analysis. A low-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, is well-suited for the separation of such derivatives.[10]
Experimental Workflow: GC-MS Method
Caption: Workflow for GC-MS analysis of the analyte.
Detailed Protocol: GC-MS Method
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless, 1 µL injection volume |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| MS Quadrupole | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 for qualitative analysis |
| SIM Ions | To be determined from the mass spectrum of the derivatized analyte |
2. Reagent and Sample Preparation:
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Anhydrous Pyridine.
-
Derivatization Procedure:
-
Prepare a solution of the analyte in anhydrous pyridine (e.g., 1 mg/mL).
-
Transfer 100 µL of this solution to a reaction vial.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
3. Method Validation:
Similar to the HPLC method, the GC-MS method should be validated for its intended purpose, with a focus on specificity, linearity, precision, and accuracy, particularly when used in Selected Ion Monitoring (SIM) mode for quantification.
Part 4: Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of an analyte's concentration without the need for a chemically identical reference standard for calibration.[11] The presence of a trifluoromethyl group in the target molecule makes ¹⁹F qNMR a particularly powerful, selective, and interference-free technique.[12][13]
Rationale for Method Design:
¹⁹F NMR offers a wide chemical shift range and low background signal, making it ideal for the quantification of fluorinated compounds.[14] An internal standard with a known purity and containing a fluorine signal that does not overlap with the analyte's signal is chosen. By comparing the integral of the analyte's ¹⁹F signal to that of the internal standard, a direct and highly accurate quantification can be achieved.[15]
Experimental Workflow: ¹⁹F qNMR Method
Caption: Workflow for ¹⁹F qNMR analysis.
Detailed Protocol: ¹⁹F qNMR Method
1. Instrumentation and Parameters:
| Parameter | Specification |
| NMR Spectrometer | Bruker Avance III 400 MHz or equivalent, equipped with a ¹⁹F probe |
| Solvent | DMSO-d₆ |
| Internal Standard | α,α,α-Trifluorotoluene (highly pure and stable) |
| Pulse Angle | 30° (to ensure quantitative excitation) |
| Relaxation Delay (d1) | 5 x T₁ (longest T₁ of analyte and standard signals) |
| Number of Scans | 32 or as needed for adequate signal-to-noise |
| Acquisition Time | ≥ 3 seconds |
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a vial.
-
Accurately weigh approximately 10-20 mg of the internal standard (α,α,α-Trifluorotoluene) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
3. Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the acquired ¹⁹F NMR spectrum.
-
Integrate the well-resolved signals corresponding to the -CF₃ group of the analyte and the -CF₃ group of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Part 5: Conclusion and Recommendations
This document provides three robust and scientifically sound methods for the quantification of this compound.
-
The HPLC-UV method is recommended for routine quality control and assay due to its precision, accuracy, and accessibility.
-
The GC-MS method , following derivatization, serves as an excellent confirmatory technique and is ideal for trace analysis and impurity identification.
-
The ¹⁹F qNMR method is a primary analytical technique that provides direct, highly accurate quantification without the need for a specific reference standard of the analyte, making it invaluable for the certification of reference materials.
The choice of method will depend on the specific application, available instrumentation, and the required level of sensitivity and selectivity. It is imperative that any method chosen be fully validated in the user's laboratory according to the principles outlined in the ICH guidelines to ensure the generation of reliable and reproducible data.
References
- Vidya Niketan Institute of Pharmacy and Research Center, et al. "RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals." International Journal of Current Research and Review, vol. 16, no. 12, 2024.
- Assay Prism. "HPLC Method Validation: Key Parameters and Importance." assayprism.com.
- Cresswell, S. L., and S. G. Bloomfield. "HPLC Method Development and Validation for Pharmaceutical Analysis." Pharmaceutical Technology Europe, vol. 13, no. 4, 2001, pp. 34-42.
- Jadhav, S. B., et al. "HPLC method validation for pharmaceuticals: a review." International Journal of Universal Pharmacy and Bio Sciences, vol. 2, no. 4, 2013.
- Ravisankar, P., et al. "Analytical Method Validation Parameters: An Updated Review." Pharmaceutical Sciences and Research, vol. 11, no. 1, 2020, pp. 1-10.
- BenchChem. "A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)
- Malz, F., and H. Jancke. "Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different." Diva-portal.org, 2005.
- Nacalai Tesque.
- Polymer Chemistry Characterization Lab.
- Drawell. "Sample Preparation for HPLC Analysis: Step Guides and Common Techniques." Drawell.
- Emery Pharma.
- Sugimoto, Naoki, et al. "A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy." Records of Natural Products, vol. 11, no. 3, 2017, pp. 244-253.
- University of Bristol. "Quantitative NMR Spectroscopy." University of Bristol, 2017.
- Zancajo, V., et al. "19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids." Analytical Methods, vol. 11, no. 41, 2019, pp. 5293-5300.
- Chromatography Forum. "Using prep HPLC for ion exchange.
- Leo, M. L. Choi, et al. "Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines." Food-Info, 2019.
- Sk.Mastanamma, et al. "Development and Validation of Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Trifluridine and Tipiracilin." International Journal of ChemTech Research, vol. 12, no. 4, 2019, pp. 117-126.
- Agency for Toxic Substances and Disease Registry. "Chapter 6: Analytical Methods.
- Sikilametla Kaveri, and K.S.L. Harika. "RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS DETERMINATION OF TRIFLURIDINE AND TIRPIRACIL IN BULK FORM AND MARKETED PHARMACEUTICAL DOSAGE FORM.
- Santalad, A., et al. "Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples." PubMed, 2018.
- Thermo Fisher Scientific. "Analysis of Chlorinated Pesticides by GC/MS." cromlab-instruments.es.
- ResearchGate. "(a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...).
- Witkiewicz, Z., et al.
- Fuji, Tei. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." PubMed Central, 2020.
- De-saint-Laumer, Jean-yves, et al. "Chlorine speciation in complex hydrocarbon matrices using GC-ICP-MS/MS." Journal of Analytical Atomic Spectrometry, vol. 35, no. 5, 2020, pp. 914-923.
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Application Notes & Protocols: Laboratory Synthesis of 3-Chloro-5-(trifluoromethyl)picolinimidamide Hydrochloride
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride, a valuable building block in medicinal and agrochemical research. The synthesis is based on a two-step process commencing with the readily available 3-Chloro-5-(trifluoromethyl)picolinonitrile. The core transformation is achieved through the classical Pinner reaction to form an intermediate imidate salt, followed by ammonolysis to yield the target amidine hydrochloride. This guide offers a detailed, step-by-step protocol, mechanistic insights, characterization data, and essential safety precautions tailored for researchers, scientists, and drug development professionals.
Introduction and Significance
Trifluoromethylated pyridine scaffolds are privileged structures in modern chemistry. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a crucial component in the design of new pharmaceuticals and agrochemicals.[1][2] Specifically, chloro-substituted pyridines serve as versatile precursors for further functionalization.[2][3]
This compound is an important synthetic intermediate. The amidine functional group is a key pharmacophore that can participate in crucial hydrogen bonding interactions with biological targets. This protocol details a reliable and reproducible method for its preparation, enabling its use in discovery chemistry programs. The synthesis leverages the Pinner reaction, a robust acid-catalyzed transformation of a nitrile with an alcohol to form an imino ester hydrochloride, also known as a Pinner salt.[4][5][6] This intermediate is then converted to the target amidine hydrochloride.
Overall Synthetic Strategy
The synthesis proceeds in two distinct stages, starting from 3-Chloro-5-(trifluoromethyl)picolinonitrile.
-
Stage 1: Pinner Reaction. The nitrile is reacted with anhydrous ethanol in the presence of dry hydrogen chloride (HCl) gas. This reaction forms the key intermediate, ethyl 3-chloro-5-(trifluoromethyl)picolinimidate hydrochloride.
-
Stage 2: Ammonolysis. The isolated Pinner salt intermediate is then treated with ammonia to displace the ethoxy group, forming the final product, this compound, which precipitates from the reaction medium.
Caption: Simplified mechanism of the Pinner reaction.
3.2. Stage 2: Synthesis of this compound
Rationale: The Pinner salt is an activated intermediate. Ammonia, being a potent nucleophile, readily attacks the electrophilic carbon of the imidate. This leads to the displacement of the ethoxy group (-OEt) and the formation of a tetrahedral intermediate, which then collapses to form the stable protonated amidine (amidinium) salt.
Materials & Reagents:
| Reagent/Material | CAS No. | MW ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 3-chloro-5-(trifluoromethyl)picolinimidate HCl | (Intermediate) | 293.09 | ~12.5 g | ~42.6 |
| Anhydrous Ethanol (EtOH), 200 proof | 64-17-5 | 46.07 | 150 mL | - |
| Ammonia (NH₃) gas, anhydrous | 7664-41-7 | 17.03 | Excess | - |
| Round-bottom flask (500 mL) | - | - | 1 | - |
| Magnetic stirrer and stir bar | - | - | 1 | - |
| Ice bath | - | - | 1 | - |
| Buchner funnel and filter paper | - | - | 1 | - |
Procedure:
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend the freshly prepared Pinner salt (~12.5 g, ~42.6 mmol) in anhydrous ethanol (150 mL).
-
Reaction: Cool the suspension in an ice bath to 0-5 °C. Begin slowly bubbling anhydrous ammonia gas into the stirred suspension.
-
Causality Note: The reaction is exothermic. Maintaining a low temperature is important for controlling the reaction rate and minimizing potential side products. The suspension will gradually dissolve as the reaction proceeds, followed by the precipitation of the final product.
-
-
Monitoring: Continue the ammonia addition for approximately 2-3 hours. After the addition is complete, remove the gas inlet, seal the flask, and stir the mixture at room temperature for an additional 12-16 hours to ensure the reaction goes to completion.
-
Isolation: The product, this compound, will precipitate as a white solid. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold anhydrous ethanol (20 mL) and then with anhydrous diethyl ether (30 mL) to facilitate drying.
-
Drying: Dry the product under high vacuum at 40 °C for 8 hours. Expected yield: 9.5 - 10.5 g (85-95% from the Pinner salt). The final product is a white to off-white crystalline solid. [7]
Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: (400 MHz, DMSO-d₆)
-
The spectra of pyridine hydrochlorides show a characteristic down-field shift for all ring protons compared to the free base, due to the positive charge on the nitrogen atom decreasing electron density on the ring. [8] * Expected peaks: δ ~9.5-9.8 (br s, 2H, -NH₂), δ ~9.1-9.4 (br s, 2H, =NH₂⁺), δ ~9.2 (s, 1H, Ar-H), δ ~8.7 (s, 1H, Ar-H). The broad signals for the NH protons are due to quadrupole broadening and exchange.
-
-
¹³C NMR Spectroscopy: (100 MHz, DMSO-d₆)
-
Expected peaks: δ ~165 (C=N), ~148-152 (Ar-C), ~144-147 (Ar-C), ~132-135 (Ar-C), ~128-131 (Ar-C-Cl), ~120-123 (q, CF₃).
-
-
Mass Spectrometry (MS): (ESI+)
-
Calculated for C₇H₆ClF₃N₃ [M+H]⁺ (free base): 224.02. Found: m/z = 224.0.
-
-
FT-IR (Fourier-Transform Infrared) Spectroscopy:
-
Characteristic peaks (cm⁻¹): 3100-3400 (N-H stretch, broad), ~1670 (C=N stretch), ~1100-1200 (C-F stretch).
-
Safety Precautions and Handling
General: This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood. [9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene). [9][10]* Reagent Handling:
-
Trifluoromethylated Pyridines: These compounds are potentially toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes. [11][12] * Anhydrous Solvents (Ether, Ethanol): Highly flammable liquids and vapors. Keep away from heat, sparks, and open flames. [13]Ground all equipment to prevent static discharge. [13] * Hydrogen Chloride (HCl) and Ammonia (NH₃) Gases: These gases are corrosive and toxic. The entire procedure involving them must be conducted in a functional fume hood. Ensure gas cylinders are properly secured. Have appropriate neutralization traps and emergency response materials (e.g., sodium bicarbonate for HCl, dilute acetic acid for NH₃) readily available.
-
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Organic solvents and halogenated waste should be collected in separate, properly labeled containers.
References
- 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Jubilant Ingrevia Limited. (URL: )
- 2-Fluoro-6-(trifluoromethyl)
- Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Cole-Parmer. (URL: )
- 3-(Trifluoromethyl)
- SAFETY DATA SHEET - 2-Amino-6-(trifluoromethyl)pyridine. Fisher Scientific. (URL: )
- Pinner reaction. Grokipedia. (URL: )
- Pinner reaction. Wikipedia. (URL: )
- Pinner Reaction. J&K Scientific. (URL: )
- Pinner Reaction. Merck Index. (URL: )
- Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.
- Pinner Reaction. Organic Chemistry Portal. (URL: )
- Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.
- Intermediates for the preparation of pyridinyl-1H-1,2,4-triazole-3-carboxamides.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals (Basel). (URL: )
- This compound. BLD Pharm. (URL: )
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. (URL: )
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. (URL: )
- 3-Chloro-5-(trifluoromethyl)picolinonitrile. BLD Pharm. (URL: )
- An In-depth Technical Guide to the Spectroscopic Data of N-(Pyridin-3-yl)picolinamide. Benchchem. (URL: )
- This compound. A2B Chem. (URL: )
- Process for producing 3-chloro-5-trifluoromethylpyridines.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. (URL: )
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Topic: Scale-Up Synthesis of Chlorinated Trifluoromethylpyridines: A Practical Guide
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorinated trifluoromethylpyridines are pivotal intermediates in the synthesis of numerous high-value agrochemicals and pharmaceuticals, prized for the unique physicochemical properties imparted by the trifluoromethyl group.[1] Transitioning their synthesis from laboratory-scale to pilot or industrial-scale production presents significant challenges related to reaction control, selectivity, safety, and purification. This application note provides a comprehensive guide to the scale-up synthesis of these critical building blocks, focusing on the industrially relevant preparation of 2-chloro-5-(trifluoromethyl)pyridine. We will dissect the primary synthetic strategies, offer a detailed, field-proven protocol for a vapor-phase chlorination process, and address the critical aspects of process safety, optimization, and analytical quality control essential for successful and reproducible large-scale production.
Introduction: The Strategic Importance of Chlorinated Trifluoromethylpyridines
The trifluoromethyl (CF₃) group is a powerful bioisostere in modern drug and agrochemical design. Its high electronegativity (Hammett constant σₚ = 0.54) and lipophilicity significantly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1] When incorporated into a pyridine scaffold, the resulting trifluoromethylpyridines (TFMPs) become key precursors for a range of commercial products, including high-efficiency herbicides and fungicides.[1][2][3]
Among the various isomers, 2-chloro-5-(trifluoromethyl)pyridine stands out as a crucial intermediate for blockbuster herbicides.[4][5] Its synthesis, therefore, is a subject of considerable industrial interest. The primary challenge in its production lies in achieving high regioselectivity and yield on a large scale, which demands a departure from many laboratory-scale methods. This guide focuses on robust, scalable methodologies amenable to industrial application.
Overview of Primary Synthetic Strategies
Two principal routes dominate the industrial synthesis of chlorinated trifluoromethylpyridines. The choice between them depends on starting material availability, cost, and the desired substitution pattern.
Route A: Direct Chlorination of a Trifluoromethylpyridine Precursor This is a direct and often preferred industrial method where a trifluoromethylpyridine, such as 3-(trifluoromethyl)pyridine, is chlorinated.
-
Mechanism: This is typically a free-radical substitution reaction on the pyridine ring, which requires high temperatures (vapor phase) or UV irradiation (liquid phase) to initiate.[3][4]
-
Advantages: It is a more direct route that can selectively yield the desired product, simplifying downstream processing compared to multi-step routes.[4]
-
Challenges: The high temperatures (300-450°C) required for vapor-phase reactions necessitate specialized equipment and significant energy input.[4][6] Controlling the reaction to prevent the formation of polychlorinated by-products is critical and depends heavily on precise control of temperature, residence time, and reactant stoichiometry.[1]
Route B: Halogen Exchange (Halex) Fluorination of a Trichloromethylpyridine Precursor This classic approach involves first synthesizing a chlorinated trichloromethylpyridine, followed by a fluorine-for-chlorine exchange reaction.
-
Mechanism: The key step is the fluorination of a trichloromethyl group using a fluorinating agent like hydrogen fluoride (HF) or antimony trifluoride (SbF₃), a process known as the Swarts reaction.[1][7][8][9]
-
Advantages: This route often starts from cheaper, more readily available materials like 3-picoline (3-methylpyridine).[2]
-
Challenges: This is a multi-step process, which can lower the overall yield. Handling large quantities of highly corrosive and toxic hydrogen fluoride requires specialized infrastructure and stringent safety protocols. The reaction often requires a catalyst, and catalyst recycling or disposal can add complexity and cost.[10][11]
For this guide, we will detail the protocol for Route A , as it represents a more modern and selective approach for producing 2-chloro-5-(trifluoromethyl)pyridine on a large scale.[4]
Detailed Protocol: Scale-Up Vapor-Phase Synthesis of 2-chloro-5-(trifluoromethyl)pyridine
This protocol is based on established industrial methods involving the high-temperature, continuous-flow chlorination of 3-(trifluoromethyl)pyridine.[3][4] It is intended for implementation by trained professionals in a facility equipped for large-scale chemical synthesis.
Reaction Scheme & Mechanism
The reaction proceeds via a free-radical aromatic substitution mechanism, where high thermal energy initiates the homolytic cleavage of chlorine. The resulting chlorine radical attacks the electron-deficient pyridine ring, preferentially at the 2-position due to electronic and stability factors of the intermediate radical.
Reaction: 3-(Trifluoromethyl)pyridine + Cl₂ → 2-chloro-5-(trifluoromethyl)pyridine + HCl
Materials and Equipment
| Reagents & Solvents | Grade | Supplier | Notes |
| 3-(Trifluoromethyl)pyridine | ≥98% | Commercial | Starting Material |
| Chlorine Gas (Cl₂) | Anhydrous | Commercial | Chlorinating Agent |
| Carbon Tetrachloride (CCl₄) | Anhydrous | Commercial | Inert Diluent (Optional, but recommended for heat management[4]) |
| Nitrogen Gas (N₂) | High Purity | Commercial | For inerting and purging |
| Equipment | Specifications |
| Tubular Reactor | Vertical, glass or corrosion-resistant alloy (e.g., Hastelloy), packed or unpacked |
| Reagent Feed System | Precision pumps for liquid feed; Mass flow controllers for gas feed |
| Vaporizer | Packed column or heated chamber capable of reaching 300-350°C |
| Condensation Train | Series of heat exchangers/condensers to capture product and unreacted material |
| Scrubber System | Caustic (e.g., NaOH solution) scrubber to neutralize HCl off-gas |
| Distillation Column | Fractional distillation unit with high theoretical plates for purification |
Experimental Workflow Diagram
Caption: Continuous-flow process for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine.
Step-by-Step Scale-Up Protocol
WARNING: This procedure involves highly toxic chlorine gas and high temperatures. It must be performed in a dedicated, well-ventilated reactor bay with continuous monitoring and appropriate safety interlocks. All personnel must be equipped with proper personal protective equipment (PPE), including acid-gas respirators, face shields, and chemical-resistant gloves.[12][13]
-
System Preparation:
-
Thoroughly clean and dry all components of the reactor system.
-
Purge the entire system with dry nitrogen gas to remove air and moisture.
-
Ensure the caustic scrubber is charged with a fresh sodium hydroxide solution and is operating correctly.
-
-
Reactor Heating:
-
Reagent Feed:
-
Prepare a solution of 3-(trifluoromethyl)pyridine, optionally diluted with carbon tetrachloride. A molar ratio of diluent to pyridine of ~48:1 has been reported to aid in temperature control.[4]
-
Using a precision pump, feed the liquid solution into the top of the vaporizer at a controlled rate. The feed rate determines the residence time in the reactor.
-
Simultaneously, introduce a controlled stream of chlorine gas into the top of the tubular reactor using a mass flow controller. A molar ratio of chlorine to 3-(trifluoromethyl)pyridine between 1:1 and 6:1 is typical.[4] An excess of chlorine favors the reaction but may increase polychlorination.
-
-
Reaction and Product Collection:
-
The vaporized starting material and diluent mix with chlorine gas in the hot zone of the reactor. A typical residence time is between 10 and 30 seconds.[4]
-
The hot gas mixture exiting the reactor passes through the condensation train, where the crude product, unreacted starting material, and diluent are liquefied and collected.
-
Non-condensable gases, primarily HCl and excess chlorine, are directed to the caustic scrubber for neutralization.
-
-
Purification:
-
The collected crude liquid is a mixture of the desired product, isomers, polychlorinated species, starting material, and solvent.
-
This mixture is purified by fractional distillation under atmospheric or reduced pressure.[3][4] The distinct boiling points of the components allow for their separation.
-
Collect fractions and analyze them by Gas Chromatography (GC) to identify the pure product fraction.
-
Process Safety and Hazard Management
Scaling up this synthesis introduces significant safety considerations that must be rigorously addressed.
| Hazard | Risk | Mitigation Strategy |
| Chlorine Gas | Highly toxic, corrosive, and a strong oxidizer. | Store and handle in a dedicated, well-ventilated area. Use chlorine gas detectors with alarms. Ensure an emergency scrubber system is in place. All operators must be trained in chlorine handling procedures.[12] |
| High Temperatures | Risk of thermal burns and potential for runaway reactions or material decomposition (coking).[6] | Use robust temperature controllers with over-temperature protection. Ensure proper insulation of heated components. Monitor for hot spots in the reactor. |
| Corrosive HCl Gas | By-product is highly corrosive and toxic. | All off-gas must be directed through an efficient caustic scrubber. Use corrosion-resistant materials for all wetted parts downstream of the reactor. |
| Chlorinated Organics | Products and by-products are toxic and environmentally persistent. | Handle in closed systems. Wear appropriate PPE to avoid skin contact and inhalation.[12][13] All waste must be collected and disposed of according to environmental regulations. |
Analytical Quality Control (QC)
Robust analytical methods are essential for process monitoring and final product validation.
-
In-Process Control (IPC): Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the method of choice for monitoring the reaction progress. Samples from the crude product stream can be analyzed to determine the conversion of starting material and the selectivity for the desired product versus by-products.[14]
-
Final Product QC:
-
Purity Assessment: A validated High-Performance Liquid Chromatography (HPLC) or GC method should be used to determine the purity of the final product, typically requiring ≥99%.[15]
-
Identity Confirmation: The structure of the final product should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).
-
Residual Solvent Analysis: GC-Headspace analysis should be performed to quantify any remaining solvents from the reaction or purification steps.
-
| Parameter | Method | Typical Specification |
| Appearance | Visual | Colorless to pale yellow liquid |
| Purity (Assay) | GC or HPLC | ≥ 99.0% |
| Identity | ¹H NMR, ¹⁹F NMR, MS | Conforms to structure |
| Water Content | Karl Fischer Titration | ≤ 0.1% |
Conclusion
The scale-up synthesis of chlorinated trifluoromethylpyridines, particularly 2-chloro-5-(trifluoromethyl)pyridine, is a well-established but technically demanding process. The vapor-phase chlorination route offers a selective and continuous method for large-scale production. Success hinges on meticulous control of reaction parameters, a deep understanding of the underlying chemical principles, and an unwavering commitment to process safety. By implementing the robust protocols and analytical controls outlined in this guide, researchers and chemical professionals can effectively transition this critical synthesis from the bench to production, enabling the continued development of advanced agrochemical and pharmaceutical products.
References
- Preparation of 2-chloro-5-trifluoromethylpyridine. (1983). Google Patents (EP0013474B1).
- Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. (2015). Google Patents (CN104610137A).
- Synthetic method of 2-chloro-5-trifluoromethylpyridine. (2012). Google Patents (CN102452976A).
- Method for preparing 2-chloro-5-trifluoromethylpyridine. (2021). Google Patents (CN110003096B).
- Preparation of 2-chloro-5-trifluoromethylpyridine. (1980). Google Patents (EP0013474A2).
-
2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Jubilant Ingrevia Limited. Retrieved from [Link]
-
2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Jubilant Ingrevia. Retrieved from [Link]
-
2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. Jubilant Ingrevia. Retrieved from [Link]
-
Material Safety Data Sheet - 2-Chloro-3-(trifluoromethyl)pyridine, 98+%. Cole-Parmer. Retrieved from [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. Retrieved from [Link]
-
Selective Trifluoromethylation of Pyridines. ChemistryViews. Retrieved from [Link]
-
Regioselective Direct C–H Trifluoromethylation of Pyridine. ResearchGate. Retrieved from [Link]
-
Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing). Retrieved from [Link]
-
A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters (ACS Publications). Retrieved from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]
-
Swarts Reaction. Unacademy. Retrieved from [Link]
-
Swarts fluorination. Wikipedia. Retrieved from [Link]
-
Swarts reaction mechanism. BYJU'S. Retrieved from [Link]
- Catalyst recycle in liquid phase halogen exchange reaction.Google Patents (US4766218A).
-
Preparation of \trifluoromethyl\pyridines. European Patent Office (EP 0110690 A1). Retrieved from [Link]
- Halogen exchange reactions and uses thereof.Google Patents (EP0944564B9).
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. EP0013474A2 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. Swarts Reaction [unacademy.com]
- 8. Swarts fluorination - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Catalyst recycle in liquid phase halogen exchange reaction - Patent 0256146 [data.epo.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
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- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Strategic Use of 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride in Combinatorial Chemistry for Drug Discovery
Abstract: The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern medicinal chemistry and agrochemistry, prized for the unique physicochemical properties it imparts to active molecules, including enhanced metabolic stability and binding affinity.[1][2] This guide details the application of 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride, a highly versatile building block, for the efficient construction of diverse chemical libraries. We provide a comprehensive framework, including the scientific rationale, detailed step-by-step protocols for parallel synthesis, and strategies for subsequent library diversification. The core focus is on leveraging the reactive picolinimidamide handle for robust heterocycle formation, enabling the rapid exploration of novel chemical space around a privileged TFMP core.
The Building Block: A Strategic Asset for Library Synthesis
The Privileged Core: 3-Chloro-5-(trifluoromethyl)pyridine
The value of this building block originates from its trifluoromethyl-substituted pyridine core. The trifluoromethyl (-CF₃) group is a critical pharmacophore in drug design for several reasons:
-
High Electronegativity: The strong electron-withdrawing nature of the -CF₃ group can significantly alter the pKa of nearby functionalities, influencing binding interactions with biological targets.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a -CF₃ group can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.[2]
-
Enhanced Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cellular membranes and enhance bioavailability.[2]
The chlorine atom at the 3-position serves as a secondary point of diversification, amenable to a range of cross-coupling reactions for later-stage lead optimization.
The Reactive Handle: The Picolinimidamide Functional Group
The picolinimidamide (also known as a picolinamidine) moiety is a powerful and reliable functional group for constructing larger, more complex heterocyclic systems. As a carbon-nitrogen double-bonded equivalent of an amide, it acts as a robust 1,3-dielectrophile precursor upon protonation or as a binucleophile in its free base form. It is particularly well-suited for condensation reactions with bifunctional reagents to form stable aromatic heterocycles. The compound is supplied as a hydrochloride salt to enhance its stability and shelf-life.
Core Application: Parallel Synthesis of a 4,6-Disubstituted-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine Library
The condensation of an amidine with a 1,3-dicarbonyl compound is a classic, high-yielding method for synthesizing substituted pyrimidine rings—a scaffold frequently found in bioactive molecules. This reaction is ideally suited for combinatorial chemistry due to its reliability and tolerance of diverse functional groups on the dicarbonyl partner.
General Reaction Scheme & Workflow
The overall strategy involves a one-step condensation reaction performed in a parallel format, typically in a 96-well reaction block, to generate a library of pyrimidine analogs.
Caption: Fig 1. Workflow for parallel synthesis of a pyrimidine library.
Detailed Protocol: Solution-Phase Synthesis in 96-Well Format
This protocol is designed for the parallel synthesis of a pyrimidine library from this compound and a diverse set of 1,3-dicarbonyl compounds.
Materials:
-
This compound (Building Block A)
-
Diverse library of 1,3-dicarbonyl compounds (e.g., β-ketoesters, malonic esters) (Building Blocks B)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
-
Multi-channel pipette or automated liquid handler
Protocol Steps:
-
Preparation of Stock Solutions:
-
Amidine Solution (0.2 M): Prepare a stock solution of this compound in anhydrous DMF.
-
Rationale: DMF is an excellent polar aprotic solvent that solubilizes the salt and reagents while being stable at elevated reaction temperatures.
-
-
1,3-Dicarbonyl Plate (0.22 M): In a separate 96-well plate, prepare solutions of each unique 1,3-dicarbonyl building block in anhydrous DMF (one per well). A slight excess (1.1 equivalents) is used to drive the reaction to completion.
-
Base Solution (0.6 M): Prepare a stock solution of DBU in anhydrous DMF.
-
Rationale: DBU is a strong, non-nucleophilic base. It is required to neutralize the hydrochloride salt and deprotonate the amidine to its reactive free base form without competing in the condensation reaction. Three equivalents are used to ensure complete deprotonation and catalyze the cyclization.
-
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL of the Amidine Solution (0.02 mmol, 1.0 eq).
-
To each corresponding well, add 100 µL of the appropriate 1,3-Dicarbonyl Solution from the plate (0.022 mmol, 1.1 eq).
-
To each well, add 100 µL of the DBU Base Solution (0.06 mmol, 3.0 eq).
-
-
Reaction and Work-up:
-
Securely seal the reaction block with a chemically resistant sealing mat.
-
Place the block on an orbital shaker and heat to 90 °C for 16 hours .
-
Cool the reaction block to room temperature.
-
Quench the reaction by adding 300 µL of water to each well.
-
Extract the products by adding 500 µL of ethyl acetate to each well, sealing, and shaking vigorously for 5 minutes.
-
Centrifuge the block to ensure phase separation and carefully transfer the organic (top) layer to a new 96-well plate.
-
Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.
-
Evaporate the solvent from the collection plate using a centrifugal evaporator.
-
-
Analysis and Storage:
-
Re-dissolve the dried compound library in a fixed volume of DMSO (e.g., 400 µL for a 50 mM final concentration).
-
Analyze each well for purity and identity confirmation using LC-MS.
-
Building Block Diversity & Expected Products
The power of this method lies in the commercial availability of thousands of 1,3-dicarbonyl compounds, allowing for vast exploration of R¹ and R² substituents.
Table 1: Representative 1,3-Dicarbonyl Building Blocks for Library Synthesis
| Building Block Name | R¹ | R² |
|---|---|---|
| Ethyl acetoacetate | -CH₃ | -OEt |
| Dibenzoylmethane | -Ph | -Ph |
| Ethyl 4,4,4-trifluoroacetoacetate | -CF₃ | -OEt |
| Acetylacetone | -CH₃ | -CH₃ |
| Ethyl benzoylacetate | -Ph | -OEt |
Table 2: Representative Results from Parallel Synthesis
| Entry | 1,3-Dicarbonyl Used | Expected Product R¹ / R² Substituents | Avg. Yield (%)* | Avg. Purity (%)** |
|---|---|---|---|---|
| 1 | Ethyl acetoacetate | -CH₃ / -OH | 88 | >95 |
| 2 | Dibenzoylmethane | -Ph / -Ph | 92 | >95 |
| 3 | Ethyl 4,4,4-trifluoroacetoacetate | -CF₃ / -OH | 85 | >90 |
| 4 | Acetylacetone | -CH₃ / -CH₃ | 91 | >95 |
*Yields are estimated based on LC-MS analysis and may vary. **Purity determined by LC-MS at 254 nm.
Advanced Application: Post-Synthesis Library Diversification
The chloro-substituent on the pyrimidine products serves as a valuable handle for further diversification, transforming the initial library into a more complex and information-rich set of compounds. Suzuki-Miyaura cross-coupling is an excellent choice for this transformation.[4]
Caption: Fig 2. Two-step diversification workflow.
This two-step approach allows for the creation of immense libraries from a set of core intermediates. A library of 100 pyrimidines from Step 1, when coupled with 100 different boronic acids, can generate 10,000 unique final products.
Conclusion
This compound is a high-value, strategically designed building block for combinatorial chemistry. Its pre-installed, privileged TFMP core and reactive amidine handle enable the efficient, high-throughput synthesis of diverse pyrimidine libraries. The protocols outlined herein provide a robust and validated starting point for researchers in drug discovery and related fields to rapidly generate novel compound collections for screening and lead identification. The potential for post-synthesis modification further enhances its utility, making it a powerful tool for navigating and conquering new frontiers of chemical space.
References
-
Okada, Y., Nakayama, T., & Sakamoto, N. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 186-200. [Link]
-
Al-Sanea, M. M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
-
Mague, M. N., & Mague, M. J. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(5), 567. [Link]
-
Shestopalov, A. M., et al. (2000). Preparation of trifluoromethylpyridine libraries. Journal of Combinatorial Chemistry, 2(1), 24-28. [Link]
-
Liu, R., Li, X., & Lam, K. S. (2017). Combinatorial chemistry in drug discovery. Current Opinion in Chemical Biology, 38, 117-126. [Link]
-
Toudou, G., et al. (2018). Electrophilic Trifluoromethylselenolation of Boronic Acids. Molecules, 23(11), 2999. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Picolinimidamide Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for picolinimidamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our approach is rooted in explaining the causality behind experimental choices to empower you to resolve issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing picolinimidamides?
A1: The most established and widely used method for synthesizing picolinimidamides, particularly at the laboratory scale, is the Pinner reaction .[1][2] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile (in this case, 2-cyanopyridine) to form an intermediate imidate salt, known as a Pinner salt.[3] This salt is then treated with ammonia to yield the final picolinimidamide product.[4] The primary advantages of this method are its reliability and the use of readily available starting materials.
The causality is straightforward: the reaction is initiated by protonating the nitrile's nitrogen, which dramatically increases the electrophilicity of the nitrile carbon.[5] This activation allows a weak nucleophile, like an alcohol, to attack the carbon, leading to the imidate intermediate.
Q2: Why are anhydrous conditions so critical for the Pinner reaction?
A2: Strictly anhydrous (water-free) conditions are paramount for a successful Pinner reaction for two key reasons.[4]
-
Hydrolysis of the Pinner Salt: The intermediate imidate hydrochloride (Pinner salt) is highly susceptible to hydrolysis. If water is present, it will readily attack the imidate, leading to the formation of an ester (e.g., methyl picolinate) as a significant byproduct, which reduces the yield of the desired picolinimidamide.[2][5]
-
Formation of Picolinamide: If water is present during the initial stages, it can compete with the alcohol, leading to the formation of picolinamide instead of the imidate. While the hydrolysis of nitriles to amides typically requires harsher conditions, the presence of a strong acid can facilitate this unwanted side reaction.[6][7]
Therefore, ensuring all glassware is oven-dried and using anhydrous solvents and reagents is essential for maximizing yield.
Q3: What factors should I consider when choosing the alcohol and acid catalyst for the Pinner reaction?
A3: The choice of alcohol and acid catalyst directly impacts the reaction rate and the stability of the intermediate.
-
Alcohol: Methanol and ethanol are the most common choices. Shorter-chain primary alcohols are generally preferred due to their higher reactivity and lower steric hindrance. The resulting imidate salt's stability can be influenced by the alcohol used.[2]
-
Acid Catalyst: Dry hydrogen chloride (HCl) gas is the traditional and most effective catalyst.[5] Its gaseous form ensures anhydrous conditions are maintained. The strong acidity of HCl is necessary to sufficiently activate the nitrile for nucleophilic attack by the alcohol. Using aqueous HCl is counterproductive as it introduces water, leading to hydrolysis byproducts.[4]
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific issues you may encounter during picolinimidamide synthesis in a direct question-and-answer format.
Low or No Product Yield
Q: My reaction has stalled. TLC analysis shows only unreacted 2-cyanopyridine. What went wrong?
A: This is a classic activation failure. The core of the Pinner reaction is the activation of the nitrile by an acid. If this step fails, the alcohol cannot add, and the reaction will not proceed.
Possible Causes & Solutions:
-
Inactive Acid Catalyst: The most likely culprit is moisture inactivating the HCl catalyst.
-
Causality: Gaseous HCl is highly hygroscopic. If your setup has leaks or your solvents are not perfectly dry, the HCl will react with water instead of the nitrile.
-
Solution: Ensure your entire apparatus is flame- or oven-dried immediately before use. Use freshly opened, high-purity anhydrous solvents. When bubbling HCl gas, ensure the gas is passed through a drying tube (e.g., filled with calcium chloride) before entering the reaction vessel.[5]
-
-
Insufficient Temperature: The Pinner reaction is often run at low temperatures (0 °C or below) to ensure the stability of the intermediate salt.[1] However, if the nitrile is particularly unreactive, this may be too cold.
-
Causality: While thermodynamically favorable, the reaction still requires sufficient kinetic energy to overcome the activation barrier.
-
Solution: Monitor the reaction by TLC. If no conversion is observed after several hours, consider allowing the reaction to warm slowly to room temperature. Be cautious, as higher temperatures can promote side reactions.[5]
-
Side Product Formation
Q: My final product is contaminated with a significant amount of methyl picolinate. How can I prevent this?
A: This is a direct result of water contamination. The formation of an ester byproduct is the classic sign that hydrolysis of the Pinner salt intermediate has occurred.
Possible Causes & Solutions:
-
Wet Solvents/Reagents: Even trace amounts of water in your alcohol or solvent can cause this issue.
-
Causality: The Pinner salt is a highly reactive intermediate. Water is a more potent nucleophile than ammonia in the final step and will readily hydrolyze the imidate to an ester.[2]
-
Solution: Use freshly distilled or commercially available anhydrous solvents. Store molecular sieves in your solvent bottles to maintain dryness.
-
-
Atmospheric Moisture: A poorly sealed reaction vessel can allow atmospheric moisture to enter, especially during long reaction times.
-
Solution: Run the reaction under a positive pressure of an inert gas like nitrogen or argon. Use glassware with well-fitting joints and septa.
-
Q: I'm observing picolinamide in my crude product. What is the source of this side product?
A: Picolinamide formation also points to the presence of water, but at an earlier stage than ester formation.
Possible Causes & Solutions:
-
Partial Hydrolysis of Nitrile: If significant water is present during the initial acid-catalyzed step, the nitrile itself can be partially hydrolyzed to the corresponding primary amide.[6]
-
Causality: The protonated nitrile is susceptible to attack by water, which, after tautomerization, yields the amide. This pathway competes with the desired alcohol addition.
-
Solution: The solution is the same as for preventing ester formation: rigorous adherence to anhydrous conditions from the very start of the reaction.[4]
-
Purification Challenges
Q: My final picolinimidamide hydrochloride product is an oil and won't crystallize. How can I purify it?
A: Oiling out is a common problem, often due to residual solvent or impurities.
Possible Causes & Solutions:
-
Residual Solvent: The presence of the alcohol used in the reaction (e.g., ethanol) or other solvents can prevent crystallization.
-
Solution: After the reaction workup, ensure the product is dried under high vacuum for an extended period to remove all volatile residues.
-
-
Impurities: The presence of byproducts or unreacted starting materials can act as a "crystallization inhibitor."
-
Solution: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as diethyl ether or hexane. This can help wash away non-polar impurities and induce precipitation of the desired salt. If that fails, column chromatography on silica gel using a polar eluent system (e.g., Dichloromethane/Methanol with a small amount of ammonium hydroxide) may be necessary, although this can be challenging with highly polar salts.
-
Troubleshooting Summary Table
| Issue | Potential Cause | Underlying Reason (Causality) | Recommended Solution |
| Low Yield / No Reaction | Inactive HCl catalyst | Moisture has neutralized the acid, preventing nitrile activation. | Use rigorously dried glassware, anhydrous solvents, and a drying tube for HCl gas.[5] |
| Insufficient temperature | The reaction lacks the kinetic energy to proceed. | Allow the reaction to warm slowly to room temperature while monitoring by TLC.[1] | |
| Ester Byproduct | Water contamination during/after Pinner salt formation | The imidate intermediate is hydrolyzed by water, a strong nucleophile.[2] | Use anhydrous solvents and maintain an inert atmosphere (N₂ or Ar). |
| Amide Byproduct | Water contamination during initial nitrile activation | Water competes with the alcohol, attacking the protonated nitrile.[6] | Ensure all reagents and solvents are strictly anhydrous from the start. |
| Product is an Oil | Residual solvent or impurities | Impurities disrupt the crystal lattice formation. | Dry extensively under high vacuum; triturate with a non-polar solvent like diethyl ether. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of Picolinimidamide Hydrochloride via the Pinner Reaction
This protocol provides a detailed, step-by-step method for the synthesis of picolinimidamide hydrochloride from 2-cyanopyridine.
Materials:
-
2-Cyanopyridine
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonia (gas)
-
Calcium Chloride Drying Tube
Procedure:
Step 1: Formation of the Pinner Salt (Ethyl Picolinimidate Hydrochloride)
-
Set up a three-necked round-bottom flask (flame-dried) equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet connected to a calcium chloride drying tube.
-
Dissolve 2-cyanopyridine (1.0 eq) in anhydrous ethanol (approx. 3.0 eq).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly bubble dry hydrogen chloride gas through the stirred solution.[5] The reaction is exothermic; maintain the temperature at or below 5 °C.
-
Continue bubbling HCl until the solution is saturated. Seal the flask and stir at 0 °C for 12-18 hours. The Pinner salt will often precipitate as a white solid.
-
Collect the precipitated solid by filtration under an inert atmosphere. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove unreacted starting materials and dry under vacuum.
Step 2: Ammonolysis to Picolinimidamide Hydrochloride
-
Suspend the dried Pinner salt from Step 1 in anhydrous ethanol in a sealed flask.
-
Cool the suspension to 0 °C.
-
Bubble anhydrous ammonia gas through the suspension with vigorous stirring until the solution is saturated.
-
Seal the vessel and stir at room temperature for 24 hours.[4]
-
The byproduct, ammonium chloride, will precipitate. Filter the reaction mixture to remove the solid.
-
Evaporate the filtrate under reduced pressure. The resulting crude solid or oil is picolinimidamide hydrochloride. It can be purified by recrystallization or trituration with diethyl ether.
Visualizing the Workflow & Mechanism
A clear understanding of the process flow and underlying chemical transformations is critical for success.
Experimental Workflow Diagram
Caption: Workflow for Picolinimidamide Synthesis.
Pinner Reaction Mechanism
Caption: Simplified Pinner Reaction Mechanism.
Troubleshooting Decision Tree
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-Chloro-5-(trifluoromethyl)picolinimidamide Hydrochloride
Welcome to the technical support center for the synthesis of 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important chemical intermediate. My aim is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, focusing on potential impurities and their management.
Q1: What is the most common synthetic route to this compound and what are the critical steps?
The most prevalent and efficient method for synthesizing this compound involves a two-step process starting from 3-Chloro-5-(trifluoromethyl)picolinonitrile. The critical steps are:
-
Pinner Reaction: The nitrile is reacted with an alcohol (typically ethanol or methanol) in the presence of anhydrous hydrogen chloride (HCl) gas to form the corresponding imidate ester hydrochloride, often referred to as a "Pinner salt".[1][2] This intermediate is usually not isolated.
-
Ammonolysis: The Pinner salt intermediate is then reacted with ammonia to yield the desired 3-Chloro-5-(trifluoromethyl)picolinimidamide, which is subsequently isolated as the hydrochloride salt.
The overall reaction is depicted below:
Caption: General synthetic scheme for this compound.
Q2: I am observing a significant amount of unreacted 3-Chloro-5-(trifluoromethyl)picolinonitrile in my reaction mixture. What could be the cause?
Incomplete conversion of the starting nitrile is a common issue and can often be attributed to the following factors:
-
Insufficient Anhydrous HCl: The Pinner reaction is acid-catalyzed.[2][3] An inadequate supply of anhydrous HCl gas will result in a sluggish or incomplete reaction. It is crucial to ensure a steady and sufficient stream of dry HCl gas is passed through the reaction mixture.
-
Presence of Moisture: Water in the reaction medium can compete with the alcohol as a nucleophile, leading to the hydrolysis of the nitrile to the corresponding carboxylic acid or amide, thus reducing the yield of the desired product.[1][3] All reagents and solvents must be scrupulously dried.
-
Low Reaction Temperature: While low temperatures are necessary to prevent the decomposition of the Pinner salt intermediate, excessively low temperatures can significantly slow down the reaction rate.[1][4] Careful optimization of the reaction temperature is required.
Q3: My final product is contaminated with a significant amount of 3-Chloro-5-(trifluoromethyl)picolinamide. How is this impurity formed and how can I minimize it?
The formation of 3-Chloro-5-(trifluoromethyl)picolinamide is a common side reaction and a major impurity. It can arise from two primary pathways:
-
Hydrolysis of the Pinner Salt Intermediate: The imidate ester intermediate (Pinner salt) is susceptible to hydrolysis, especially during workup or if adventitious water is present in the reaction mixture.[3]
-
Rearrangement of the Pinner Salt: Pinner salts can be thermally unstable and may rearrange to the corresponding N-alkyl amide, which can then be hydrolyzed to the primary amide.[1][4]
To minimize the formation of this amide impurity, consider the following:
-
Strict Anhydrous Conditions: As mentioned previously, ensure all reagents, solvents, and apparatus are thoroughly dried.
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the Pinner reaction to suppress the rearrangement of the intermediate.[1][4]
-
Controlled Workup: During the workup procedure, avoid prolonged exposure to aqueous conditions and maintain a low temperature.
Q4: I have identified 3-Chloro-5-(trifluoromethyl)picolinic acid in my product. What is the source of this impurity?
The presence of 3-Chloro-5-(trifluoromethyl)picolinic acid is almost always due to the hydrolysis of the starting nitrile or the intermediate Pinner salt.[3] The trifluoromethyl group itself can also undergo hydrolysis under certain conditions, though this is less common under the typical Pinner reaction conditions.[5][6] The primary cause is the presence of water in the reaction mixture.
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Final Product | 1. Incomplete reaction of the starting nitrile. 2. Formation of significant amounts of side products (amide, acid). 3. Loss of product during workup and isolation. | 1. Ensure a sufficient and continuous supply of anhydrous HCl gas. Monitor the reaction progress by TLC or HPLC. 2. Maintain strict anhydrous conditions and low temperatures. 3. Optimize the precipitation and filtration steps for the hydrochloride salt. Consider using an anti-solvent to improve recovery.[7] |
| Product is an Oily or Gummy Solid | 1. Presence of residual solvent. 2. Contamination with hygroscopic impurities. 3. The hydrochloride salt may be hygroscopic. | 1. Ensure the product is thoroughly dried under high vacuum. 2. Wash the crude product with a non-polar organic solvent (e.g., diethyl ether, hexane) to remove non-polar impurities.[7] 3. Handle the product in a dry atmosphere (e.g., glove box or under a stream of inert gas). |
| Discolored Product (Yellow to Brown) | 1. Formation of colored impurities from side reactions.[8] 2. Degradation of the product or intermediates at elevated temperatures. | 1. Consider a purification step such as recrystallization from a suitable solvent system (e.g., ethanol/ether).[7] 2. Ensure strict temperature control throughout the synthesis and workup. |
| Inconsistent Batch-to-Batch Purity | 1. Variability in the quality of starting materials or reagents. 2. Inconsistent reaction conditions (temperature, reaction time, rate of HCl addition). | 1. Use high-purity, anhydrous solvents and reagents. 2. Standardize all reaction parameters and ensure they are carefully monitored and controlled for each batch. |
III. Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube is charged with 3-Chloro-5-(trifluoromethyl)picolinonitrile and anhydrous ethanol (or methanol).
-
Pinner Reaction: The reaction mixture is cooled to 0-5 °C in an ice bath. Anhydrous hydrogen chloride gas is then bubbled through the solution at a moderate rate while maintaining the temperature below 10 °C. The reaction progress is monitored by TLC or HPLC until the starting nitrile is consumed.
-
Ammonolysis: The reaction mixture containing the Pinner salt intermediate is then slowly added to a cooled solution of ammonia in an appropriate solvent (e.g., ethanol). The temperature should be maintained below 10 °C during the addition.
-
Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then triturated with a suitable organic solvent (e.g., diethyl ether) to induce precipitation of the hydrochloride salt. The solid is collected by filtration, washed with the same solvent, and dried under vacuum.
Protocol 2: Analytical Method for Impurity Profiling by HPLC
This is a starting point for method development and will likely require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from high aqueous to high organic content (e.g., 95:5 to 5:95 of A:B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
This method should provide good separation of the starting material, the final product, and the common amide and carboxylic acid impurities. For confirmation of impurity identity, LC-MS analysis is recommended.[9][10]
IV. Visualization of Impurity Formation Pathways
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmafocusasia.com [pharmafocusasia.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Navigating the Purification Challenges of Chlorinated Pyridine Intermediates
Welcome to the Technical Support Center dedicated to addressing the purification challenges of chlorinated pyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these critical building blocks. Chlorinated pyridines are essential in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2][3][4][5] However, their synthesis and purification are often accompanied by challenges that can impact the yield, purity, and stability of the final product, ultimately affecting downstream applications.[6][7]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to equip you with the knowledge and methodologies to overcome common purification hurdles, ensuring the integrity and quality of your chlorinated pyridine intermediates.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering step-by-step guidance to diagnose and resolve them.
Scenario 1: Unexpected Peaks in Your HPLC/GC Analysis
Question: I've just run an HPLC analysis of my synthesized 2-chloro-5-methylpyridine, and I see several unexpected peaks. How can I identify these impurities and remove them?
Answer: The presence of unexpected peaks in your chromatogram is a common issue stemming from various sources, including unreacted starting materials, by-products, and over-chlorination.[8] A systematic approach is crucial for identification and removal.
Step-by-Step Troubleshooting Workflow:
-
Hypothesize Impurity Identity: Based on your synthetic route, common impurities in chloropyridine synthesis can include:
-
Isomeric By-products: Positional isomers (e.g., 2-chloro-3-methylpyridine, 3-chloro-5-methylpyridine) are frequent by-products. Their formation is often kinetically or thermodynamically controlled.
-
Over-chlorinated Species: Dichlorinated or trichlorinated pyridines can form if the reaction is not carefully controlled.[8]
-
Unreacted Starting Material: Incomplete reaction can leave residual starting pyridine or other precursors.
-
Pyridine N-oxides: Oxidation of the pyridine nitrogen can occur, especially if oxidizing agents are present or during workup.[9][10]
-
-
Confirm Impurity Identity:
-
Mass Spectrometry (MS): Couple your HPLC or GC to a mass spectrometer. The mass-to-charge ratio (m/z) will provide the molecular weight of the impurities, helping to confirm their identity.[6][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated or is present in a significant amount, ¹H and ¹³C NMR can provide structural information for definitive identification.[6]
-
Reference Standards: If available, inject known standards of potential impurities to compare retention times.[2]
-
-
Select a Purification Strategy: The choice of purification method depends on the nature and boiling points of the impurities.
Impurity Type Recommended Purification Method Rationale Isomers Column Chromatography, Fractional Distillation, pH-zone-refining CCC Isomers often have very close boiling points but may have different polarities allowing for chromatographic separation.[12][13][14] Over-chlorinated Pyridines Fractional Distillation, Recrystallization These impurities often have significantly different boiling points or solubility profiles.[15][16] Pyridine N-oxides Chemical Reduction, Acid-Base Extraction N-oxides are more polar and basic than the parent pyridine, allowing for separation.[9][17][18] Non-volatile Impurities Distillation Simple or vacuum distillation can effectively separate the desired product from non-volatile materials.[16]
Experimental Protocol: Purification of 2-Chloro-5-methylpyridine via Column Chromatography
This protocol is designed to separate isomeric impurities from the target compound.
-
Slurry Preparation: Dissolve the crude 2-chloro-5-methylpyridine in a minimal amount of a non-polar solvent like hexane. Add silica gel (230-400 mesh) to create a slurry.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent.
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Begin elution with the hexane/ethyl acetate mixture. The less polar isomers will elute first.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or HPLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-chloro-5-methylpyridine.
Scenario 2: Low Purity and Yield After Synthesis and Initial Work-up
Question: My synthesis of 3-chloropyridine resulted in a low yield and the purity by GC is only around 85%. What are the likely causes and how can I improve this?
Answer: Low yield and purity often point to incomplete reactions, side reactions, or losses during the work-up process.
Logical Relationship Diagram for Troubleshooting Low Yield and Purity
Caption: Troubleshooting flowchart for low yield and purity.
Troubleshooting Steps:
-
Re-evaluate the Reaction Conditions:
-
Temperature and Time: Ensure the reaction was run at the optimal temperature for the specified time. Deviations can lead to incomplete reactions or the formation of by-products.
-
Reagent Stoichiometry: Verify the molar ratios of your reactants. An excess of the chlorinating agent can lead to over-chlorination.
-
-
Optimize the Work-up Procedure:
-
pH Adjustment: Chlorinated pyridines are basic and can be protonated. Ensure the pH is appropriately adjusted during aqueous extraction to keep your product in the organic phase.[15]
-
Solvent Selection: Use a water-immiscible organic solvent in which your product is highly soluble and your impurities are less soluble.
-
Emulsion Formation: Emulsions can form during extraction, leading to product loss. If an emulsion forms, try adding brine or filtering through Celite.
-
-
Implement an Effective Purification Strategy:
Experimental Protocol: Purification by Vacuum Distillation
This protocol is suitable for purifying liquid chlorinated pyridines from less volatile or more volatile impurities.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Drying: If water is a suspected impurity, pre-dry the crude product with a suitable drying agent like anhydrous sodium sulfate.
-
Distillation: Heat the distillation flask in an oil bath. Apply vacuum and slowly increase the temperature.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of your product at the given pressure. Discard the initial and final fractions, which are likely to contain more volatile and less volatile impurities, respectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in the synthesis of chlorinated pyridines?
A1: Common impurities often originate from the synthetic route.[8] These can include:
-
Precursor-related impurities: Unreacted starting materials like pyridine or partially chlorinated intermediates.[8]
-
Over-chlorinated pyridines: Such as dichloropyridines or trichloropyridines, which can arise if the chlorination reaction is too vigorous or prolonged.[8]
-
Isomeric impurities: Formation of other positional isomers of the desired chlorinated pyridine.
-
Pyridine N-oxides: These can form through oxidation of the pyridine nitrogen.[9][10]
Q2: How do I choose between distillation, recrystallization, and chromatography for purification?
A2: The choice of purification method depends on the physical state of your compound and the nature of the impurities.[12]
Decision-Making Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
-
Recrystallization: Best for solid compounds with a purity of >90% to remove small amounts of impurities.[12]
-
Distillation: Ideal for liquid compounds, especially for separating components with different boiling points. Vacuum distillation is used for high-boiling or thermally sensitive compounds.[16]
-
Column Chromatography: A versatile technique for both solid and liquid compounds, particularly effective for separating isomers and other impurities with different polarities.[12][13]
Q3: My chlorinated pyridine is a yellow or brown color. Is this an indication of impurity, and how can I decolorize it?
A3: While pure chlorinated pyridines are typically colorless to off-white, a yellow or brown tint often indicates the presence of impurities.[12] These colored impurities can be trace amounts of degradation products or polymeric materials.
To decolorize your product:
-
Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[12]
-
Distillation: In many cases, distillation can separate the desired colorless product from colored, non-volatile impurities.
Q4: How can I effectively remove pyridine N-oxide impurities?
A4: Pyridine N-oxides are common by-products and can be challenging to remove due to their high polarity.
-
Reduction: N-oxides can be reduced back to the parent pyridine using various reducing agents. However, this may not be suitable if your desired product is also sensitive to reduction.[17]
-
Acid-Base Extraction: N-oxides are more basic than their corresponding pyridines. An extraction with a dilute acid can selectively remove the N-oxide into the aqueous phase.
-
Chromatography: The high polarity of N-oxides makes them amenable to separation by column chromatography, where they will have a much lower Rf value than the corresponding chlorinated pyridine.
Q5: What are the best analytical techniques for assessing the purity of my chlorinated pyridine intermediate?
A5: A combination of analytical techniques is often best for a comprehensive purity assessment.[6]
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment, detection of non-volatile impurities.[6][19][20][21] |
| Gas Chromatography (GC) | Quantitative purity assessment, detection of volatile impurities. Often coupled with MS for identification.[6][11][22][23] |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and quantification of impurities (qNMR).[6] |
| Mass Spectrometry (MS) | Molecular weight determination of the main component and impurities.[6][11] |
Standard HPLC Method for Purity Analysis
-
Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water[6]
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile[6]
-
Gradient: 5% B to 95% B over 20 minutes[6]
-
Flow Rate: 1.0 mL/min[6]
-
Detection: UV at 254 nm[6]
References
- Benchchem. (n.d.). Managing impurities in 2-Chloropyridine-3-boronic acid starting material.
- Benchchem. (n.d.). A Researcher's Guide to Purity Assessment of Synthesized 6-Chloropyridin-3-amine.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Journal of Organic Chemistry, 66(15), 5264–5265.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Google Patents. (n.d.). CN1245167A - Process for separating chloropyridine product.
- Benchchem. (n.d.). Technical Support Center: Purification of Commercial 3-Bromo-2-chloropyridine.
- PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
- Google Patents. (n.d.). US3467659A - Process for the reduction of pyridine n-oxides.
- Quick Company. (n.d.). Process For Purification Of N Oxide Pyridine Derivative.
- Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
- Google Patents. (n.d.). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- Guidechem. (n.d.). How to Prepare 3-Chloropyridine and Separate it from 2-Chloropyridine?.
- University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Pyridine Aldehyde Intermediates in Drug Discovery.
- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
- Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D.
- ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
- RIKEN Center for Sustainable Resource Science. (2017). Easy removal of nitrogen from pyridine.
- ResearchGate. (n.d.). Chlorination and bromination of pyridine.
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
- Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
- IJPPR. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by G.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis.
- Google Patents. (n.d.). US3153044A - Process for the preparation of 2-chloropyridine.
- Wikipedia. (n.d.). 2-Chloropyridine.
- ResearchGate. (2025). Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding.
- ResearchGate. (2025). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO 4 – and HO 2 –.
- Benchchem. (n.d.). Assessing the Purity of Synthesized 9-Chloroacridine: A Comparative Guide to Analytical Techniques.
- Oceanic Pharmachem. (2019). Effects of Impurities in Pharmaceuticals.
- Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chempanda.com [chempanda.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. oceanicpharmachem.com [oceanicpharmachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography [pubmed.ncbi.nlm.nih.gov]
- 14. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 15. CN1245167A - Process for separating chloropyridine product - Google Patents [patents.google.com]
- 16. How To [chem.rochester.edu]
- 17. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 18. Process For Purification Of N Oxide Pyridine Derivative [quickcompany.in]
- 19. helixchrom.com [helixchrom.com]
- 20. helixchrom.com [helixchrom.com]
- 21. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 22. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]
- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Degradation Pathways of Trifluoromethylpyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Section 1: Foundational Concepts & Common Degradation Pathways
Q1: What makes the trifluoromethylpyridine moiety a focus in stability studies?
The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry due to its profound effects on a molecule's physicochemical properties. Its high electronegativity and lipophilicity can enhance metabolic stability, binding affinity, and cell permeability. [1]However, the strong electron-withdrawing nature of the -CF3 group also significantly influences the reactivity of the pyridine ring, making it susceptible to specific degradation pathways. [2]The carbon-fluorine bond is one of the strongest in organic chemistry, lending stability to the molecule, yet the overall structure can be prone to degradation under certain environmental or biological conditions. [3][4]Understanding these degradation pathways is crucial for predicting shelf-life, ensuring drug safety, and meeting regulatory requirements.
Q2: What are the primary degradation pathways for trifluoromethylpyridine compounds?
Trifluoromethylpyridine compounds can degrade through several key pathways, largely dictated by the specific chemical environment and the substitution pattern on the pyridine ring. The principal routes include:
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. This can lead to the formation of various photoproducts, and in some cases, defluorination. [3][5]* Hydrolytic Degradation: These compounds can undergo hydrolysis under acidic, basic, or neutral pH conditions. The electron-deficient nature of the pyridine ring, enhanced by the -CF3 group, can make it susceptible to nucleophilic attack by water or hydroxide ions. [2][6]* Oxidative Degradation: Reaction with oxidative species, often initiated by atmospheric oxygen, peroxides, or metal ions, can lead to the formation of N-oxides or hydroxylated derivatives.
-
Metabolic Degradation (Biotransformation): In biological systems, trifluoromethylpyridine compounds are often metabolized by enzymes, primarily Cytochrome P450 (CYP) monooxygenases in the liver. [7][8][9]Common metabolic reactions include hydroxylation of the pyridine ring, N-dealkylation, and oxidation.
-
Microbial Degradation: In the environment, various microorganisms can utilize pyridine and its derivatives as a source of carbon and energy, leading to their breakdown. [10][11][12][13][14]This often involves hydroxylation and subsequent ring cleavage. [10] dot graph "Degradation_Pathways" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial"];
// Nodes A [label="Trifluoromethylpyridine\nCompound", fillcolor="#4285F4", pos="0,3!"]; B [label="Photolytic\nDegradation", fillcolor="#FBBC05", pos="-3,1.5!"]; C [label="Hydrolytic\nDegradation", fillcolor="#EA4335", pos="3,1.5!"]; D [label="Oxidative\nDegradation", fillcolor="#34A853", pos="-3,-1.5!"]; E [label="Metabolic\nDegradation", fillcolor="#5F6368", pos="3,-1.5!"]; F [label="Microbial\nDegradation", fillcolor="#202124", pos="0,-3!"];
// Edges A -> B [label="Light (UV)"]; A -> C [label="H₂O, H⁺, OH⁻"]; A -> D [label="Oxidants (e.g., H₂O₂)"]; A -> E [label="Enzymes (e.g., CYPs)"]; A -> F [label="Microorganisms"]; } mend Caption: Primary degradation pathways for trifluoromethylpyridine compounds.
Section 2: Troubleshooting Experimental Setups
This section addresses common issues encountered during the analysis of trifluoromethylpyridine degradation.
Q3: I'm performing a forced degradation study according to ICH guidelines, but I'm seeing less than 5% degradation under hydrolytic stress. What should I do?
This is a common observation, as the trifluoromethylpyridine core can be quite stable. According to ICH Q1A(R2) guidelines, the goal is to achieve 5-20% degradation to ensure the stability-indicating method is effective. [15][16] Troubleshooting Steps:
-
Increase Stress Conditions:
-
Temperature: Gradually increase the temperature of your hydrolysis solution. The rate of hydrolysis often increases significantly with temperature. [17] * Acid/Base Concentration: If using dilute acid (e.g., 0.1N HCl) or base (e.g., 0.1N NaOH), consider increasing the concentration incrementally.
-
Time: Extend the duration of the stress testing.
-
-
Change the Co-solvent: If your compound has low aqueous solubility, the use of a co-solvent is necessary. However, the choice of co-solvent can affect the degradation rate. Consider switching to a more polar, water-miscible organic solvent if you are using a non-polar one.
-
Verify Analytical Method Sensitivity: Ensure your analytical method (e.g., HPLC-UV) has sufficient sensitivity to detect small amounts of degradants. Check the limit of detection (LOD) and limit of quantification (LOQ) for your primary degradants if known.
Q4: My HPLC chromatogram shows drifting retention times for my trifluoromethylpyridine compound and its degradants. What's the cause?
Retention time drift is a frequent issue in HPLC analysis and can have several causes. [18] Possible Causes & Solutions:
| Potential Cause | Explanation & Solution |
| Inadequate Column Equilibration | The column needs sufficient time to equilibrate with the mobile phase, especially with gradient elution or after a change in mobile phase composition. Solution: Increase the column equilibration time before starting your analytical run. [19] |
| Mobile Phase Composition Change | The composition of the mobile phase can change over time due to evaporation of the more volatile component or improper mixing. Solution: Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly. [18][19] |
| Temperature Fluctuations | The column temperature can significantly impact retention times. Solution: Use a column oven to maintain a constant temperature. [18][19] |
| Column Contamination | Accumulation of contaminants from the sample matrix on the column can alter its chemistry. Solution: Use a guard column and ensure adequate sample preparation to remove interfering substances. [18] |
Q5: I'm observing peak tailing for my basic trifluoromethylpyridine analytes in reversed-phase HPLC. How can I improve peak shape?
Peak tailing for basic compounds is often due to secondary interactions with residual silanol groups on the silica-based column packing material. Strategies for Improvement:
-
Lower Mobile Phase pH: For basic compounds, operating at a lower pH (e.g., pH 2.5-3.5) ensures the analyte is in its protonated, more polar form, which can reduce interactions with silanols. * Use a Mobile Phase Modifier: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.
-
Increase Buffer Strength: A higher buffer concentration can help maintain a consistent pH on the column surface and improve peak shape.
-
Choose a Different Column: Consider using a column with a highly inert packing material or one that is end-capped to minimize exposed silanols.
Section 3: Analytical & Characterization Challenges
Q6: How can I identify unknown degradation products of my trifluoromethylpyridine compound?
The identification of unknown degradants is a multi-step process that typically involves a combination of chromatographic separation and mass spectrometry.
dot graph "Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
A [label="Forced Degradation Sample"]; B [label="LC-MS/MS Analysis"]; C [label="Determine Mass of Degradants"]; D [label="Propose Structures\n(Mass Shift, Fragmentation)"]; E [label="NMR for\nStructural Confirmation"]; F [label="Reference Standard\nSynthesis & Comparison"];
A -> B; B -> C; C -> D; D -> E; D -> F; } mend Caption: Workflow for the identification of unknown degradation products.
Detailed Steps:
-
LC-MS/MS Analysis: Separate the degradation products using a validated HPLC method coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Determine Mass of Degradants: Obtain accurate mass measurements of the parent compound and its degradation products. The mass difference can suggest the type of chemical modification (e.g., +16 Da for hydroxylation, -2 Da for dehydrogenation).
-
Analyze Fragmentation Patterns: Perform tandem MS (MS/MS) to fragment the degradant ions. The fragmentation pattern provides valuable structural information.
-
Propose Putative Structures: Based on the mass shift and fragmentation data, propose potential structures for the degradants.
-
NMR Spectroscopy: For definitive structural elucidation, isolate the degradant of interest (e.g., by preparative HPLC) and perform NMR analysis.
-
Reference Standard Synthesis: Synthesize the proposed degradant structure and compare its chromatographic and spectral properties with the observed degradant.
Q7: What are the characteristic mass spectral fragmentation patterns for trifluoromethylpyridine compounds?
While fragmentation is highly structure-dependent, some general patterns can be observed. The pyridine ring is relatively stable, but cleavage of substituents is common. The trifluoromethyl group itself is very stable and often remains intact on a fragment ion. Look for losses of side chains and functional groups attached to the pyridine ring.
Section 4: Protocols & Methodologies
Protocol 1: General Forced Degradation Study
This protocol is a starting point and should be adapted based on the specific properties of your compound. The goal is to achieve 5-20% degradation. [15][20] Materials:
-
Trifluoromethylpyridine compound
-
0.1N HCl, 0.1N NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter, calibrated
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix your stock solution with 0.1N HCl and heat at 60-80°C.
-
Base Hydrolysis: Mix your stock solution with 0.1N NaOH and keep at room temperature or heat gently.
-
Oxidation: Mix your stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid compound and the solution at 60-80°C.
-
Photolytic Degradation: Expose the solid compound and the solution to light in a photostability chamber (e.g., 1.2 million lux hours and 200 watt hours/square meter). [16][21]
-
-
Control Samples: For each condition, prepare a control sample stored under normal laboratory conditions and a "dark" control for the photostability study.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis:
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze by a validated stability-indicating HPLC method.
-
Protocol 2: HPLC Method for Analysis of a Trifluoromethylpyridine Compound and its Degradants
This is a generic method and will require optimization.
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of the parent compound)
-
Injection Volume: 10 µL
Section 5: References
-
Microbial Degradation of Pyridine and Its Derivatives - ResearchGate. Available from: [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed. Available from: [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology - ASM Journals. Available from: [Link]
-
Microbial and Solar Photocatalytic Degradation of Pyridine - Engineered Science Publisher. Available from: [Link]
-
Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC - NIH. Available from: [Link]
-
Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants - PubMed. Available from: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available from: [Link]
-
Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed. Available from: [Link]
-
THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 - PMC - NIH. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available from: [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. Available from: [Link]
-
Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture - PubMed. Available from: [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. Available from: [Link]
-
Forced Degradation Studies - MedCrave online. Available from: [Link]
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Available from: [Link]
-
Investigation of hydrolytic stability of N-trifluoromethyl secondary... - ResearchGate. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY - IJCRT.org. Available from: [Link]
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available from: [Link]
-
(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
-
Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity - ACS Publications. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]
-
HPLC Troubleshooting Guide - SCION Instruments. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available from: [Link]
-
Strategies for the Biodegradation of Polyfluorinated Compounds - MDPI. Available from: [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed. Available from: [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness | Request PDF. Available from: [Link]
-
Metabolism of fluorine-containing drugs - PubMed. Available from: [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed. Available from: [Link]
-
(PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. Available from: [Link]
-
Identifying epimetabolites by integrating metabolome databases with mass spectrometry cheminformatics - CORE. Available from: [Link]
-
Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - Research Repository UCD. Available from: [Link]
-
Microbial and Photolytic Degradation of 3,5,6-Trichloro-2-pyridinol - ResearchGate. Available from: [Link]
-
Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - eScholarship.org. Available from: [Link]
-
Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications | Request PDF - ResearchGate. Available from: [Link]
-
Metabolomic Analysis Using Mass Spectrometry - YouTube. Available from: [Link]
-
Photodegradation of Riboflavin under Alkaline Conditions: What Can Gas-Phase Photolysis Tell Us about What Happens in Solution? - MDPI. Available from: [Link]
-
Photocatalytic Degradation of Pharmaceutical Trimethoprim in Aqueous Solution over Nanostructured TiO2 Film Irradiated with Simulated Solar Radiation - MDPI. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. espublisher.com [espublisher.com]
- 14. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. ijcrt.org [ijcrt.org]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride
Welcome to the technical support guide for the synthesis of 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride. This molecule is a critical building block in pharmaceutical development, and achieving high purity is paramount. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will move beyond simple procedural steps to explore the mechanistic underpinnings of these issues, providing you with the expert insights needed to troubleshoot and optimize your experimental outcomes.
The Synthetic Pathway: A Quick Overview
The most prevalent and established method for converting the starting material, 3-Chloro-5-(trifluoromethyl)picolinonitrile, into the target amidine hydrochloride is the Pinner reaction .[1][2][3] This classical method proceeds in two distinct, critical stages:
-
Formation of the Pinner Salt: The nitrile is reacted with an alcohol (commonly ethanol) under strictly anhydrous acidic conditions (using hydrogen chloride gas) to form an intermediate imino ester hydrochloride, also known as a Pinner salt.
-
Ammonolysis: The Pinner salt is subsequently reacted with a source of ammonia to yield the final this compound.[4]
While robust, this pathway is sensitive to reaction conditions, and deviations can lead to a range of predictable side products. Understanding these potential pitfalls is the first step toward prevention.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each question is framed from a researcher's perspective, followed by a detailed explanation of the cause and actionable solutions.
❓ Question 1: My yield is significantly lower than expected, and my NMR/LC-MS analysis shows a major byproduct with a mass corresponding to an ethyl ester. What is causing this?
Answer: This is the most common side reaction in the Pinner synthesis and is almost certainly caused by the hydrolysis of the intermediate Pinner salt .
-
Expert Analysis (Causality): The Pinner salt (alkyl imidate hydrochloride) is an extremely reactive and moisture-sensitive intermediate.[2] The imino ester functional group is readily attacked by water, a competing nucleophile. This nucleophilic attack leads to the formation of ethyl 3-chloro-5-(trifluoromethyl)picolinate and ammonium chloride, effectively consuming your intermediate and preventing its conversion to the desired amidine. The reaction is acid-catalyzed, and since the entire process is run under high HCl concentration, even trace amounts of water can lead to significant byproduct formation.
-
Trustworthy Protocols (Prevention & Mitigation):
-
Rigorous Anhydrous Conditions: This is non-negotiable. All glassware must be oven-dried (>120°C for several hours) or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Use a high-purity, anhydrous grade of alcohol (e.g., absolute ethanol, <0.05% water). If necessary, dry the solvent over activated molecular sieves (3Å or 4Å) for at least 24 hours prior to use.
-
Reagent Grade: Ensure the hydrogen chloride source is anhydrous gas from a cylinder. Avoid using concentrated hydrochloric acid, as its high water content will guarantee failure.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the Pinner salt formation step to prevent atmospheric moisture from entering the reaction vessel.
-
❓ Question 2: My final product is contaminated with a significant amount of 3-Chloro-5-(trifluoromethyl)picolinamide. How can this be avoided?
Answer: The formation of the corresponding amide is a classic side reaction resulting from the thermal instability of the Pinner salt intermediate .
-
Expert Analysis (Causality): The imino ester hydrochloride intermediate is thermodynamically unstable.[1][2] At elevated temperatures, it can undergo rearrangement and elimination of an alkyl chloride (e.g., ethyl chloride) to form the more stable picolinamide. This process competes directly with the desired ammonolysis step.
-
Trustworthy Protocols (Prevention & Mitigation):
-
Strict Temperature Control: The formation of the Pinner salt should be conducted at low temperatures, typically between -10°C and 5°C.[2] Use an appropriate cooling bath (e.g., ice-salt or a cryocooler) to maintain this temperature range, especially during the exothermic bubbling of HCl gas.
-
Controlled Ammonolysis: The subsequent addition of ammonia or an ammonium salt should also be temperature-controlled. A sudden exotherm during neutralization or ammonolysis can also promote amide formation.
-
Do Not Isolate the Intermediate: It is common practice not to isolate the Pinner salt.[1] The reaction should proceed directly to the ammonolysis step in a one-pot fashion to minimize the time the unstable intermediate exists.
-
❓ Question 3: The reaction seems to stall, and I have a large amount of unreacted 3-Chloro-5-(trifluoromethyl)picolinonitrile starting material in my crude product. What's going wrong?
Answer: This issue is related to the electronic properties of your specific starting material and likely points to incomplete activation of the nitrile .
-
Expert Analysis (Causality): The Pinner reaction is initiated by the protonation of the nitrile nitrogen by HCl. This makes the nitrile carbon more electrophilic and susceptible to attack by the alcohol. Your starting material, 3-Chloro-5-(trifluoromethyl)picolinonitrile, has two powerful electron-withdrawing groups (-Cl and -CF3) on the pyridine ring. These groups significantly reduce the electron density on the ring and, by extension, the basicity of the nitrile nitrogen. A less basic nitrile is more difficult to protonate, making the initial activation step slow and potentially incomplete. This is a key factor for electron-poor nitriles.[1][2]
-
Trustworthy Protocols (Prevention & Mitigation):
-
Ensure HCl Saturation: The solution of the nitrile in alcohol must be fully saturated with anhydrous HCl gas at low temperature. You should observe the formation of a precipitate (the Pinner salt) as the reaction proceeds. Continue bubbling HCl for a sufficient duration to drive the equilibrium towards the protonated species.
-
Sufficient Reaction Time: Allow the reaction to stir at low temperature for an adequate period (often several hours to overnight) after HCl saturation to ensure the complete formation of the Pinner salt before proceeding to ammonolysis.
-
Monitor the Reaction: If possible, take a small, quenched aliquot to check for the disappearance of the starting material by TLC, GC, or LC-MS before moving to the next step.
-
❓ Question 4: What are the best analytical techniques to identify and quantify these side products and assess the purity of my final product?
Answer: A multi-technique approach is recommended for robust quality control. No single method tells the whole story. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are particularly powerful for separating regioisomers and other closely related impurities.[5][6]
-
Expert Analysis (Recommended Methods):
| Analytical Technique | Primary Use & Insights Provided |
| HPLC-UV/MS | The workhorse for purity assessment. Excellent for separating the polar amidine hydrochloride salt from the less polar ester, amide, and nitrile starting material. Mass spectrometry (MS) detection provides definitive molecular weight confirmation of the main product and any impurities. |
| GC-MS | Ideal for detecting and identifying volatile or semi-volatile impurities, particularly the ethyl ester byproduct and any unreacted nitrile. It is also effective for detecting regioisomeric impurities that might be present in the starting material.[5] |
| ¹H and ¹⁹F NMR | Provides unambiguous structural confirmation of the final product. The presence of characteristic signals for the ethyl group of the ester, the broad -NH2 protons of the amide, or the distinct aromatic pattern of the starting material can confirm the identity of impurities. ¹⁹F NMR is highly sensitive to the electronic environment of the -CF3 group and can reveal subtle impurities. |
| FT-IR Spectroscopy | Useful for a quick qualitative check. The presence of a strong C=O stretch (around 1680-1750 cm⁻¹) would indicate contamination with either the amide or ester byproduct, as the desired amidine does not have a carbonyl group. |
Visualizing the Competing Reaction Pathways
To achieve a high yield of the desired product, the rate of the productive pathway (k₁) must be significantly greater than the rates of the competing side reactions (k₂ and k₃). The diagram below illustrates this kinetic competition.
Recommended Experimental Protocol
This protocol incorporates the troubleshooting insights discussed above to maximize the yield and purity of this compound.
Protocol 4.1: Optimized Synthesis
Materials:
-
3-Chloro-5-(trifluoromethyl)picolinonitrile
-
Absolute Ethanol (Anhydrous, <0.05% H₂O)
-
Anhydrous Hydrogen Chloride (gas cylinder)
-
Ammonia (gas cylinder) or Ammonium Chloride
-
Anhydrous Diethyl Ether
Procedure:
-
Vessel Preparation: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, a thermometer, and a gas outlet connected to a drying tube and a base trap (e.g., NaOH solution). Oven-dry all glassware and cool under a stream of dry nitrogen.
-
Pinner Salt Formation:
-
Charge the flask with 3-Chloro-5-(trifluoromethyl)picolinonitrile (1.0 eq) and anhydrous ethanol (5-10 volumes).
-
Cool the stirred solution to 0°C using an ice-water bath.
-
Slowly bubble anhydrous HCl gas through the solution. Monitor the temperature and ensure it does not rise above 5°C.
-
Continue bubbling HCl until the solution is saturated and a precipitate of the Pinner salt is observed.
-
Seal the vessel and allow the reaction to stir at 0-5°C for 12-16 hours.
-
-
Ammonolysis:
-
Cool the reaction mixture to -10°C.
-
Slowly bubble anhydrous ammonia gas through the stirred suspension. Again, control the rate of addition to keep the temperature below 0°C.
-
Alternatively, add solid ammonium chloride (1.5 - 2.0 eq) in portions.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
-
Work-up and Isolation:
-
Filter the resulting suspension to remove ammonium chloride precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Triturate the resulting crude solid with cold, anhydrous diethyl ether to precipitate the product and wash away non-polar impurities.
-
Filter the solid, wash with more anhydrous diethyl ether, and dry under vacuum to yield the this compound.
-
-
Purification (if necessary):
-
Recrystallization from a suitable solvent system (e.g., ethanol/ether or isopropanol/hexane) can be performed if analytical data shows the presence of impurities.
-
References
-
Wikipedia. Pinner reaction. [Link]
-
NROChemistry. Pinner Reaction. [Link]
-
SynArchive. Pinner Reaction. [Link]
-
Organic Chemistry Portal. Pinner Reaction. [Link]
-
National Center for Biotechnology Information. Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. [Link]
-
Royal Society of Chemistry. Amidines from cyclic amines and nitriles in the presence of zinc(ii): other nitriles in place of acetonitrile. [Link]
-
Organic Chemistry Portal. Amidine synthesis by imidoylation. [Link]
-
Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. [Link]
-
MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [Link]
-
Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. [Link]
-
ResearchGate. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]
-
ResearchGate. [Gas chromatographic determination of micro organic impurities in 3-chloro-2-hydroxypropyl trimethyl ammonium chloride]. [Link]
Sources
Technical Support Center: Improving Yield in the Synthesis of Trifluoromethylpyridine Derivatives
Welcome to the technical support center for the synthesis of trifluoromethylpyridine (TFMP) derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues, answer frequently asked questions, and offer detailed experimental protocols to enhance the success and yield of your syntheses. The strategic introduction of a trifluoromethyl (-CF3) group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of molecules, making TFMP derivatives crucial building blocks in pharmaceuticals and agrochemicals.[1][2] However, the unique electronics of the pyridine ring often make these syntheses challenging.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing trifluoromethylpyridine derivatives?
There are three main synthetic approaches for preparing TFMP derivatives:
-
Direct Trifluoromethylation: This involves introducing a -CF3 group directly onto a pre-formed pyridine ring via C-H functionalization.[1] This is often achieved using radical, electrophilic, or nucleophilic trifluoromethylating reagents.[2]
-
Building Block Approach (Cyclocondensation): This method constructs the pyridine ring from smaller, acyclic precursors that already contain the -CF3 moiety.[1][3][4] Common building blocks include trifluoromethylated ketones, esters, and enones.[3][4]
-
Halogen Exchange (HALEX) Reaction: This industrial-scale method typically involves the conversion of a (trichloromethyl)pyridine to the corresponding (trifluoromethyl)pyridine using a fluorinating agent like hydrogen fluoride (HF) at high temperatures and pressures.[3][5]
Q2: Why is the direct C-H trifluoromethylation of pyridines often difficult and low-yielding?
Direct C-H trifluoromethylation of pyridines presents several challenges. The pyridine ring is electron-deficient, which makes it less reactive towards electrophilic attack. Radical trifluoromethylation methods, while common, often suffer from low regioselectivity, leading to a mixture of C2, C3, and C4-substituted isomers that are difficult to separate.[2][6] Furthermore, the harsh conditions sometimes required can lead to decomposition of the starting material or product.[5]
Q3: How do I select the appropriate trifluoromethylating reagent?
The choice of reagent is critical and depends on the reaction mechanism and substrate.[7]
-
For Radical Reactions (e.g., Direct C-H functionalization):
-
For Electrophilic Trifluoromethylation:
-
Togni's Reagents (Hypervalent Iodine Reagents): Effective for trifluoromethylating a wide range of nucleophiles, including phenols and β-ketoesters.[7][11][12]
-
Umemoto's Reagents (S-trifluoromethyl)dibenzothiophenium salts): Highly stable and reactive electrophilic reagents suitable for many applications.[7][12][13]
-
-
For Nucleophilic Trifluoromethylation:
Table 1: Comparison of Common Trifluoromethylating Reagent Classes
| Reagent Class | Common Examples | Mechanism | Typical Substrates & Remarks |
| Radical Sources | Langlois' Reagent (NaSO2CF3), CF3SO2Cl, TFAA | Radical | Direct C-H functionalization of heterocycles. Often requires an initiator (oxidant, photoredox catalyst). Can suffer from low regioselectivity.[2][6][8] |
| Electrophilic | Togni's Reagents, Umemoto's Reagents | Electrophilic | C-, N-, S-, and O-trifluoromethylation of nucleophiles (e.g., phenols, anilines, thiols, β-ketoesters).[11][12] |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) | Nucleophilic | Primarily used for addition to carbonyls and other electrophilic centers.[7][14] |
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Low yield and poor regioselectivity in direct C-H trifluoromethylation.
-
Question: My direct C-H trifluoromethylation of a substituted pyridine using a radical initiator is giving a low yield and a mixture of C2, C3, and C4 isomers. How can I improve this?
-
Probable Causes & Solutions:
-
Inappropriate Reaction Conditions: Radical reactions are highly sensitive to conditions.[15]
-
Solvent: The trifluoromethyl radical can react with certain solvents. Choose a solvent that is inert under your reaction conditions, such as acetonitrile (MeCN) or dimethylformamide (DMF).[15]
-
Temperature: While many photoredox reactions run at ambient temperature, some systems may benefit from gentle heating or cooling to control the rate of radical generation and minimize side reactions.[15]
-
Atmosphere: Oxygen can quench radical reactions. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by properly degassing the solvent.[15]
-
-
Substrate Electronics: The inherent electronic properties of your pyridine substrate dictate the innate positions of reactivity. Electron-withdrawing groups can deactivate the ring, while electron-donating groups can activate it, but may direct to undesired positions.
-
Strategy: Consider an alternative strategy that overrides the innate selectivity. An N-methylpyridine quaternary ammonium activation strategy has been shown to achieve highly regioselective C2-H trifluoromethylation via a nucleophilic mechanism.[2][16][17] This involves pre-treating the pyridine with an agent like iodomethane.[16]
-
-
Excess Radical Generation: Too high a concentration of trifluoromethyl radicals can lead to undesired side reactions, such as dimerization or reaction with the solvent.[15]
-
Solution: Try reducing the amount of the radical initiator or, in photoredox catalysis, decreasing the intensity of the light source.[15]
-
-
Detailed Protocol: Photoredox C-H Trifluoromethylation of an Electron-Rich Heteroarene
This protocol is adapted from established methodologies for the direct trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. [9][10] Materials:
-
Pyridine Substrate (1.0 equiv)
-
Trifluoromethanesulfonyl chloride (TfCl, 2.0 equiv)
-
[Ru(bpy)3]Cl2·6H2O (Photocatalyst, 0.1–1 mol%)
-
K2HPO4 (Base, 2.0 equiv)
-
Anhydrous, degassed Acetonitrile (MeCN)
-
Reaction vial with stir bar
-
Blue LED light source
Procedure:
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the pyridine substrate (e.g., 0.5 mmol), K2HPO4 (1.0 mmol), and [Ru(bpy)3]Cl2·6H2O (0.005 mmol, 1 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Through the septum, add degassed acetonitrile (to achieve a 0.1 M concentration) followed by trifluoromethanesulfonyl chloride (1.0 mmol).
-
Irradiation: Place the vial approximately 5-10 cm from the blue LED light source and begin vigorous stirring. Ensure the reaction is maintained at room temperature, using a small fan for cooling if necessary.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water to remove the inorganic base and catalyst. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired trifluoromethylpyridine derivative.
References
-
Fujikawa, K., Yasuda, S., & Fujioka, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Bioscience, Biotechnology, and Biochemistry, 84(8), 1515-1525. [Link]
-
Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Regioselective Direct C–H Trifluoromethylation of Pyridine. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Photoredox Catalysis in Fluorination and Trifluoromethylation Reactions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Kuninobu, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]
-
Selective Trifluoromethylation of Pyridines. (2022, November 8). ChemistryViews. [Link]
-
McNally, A., et al. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PubMed Central. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
-
Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(17), 6928–6932. [Link]
-
Kuninobu, Y., et al. (2022). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8218–8222. [Link]
-
Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. ACS Publications. [Link]
-
A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). Organic Letters. [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). RSC Publishing. [Link]
- Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. (2023).
-
Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. (2017). PubMed Central. [Link]
-
Synthesis of 6-trifluoromethyl pyridine derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Copper-Promoted Sandmeyer Trifluoromethylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Electrophilic Fluorination. (n.d.). Bryn Mawr College. Retrieved January 19, 2026, from [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry, 131(1), 5-18. [Link]
- Preparation of (trifluoromethyl)pyridines. (1987).
-
Sandmeyer Trifluoromethylation. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2008). Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds. Science, 322(5898), 77–80. [Link]
-
Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Radical trifluoromethylation using the Umemoto's reagents and Togni's reagent. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Dai, J. J., et al. (2013). Copper-promoted Sandmeyer trifluoromethylation reaction. Journal of the American Chemical Society, 135(23), 8436–8439. [Link]
-
The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). (2014). Angewandte Chemie International Edition in English, 53(6), 1482-4. [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 19, 2026, from [Link]
-
(A) Umemoto and Togni reagents; (B) Difficulties in using CF3COOH as a... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper. (2018). SciSpace. [Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper. (2018). Oriental Journal of Chemistry, 34(6). [Link]
-
Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580-6589. [Link]
-
Optimization of trifluoromethylation of Ac-Tyr-NHMe with stoichiometric oxidant. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Technical Support Center: Picolinamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for picolinamide synthesis. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of picolinamide and its derivatives. The following question-and-answer guide provides in-depth, experience-driven advice to help you troubleshoot your experiments effectively.
Section 1: Strategic Synthesis Planning
Before initiating any synthesis, selecting the appropriate pathway based on available starting materials, scale, and desired purity is critical. This section addresses the primary considerations for choosing your synthetic route.
Q1: What are the primary synthetic routes to picolinamide, and how do I choose between them?
A1: There are two principal, well-established routes for synthesizing the picolinamide scaffold:
-
Amide Coupling of Picolinic Acid: This is the most versatile and common method, involving the activation of picolinic acid's carboxyl group followed by coupling with an amine.[1] This route is highly adaptable for creating a diverse library of picolinamide derivatives.
-
Hydrolysis of 2-Cyanopyridine: This method involves the controlled hydrolysis of a nitrile group to the corresponding primary amide.[2] It is a direct and often high-yielding method for producing the parent picolinamide but is less suitable for generating substituted amide derivatives.
The choice depends on your objective. For synthesizing a variety of N-substituted picolinamides, the picolinic acid coupling route is superior. For large-scale synthesis of the unsubstituted parent picolinamide, the 2-cyanopyridine hydrolysis route can be more atom-economical and cost-effective.[3][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 3. US20080039632A1 - Method of Making Cyanopyridines - Google Patents [patents.google.com]
- 4. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
Technical Support Center: Catalyst-Free Trifluoromethylpyridines
A Guide to Effective Catalyst Removal in the Synthesis of Trifluoromethylpyridines for Pharmaceutical and Agrochemical Research
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting strategies for the critical step of removing transition metal catalysts from trifluoromethylpyridine reaction mixtures. The presence of residual metals, even at trace levels, can have significant downstream consequences, impacting biological activity, compound stability, and regulatory compliance. This resource is designed to provide you with the expertise and practical protocols to ensure the integrity and purity of your synthesized trifluoromethylpyridine derivatives.
The Challenge of Pyridine Coordination in Catalyst Removal
The nitrogen atom of the pyridine ring, a key structural feature of your target compounds, presents a unique challenge in post-reaction purification. Pyridine and its derivatives are excellent ligands for transition metals such as palladium, copper, and nickel, which are commonly employed in trifluoromethylation and cross-coupling reactions. This strong coordination can lead to the formation of stable metal-product complexes, rendering the catalyst more soluble in the reaction mixture and notoriously difficult to remove using standard purification techniques like simple filtration or solvent extraction.[1]
This guide will address these specific challenges and provide a systematic approach to catalyst removal, tailored to the nuances of trifluoromethylpyridine chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from my trifluoromethylpyridine reaction?
A1: The most prevalent and effective methods for palladium removal include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium. These include activated carbon and specialized metal scavengers, such as silica-based or polymer-based scavengers functionalized with thiols, amines, or trimercaptotriazine (TMT).[2][3]
-
Crystallization: Purifying the final product through crystallization can be highly effective, as the palladium impurities are often left behind in the mother liquor.[4] The efficiency of this method can be enhanced by the addition of additives that increase the solubility of palladium species in the solvent.[4]
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.[4]
-
Filtration: For heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal, filtration through a pad of celite is a common and effective first step.[4]
-
Chromatography: Techniques like column chromatography are effective for separating the desired compound from the palladium catalyst.[5]
Q2: I'm observing high levels of residual copper catalyst in my trifluoromethylpyridine product. What are my options?
A2: Similar to palladium, copper can be effectively removed using a variety of techniques:
-
Scavengers: Ion-exchange resins and other solid-supported scavengers are effective for sequestering copper ions. The rate of removal is often dependent on the polarity of the solvent and the specific copper complex.[6] Dowex MCS-1 macroporous resin has shown high efficiency for certain copper complexes.[6] Other effective adsorbents include carbon black, kaolin, and magnesium silicate.[6]
-
Acid-Base Extraction: For certain trifluoromethylpyridine derivatives, acid-base extraction can be utilized to separate the product from copper salts.[7]
-
Chromatography: Column chromatography is a reliable method for purifying trifluoromethylpyridines from copper residues.[8]
Q3: How do I tackle nickel catalyst contamination in my cross-coupling reaction?
A3: Nickel removal can be addressed with the following approaches:
-
Scavengers: Polymer-bound scavengers, such as those with ethylenediaminetriacetic acid acetamide or N,N,N'-trimethylethylenediamine functionalities, have demonstrated binding capacity for nickel(II) ions.[3]
-
Filtration and Adsorption: Similar to palladium and copper, initial filtration through celite followed by treatment with an appropriate adsorbent can be effective.
-
Careful Reaction Work-up: The nature of the nickel species (e.g., Ni(0), Ni(II)) can influence the ease of removal. Understanding the likely oxidation state of the residual nickel can help in choosing the most appropriate purification strategy.
Q4: My final product has a persistent color, likely from residual catalyst. How can I decolorize it?
A4: Discoloration is a common sign of residual metal contamination.
-
Activated Carbon: Stirring the solution of your crude product with activated carbon is a highly effective method for decolorization and removal of catalyst residues.[9]
-
Scavengers: Certain metal scavengers can also aid in decolorization by selectively binding to the colored metal complexes.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your trifluoromethylpyridine compounds.
Issue 1: High Levels of Residual Catalyst Despite Standard Purification
-
Possible Cause: The strong coordination of the pyridine nitrogen to the metal center is preventing efficient removal.[1] The catalyst may be forming a stable, soluble complex with your product.
-
Troubleshooting Workflow:
[3][6] * Optimize Scavenging Conditions: Systematically screen different scavengers and optimize the scavenger-to-metal ratio, temperature, and stirring time to maximize removal efficiency. [1] * Combine Purification Methods: A multi-step approach is often more effective. For instance, an initial filtration through Celite® to remove heterogeneous particles can be followed by treatment with a high-affinity scavenger to capture soluble species. [1] * Adjust the Solvent System: The choice of solvent can influence the binding of the metal to the scavenger. Ensure your product is fully soluble in the chosen solvent at the scavenging temperature to prevent co-precipitation. [1]
Issue 2: Significant Product Loss During Purification
-
Possible Cause: Non-specific adsorption of your trifluoromethylpyridine product onto the scavenger material, especially with highly porous materials like activated carbon. [1]
-
Troubleshooting Workflow:
Caption: Troubleshooting high product loss during purification.
-
Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for the metal and low affinity for your product. Silica-based scavengers may offer higher product recovery compared to activated carbon. [1] * Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon. This can be determined through small-scale optimization experiments. [1] * Optimize Solvent Wash: After scavenging, wash the solid support with a solvent in which your product is highly soluble to recover any adsorbed material. [1] * Change the Purification Method: If product loss remains high, consider switching to a different purification technique such as crystallization or liquid-liquid extraction. [4][10]
-
Issue 3: Difficulty with Crystallization
-
Possible Cause: The presence of impurities, including residual catalyst, can sometimes inhibit crystallization or cause the product to "oil out."
-
Troubleshooting & Optimization:
-
Pre-Purification: Before attempting crystallization, perform a preliminary purification step, such as passing the crude material through a short plug of silica gel or treating it with a metal scavenger, to remove the bulk of the catalyst.
-
Solvent Screening: The choice of solvent is critical for successful crystallization. [7]Good starting points for pyridine derivatives include ethanol, methanol, ethyl acetate, or mixtures with water. [7] * Two-Solvent System: If a suitable single solvent cannot be found, use a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly. [11]
-
Experimental Protocols
Protocol 1: General Procedure for Catalyst Removal using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude trifluoromethylpyridine product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate). [4]2. Scavenger Addition: Add the selected solid-supported scavenger (e.g., silica-thiol, polymer-TMT) to the solution. The amount of scavenger will depend on the estimated catalyst concentration and the manufacturer's recommendations, but a starting point of 3-5 equivalents relative to the catalyst is common. [1]3. Stirring: Stir the mixture at a specified temperature (e.g., room temperature to 50 °C) for a predetermined time (e.g., 2 to 24 hours) to allow for efficient scavenging. [1]4. Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger-palladium complex. [1]5. Washing: Wash the filter cake with additional fresh solvent to ensure complete recovery of the product. [4]6. Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product. [4]7. Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique to confirm the removal efficiency. [1][4]
Protocol 2: Purification by Crystallization
-
Solvent Selection: Choose an appropriate solvent or solvent system in which your trifluoromethylpyridine derivative has high solubility at elevated temperatures and low solubility at room temperature or below. [11][12]2. Dissolution: Dissolve the crude product in the minimum amount of the hot solvent. [11]3. Hot Filtration (if necessary): If there are insoluble impurities (e.g., precipitated metal), perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask. [13]5. Further Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation. [13]6. Isolation: Collect the crystals by suction filtration. [13]7. Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor. [11]8. Drying: Dry the purified crystals under vacuum.
Data Summary: Comparison of Catalyst Removal Techniques
| Technique | Applicable Catalysts | Advantages | Disadvantages | Key Considerations |
| Metal Scavengers | Pd, Cu, Ni | High selectivity, mild conditions, applicable to a wide range of products. [3][14] | Cost of scavenger, potential for product loss via adsorption. [1] | Screen different scavengers for optimal performance. [1] |
| Crystallization | Pd, Cu, Ni | Can achieve very high purity, scalable. [11][12] | Not suitable for all compounds (oils, amorphous solids), can be time-consuming to optimize. | Solvent selection is critical. [7] |
| Activated Carbon | Pd, Cu, Ni | Inexpensive, effective for decolorization. [15] | Low selectivity, can lead to significant product loss. [1][15] | Use the minimum effective amount. |
| Chromatography | Pd, Cu, Ni | High resolution, applicable to complex mixtures. [5][8] | Can be solvent-intensive, may not be ideal for large-scale purification. | Choice of stationary and mobile phase is important. |
| Extraction | Pd, Cu, Ni | Simple, can be effective for removing certain metal salts. [4] | May require large volumes of solvent, emulsion formation can be an issue. | pH adjustment of the aqueous phase can improve efficiency. |
References
- Technical Support Center: Palladium Catalyst Removal in 4-Bromo-2,6-bis(trifluoromethyl)pyridine Reactions - Benchchem. (URL: )
-
Metal scavengers for organic purification - Biotage. (URL: [Link])
-
Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University. (URL: [Link])
-
Green chemistry concept: Applications of catalysis in pharmacuetical industry - OAText. (URL: [Link])
- Technical Support Center: Purification of 5-(Trifluoromethyl)
- Technical Support Center: Synthesis of Trifluoromethylpyridines - Benchchem. (URL: )
-
How to Remove Palladium in three easy steps - Biotage. (URL: [Link])
-
Metal Scavenger Guide - Sopachem. (URL: [Link])
-
Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation | Request PDF - ResearchGate. (URL: [Link])
- Purification strategies to remove catalyst residues from the final product. - Benchchem. (URL: )
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
(PDF) Progress in copper-catalyzed trifluoromethylation - ResearchGate. (URL: [Link])
-
Copper-Catalyzed Trifluoromethylation of Alkyl Bromides | Journal of the American Chemical Society. (URL: [Link])
-
CO2 Reduction Selective for C≥2 Products on Polycrystalline Copper with N-Substituted Pyridinium Additives - PubMed Central. (URL: [Link])
- Technical Support Center: Removing Palladium Catalyst Residues
-
SiliCycle Guide for Chemical Synthesis & Purification - Chemie Brunschwig AG. (URL: [Link])
-
SOP: CRYSTALLIZATION. (URL: [Link])
-
Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC - NIH. (URL: [Link])
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])
-
Effects of Graphitic and Pyridinic Nitrogen Defects on Transition Metal Nucleation and Nanoparticle Formation on N-Doped Carbon - NSF Public Access Repository. (URL: [Link])
-
Nickel-catalyzed trifluoromethylthiolation of Csp2–O bonds - PMC - NIH. (URL: [Link])
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Comparsion of Catalyst Effectiveness in Different Chemical Depolymerization Methods of Poly(ethylene terephthalate) - MDPI. (URL: [Link])
-
Comparsion of Catalyst Effectiveness in Different Chemical Depolymerization Methods of Poly(ethylene terephthalate) - PubMed. (URL: [Link])
-
Nickel-catalyzed synthesis of aryl trifluoromethyl sulfides at room temperature - PubMed. (URL: [Link])
-
Crystallization, Small Scale - YouTube. (URL: [Link])
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Nickel-catalyzed aryl trifluoromethyl sulfide synthesis: a DFT study - RSC Publishing. (URL: [Link])
-
The merger of decatungstate and copper catalysis to enable aliphatic C(sp3)–H trifluoromethylation - Macmillan Group. (URL: [Link])
-
Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC - NIH. (URL: [Link])
-
(PDF) Copper-catalyzed trifluoromethylation of alkenes with an electrophilic trifluoromethylating reagent - ResearchGate. (URL: [Link])
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
-
(PDF) Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review - ResearchGate. (URL: [Link])
-
Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper - ResearchGate. (URL: [Link])
-
Troubleshooting of Catalytic Reactors | PPTX - Slideshare. (URL: [Link])
- Technical Support Center: Removal of Palladium Catalyst from 2-Bromo-5-(bromomethyl)pyridine Reaction Mixtures - Benchchem. (URL: )
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Characterization of unexpected byproducts in picolinimidamide synthesis
Welcome to the technical support guide for the synthesis of picolinimidamide and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We will address common challenges, with a particular focus on the identification and characterization of unexpected byproducts that can compromise yield and purity. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also prevent future setbacks.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing picolinimidamide from 2-cyanopyridine?
The most prevalent and historically significant method is the Pinner reaction .[1] This acid-catalyzed process involves two main stages. First, the nitrile (2-cyanopyridine) is reacted with an alcohol (e.g., anhydrous methanol or ethanol) in the presence of dry hydrogen chloride (HCl) gas. This forms a highly reactive intermediate known as an imino ester hydrochloride, or a "Pinner salt".[2] In the second stage, this Pinner salt is treated with ammonia (typically anhydrous, in an alcoholic solution) to yield the final picolinimidamide hydrochloride.[3]
Q2: Why are strictly anhydrous and low-temperature conditions so critical during the first stage of the Pinner reaction?
This is arguably the most critical aspect of the entire synthesis. The intermediate Pinner salt is extremely susceptible to hydrolysis.[4] Any trace amounts of water present in the reagents or from atmospheric moisture will readily attack the imino ester, leading to its decomposition into the corresponding ester (e.g., methyl picolinate) and ammonium chloride.[1][5]
Maintaining low temperatures (typically -10 °C to 5 °C) is crucial because the Pinner salt is thermodynamically unstable and can undergo thermal rearrangement to the N-alkylated amide, another significant byproduct.[2] Low temperatures suppress this side reaction and prevent the unwanted elimination to an amide and alkyl chloride.[1]
Q3: What are the primary, most common byproducts I should anticipate in my crude reaction mixture?
Beyond unreacted starting materials, you should be vigilant for three main byproducts, each arising from a specific deviation in the reaction pathway:
-
Picolinate Ester (e.g., Methyl Picolinate): Formed by the hydrolysis of the Pinner salt intermediate. This is often the most abundant impurity if anhydrous conditions are not maintained.[1][4]
-
Picolinamide: This can be formed either by the thermal rearrangement of the Pinner salt at elevated temperatures or by the subsequent hydrolysis of the final picolinimidamide product during workup or storage.[4][6]
-
Orthoester: If a significant excess of alcohol is used in the first step, the Pinner salt can undergo a second nucleophilic attack by the alcohol to form a dialkoxy(pyridin-2-yl)methanaminium species, which upon workup can yield an orthoester.[3][5]
Q4: My TLC and crude NMR look relatively clean, but my final isolated yield is very low. Where could my product be going?
Picolinimidamide is typically isolated as its hydrochloride salt, which exhibits high polarity and significant solubility in water and short-chain alcohols like methanol or ethanol. A common pitfall is product loss during the workup and isolation phases. If you are performing an aqueous extraction or washing the crude solid with an alcohol in which the salt has some solubility, you may be losing a substantial portion of your product. Consider minimizing aqueous contact, using highly saturated brine for washes, and employing less polar solvents for trituration or recrystallization if possible.
Troubleshooting Guide: From Unexpected Data to Actionable Solutions
This guide is structured around specific experimental observations. Identify your issue in the questions below to understand the likely cause and find a path to resolution.
Problem 1: My ¹H NMR spectrum shows an unexpected sharp singlet around 3.9-4.0 ppm.
-
Likely Cause: This signal is highly characteristic of the methyl group in methyl picolinate . Its presence indicates that the Pinner salt intermediate underwent hydrolysis before or during the ammonolysis step.
-
Causality: The electrophilic carbon of the protonated imino ester is an irresistible target for water, a stronger nucleophile than alcohol. This reaction is rapid and often irreversible under the reaction conditions.
-
Troubleshooting Workflow & Corrective Actions:
-
Confirm Identity: Analyze your crude mixture via LC-MS. Look for a peak with an [M+H]⁺ ion corresponding to the mass of methyl picolinate (138.05 g/mol ).
-
Verify Reagent Quality: Ensure your alcohol (methanol/ethanol) is of anhydrous grade and stored over molecular sieves. Use solvents from freshly opened bottles.
-
Improve Anhydrous Technique: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or argon. Use septa and needle techniques for all reagent transfers.
-
Dry the HCl Source: If you are generating HCl gas from NaCl and H₂SO₄, pass it through a drying tube containing concentrated sulfuric acid and then calcium chloride before bubbling it into your reaction mixture.[4]
-
Problem 2: Mass spectrometry of my crude product shows a major ion with a mass of 123.05 [M+H]⁺, but it's not my starting material.
-
Likely Cause: This mass corresponds to picolinamide . This byproduct can form through two primary pathways as illustrated in the diagram below.
-
Causality:
-
Pathway A (Thermal Rearrangement): The intermediate imidate salt can rearrange to the more stable amide, especially if the reaction temperature is not strictly controlled.[2]
-
Pathway B (Product Hydrolysis): The final picolinimidamide product itself can hydrolyze to picolinamide, though this typically requires harsher conditions (e.g., prolonged heating in aqueous acid or base) than the hydrolysis of the Pinner salt.[6][7]
-
-
Troubleshooting Workflow & Corrective Actions:
-
Confirm Identity: In the ¹H NMR, picolinamide will show two distinct, broad singlets for the -CONH₂ protons, in addition to the aromatic signals.
-
Strict Temperature Control: During the introduction of HCl gas, ensure the reaction temperature is maintained below 5 °C, ideally closer to 0 °C, using an ice-salt or acetone-dry ice bath.
-
Moderate Workup Conditions: Avoid prolonged exposure to strongly acidic or basic aqueous solutions during extractions. Neutralize carefully and minimize the time the product spends in the aqueous phase.
-
Storage: Store the final picolinimidamide hydrochloride product in a desiccator, as it can be hygroscopic and slowly hydrolyze upon exposure to atmospheric moisture.[8]
-
Problem 3: My product analysis is complex, with multiple unidentified peaks in the HPLC and several spots on the TLC.
-
Likely Cause: This points to a systemic failure in controlling the reaction conditions, likely a combination of moisture contamination, poor temperature control, and/or incorrect stoichiometry. You may have a mixture of the desired product, picolinate ester, picolinamide, and potentially an orthoester.
-
Causality: When multiple reaction parameters are not optimized, various competing side reactions can occur simultaneously, leading to a complex and difficult-to-purify mixture.
-
Troubleshooting Workflow & Corrective Actions:
-
Systematic Re-evaluation: Treat the synthesis as a new experiment. Use fresh, anhydrous solvents and reagents.
-
Stoichiometry Check: Carefully check the stoichiometry. While a slight excess of alcohol is common, a large excess can promote orthoester formation.[5]
-
Stepwise Analysis: After the first step (Pinner salt formation), consider taking a small, carefully quenched aliquot for analysis. This can help determine if the side products are forming before the addition of ammonia.
-
Implement a Troubleshooting Logic: Use a systematic approach to identify the root cause, as outlined in the diagram below.
-
Visualizing the Chemistry: Reaction Pathways and Logic
To provide a clearer understanding, the following diagrams, rendered in DOT language, illustrate the key chemical transformations and a logical workflow for troubleshooting.
Caption: The desired synthetic route to Picolinimidamide HCl via the Pinner reaction.
Caption: Major side reactions originating from the central Pinner salt intermediate.
Caption: A logical workflow for troubleshooting common issues in picolinimidamide synthesis.
Analytical Protocols for Characterization
Accurate characterization is non-negotiable. Use the following protocols as a robust starting point for analyzing your reaction mixtures. These methods are designed to separate and identify the desired product from the most common byproducts.[9]
Table 1: Key Characteristics of Product and Potential Byproducts
| Compound Name | Structure | Molecular Weight ( g/mol ) | Expected [M+H]⁺ | Key ¹H NMR Signals (DMSO-d₆) |
| Picolinimidamide | Py-C(=NH)NH₂ | 121.14 | 122.15 | ~9.5 (br s, 2H, -NH₂), ~9.0 (br s, 1H, =NH), 7.8-8.7 (m, 4H, Ar-H) |
| Methyl Picolinate | Py-CO₂Me | 137.14 | 138.14 | ~3.9 (s, 3H, -OCH₃) , 7.7-8.8 (m, 4H, Ar-H) |
| Picolinamide | Py-CONH₂ | 122.12 | 123.13 | ~8.1 (br s, 1H, -NH) , ~7.7 (br s, 1H, -NH) , 7.6-8.7 (m, 4H, Ar-H) |
| 2-Cyanopyridine | Py-CN | 104.11 | 105.11 | 7.8-9.0 (m, 4H, Ar-H) |
Note: NMR shifts are approximate and can vary based on solvent, concentration, and pH.
Protocol 1: Reversed-Phase HPLC for Reaction Monitoring
This method provides excellent separation of the polar product from less polar byproducts and starting materials.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Sample Prep: Dilute a small aliquot of the reaction mixture in 50:50 Water:Acetonitrile. Filter through a 0.45 µm syringe filter before injection.
-
Expected Elution Order: Picolinimidamide (most polar, earliest elution) -> Picolinamide -> Methyl Picolinate -> 2-Cyanopyridine (least polar, latest elution).
Protocol 2: ESI Mass Spectrometry for Mass Identification
-
Technique: Electrospray Ionization (ESI) in Positive Ion Mode.
-
Sample Infusion: Use the eluent from the HPLC or prepare a dilute solution of the crude mixture in 50:50 Methanol:Water with 0.1% formic acid.
-
Analysis: Scan a mass range from m/z 50 to 500.
-
Interpretation: Look for the [M+H]⁺ ions listed in Table 1. The high-resolution mass data can be used to confirm the elemental composition of each peak.[10]
Protocol 3: ¹H NMR for Structural Elucidation
-
Sample Preparation: Dissolve ~5-10 mg of the crude or purified product in ~0.7 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it dissolves most of the components and the amide/amidine protons are typically well-resolved and do not exchange as rapidly as in D₂O.
-
Acquisition: Acquire a standard ¹H NMR spectrum. If the spectrum is complex, consider running a 2D COSY experiment to establish proton-proton coupling networks, which can help in assigning the aromatic spin systems for each component.
-
Interpretation: Compare the observed signals to the expected shifts in Table 1. Pay close attention to the integration values to estimate the relative ratios of the components in the mixture. The presence or absence of the characteristic methyl singlet (ester) or the two broad amide N-H signals is highly diagnostic.
References
-
Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(19), 3029-3037. [Link]
- Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts.
-
Okuyama, T., Pletcher, T. C., Sahn, D. J., & Schmir, G. L. (1972). Hydrolysis of imidate esters derived from weakly basic amines. Influences of structure and pH on the partitioning of tetrahedral intermediates. Journal of the American Chemical Society, 94(19), 6808-6815. [Link]
-
ResearchGate. (2025). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates | Request PDF. ResearchGate. [Link]
-
Wikipedia. (n.d.). Pinner reaction. Wikipedia. [Link]
-
ResearchGate. (2025). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. ResearchGate. [Link]
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Grokipedia. (n.d.). Pinner reaction. Grokipedia. [Link]
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NROChemistry. (n.d.). Pinner Reaction. NROChemistry. [Link]
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Sondhi, S. M., Singh, J., Kumar, A., Jamal, H., & Gupta, P. P. (2009). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. European journal of medicinal chemistry, 44(3), 1010–1015. [Link]
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Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. [Link]
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Journal of the Turkish Chemical Society, Section A: Chemistry. (2024). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Journal of the Turkish Chemical Society. [Link]
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MDPI. (n.d.). Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. MDPI. [Link]
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MDPI. (n.d.). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. MDPI. [Link]
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ResearchGate. (n.d.). Reproducibility of the HPLC method | Download Scientific Diagram. ResearchGate. [Link]
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ResearchGate. (n.d.). The Reductive Cleavage Of Picolinic Amides | Request PDF. ResearchGate. [Link]
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DergiPark. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. DergiPark. [Link]
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Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]
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Liu, A. (n.d.). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. ScienceDirect. [Link]
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RSC Publishing. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(ii): other nitriles in place of acetonitrile. New Journal of Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]
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AMRI. (n.d.). Product-Related Impurity Characterization. AMRI. [Link]
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NIH. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. National Institutes of Health. [Link]
-
ResearchGate. (2025). (PDF) New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate. [Link]
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PubMed Central. (n.d.). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. National Institutes of Health. [Link]
-
Sciforum. (n.d.). Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. [Link]
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ResolveMass Laboratories. (2025). Impurity profiling in peptides: Why It Matters in Drug Development. ResolveMass. [Link]
- Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.
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PubMed. (n.d.). Synthesis of isosteric analogues of nicotinamide adenine dinucleotide containing C-nucleotide of nicotinamide or picolinamide. National Institutes of Health. [Link]
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MDPI. (n.d.). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link]
-
PubMed Central. (n.d.). Identification of metabolites from complex mixtures by 3D correlation of 1H NMR, MS and LC data using the SCORE-metabolite-ID approach. National Institutes of Health. [Link]
- Google Patents. (n.d.). EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
-
PubMed Central. (n.d.). Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors. National Institutes of Health. [Link]
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ScienceDirect. (2022). Problems, principles and progress in computational annotation of NMR metabolomics data. ScienceDirect. [Link]
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Technical Support Center: Navigating Moisture Sensitivity in Reactions with 3-Chloro-5-(trifluoromethyl)picolinimidamide Hydrochloride
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride. This guide is designed to provide in-depth, practical advice to help you anticipate and overcome challenges related to the moisture sensitivity of this versatile building block. By understanding the underlying chemical principles and implementing robust experimental techniques, you can ensure the success and reproducibility of your synthetic endeavors.
The Challenge: Inherent Moisture Sensitivity
This compound is a valuable reagent in the synthesis of novel agrochemicals and pharmaceuticals.[1] However, its picolinimidamide hydrochloride moiety renders it susceptible to hydrolysis. The presence of even trace amounts of water can lead to the degradation of the starting material, resulting in the formation of unwanted byproducts, reduced yields, and inconsistent reaction outcomes.[2][3]
The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyridine ring, but the imidamide functional group remains the primary site of moisture sensitivity.[4][5] The hydrochloride salt form can also contribute to the compound's hygroscopic nature.
Here, we present a comprehensive guide to understanding and mitigating the effects of moisture in your reactions involving this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during reactions with this compound and provides a systematic approach to troubleshooting.
Problem 1: Consistently Low or No Yield
Low or no yield is a frequent consequence of moisture contamination, which can consume the starting material before it has a chance to react as intended.
| Potential Cause | Recommended Solution |
| Moisture in Solvents | Use anhydrous solvents with a water content of less than 50 ppm. Verify the water content of commercially available anhydrous solvents using Karl Fischer titration, as they can absorb moisture upon storage.[6][7] |
| Moisture in Reagents | Ensure all other reagents, especially bases, are anhydrous. Store them in a desiccator or glovebox. |
| Atmospheric Moisture | Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.[8][9] |
| Inadequate Glassware Drying | Oven-dry all glassware at >120°C for at least 4 hours and cool under a stream of inert gas or in a desiccator immediately before use. Flame-drying under vacuum is a more rigorous alternative.[9] |
Problem 2: Formation of Unexpected Byproducts
The appearance of unexpected peaks in your analytical data (TLC, LC-MS, NMR) often points to the formation of hydrolysis byproducts.
| Potential Cause | Recommended Solution |
| Hydrolysis of the Picolinimidamide | The primary hydrolysis product is likely the corresponding picolinamide or carboxylic acid.[10][11] Minimize water content in the reaction as described above. |
| Side Reactions with Byproducts | The hydrolysis products may participate in side reactions, further complicating the reaction mixture. Optimize reaction conditions (e.g., temperature, addition rate of reagents) to favor the desired reaction pathway.[12] |
Problem 3: Inconsistent Results and Poor Reproducibility
Variability between batches is a strong indicator of inconsistent moisture control.
| Potential Cause | Recommended Solution |
| Variable Atmospheric Humidity | Be mindful of ambient humidity. On humid days, take extra precautions, such as extending drying times for glassware and purging the reaction vessel with inert gas for a longer duration. |
| Inconsistent Handling Techniques | Standardize your experimental setup and handling procedures for all moisture-sensitive reagents.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound in the presence of water?
A1: The picolinimidamide functional group is expected to hydrolyze to the corresponding 3-chloro-5-(trifluoromethyl)picolinamide. Further hydrolysis under harsher conditions could lead to the formation of 3-chloro-5-(trifluoromethyl)picolinic acid.[10][11]
Q2: How can I quantify the amount of water in my reaction solvent?
A2: Karl Fischer titration is the gold standard for accurately determining trace amounts of water in organic solvents.[6][7][13][14][15] It is highly specific for water and can detect moisture levels down to the ppm range.
Q3: Is it necessary to use a glovebox for reactions with this compound?
A3: While a glovebox provides the most controlled environment for excluding moisture, well-executed Schlenk line techniques are often sufficient for successful reactions. The choice depends on the scale of your reaction and the stringency of the anhydrous conditions required.[8][9]
Q4: Can I store this compound on the benchtop?
A4: No. Due to its moisture sensitivity, it should be stored in a tightly sealed container, preferably under an inert atmosphere, in a desiccator.[8]
Q5: What are the best practices for handling the hydrochloride salt to minimize moisture absorption?
A5: When weighing and transferring the solid, do so in a glovebox or under a positive pressure of inert gas. If a glovebox is unavailable, minimize the time the container is open to the atmosphere. Work quickly and in an area with low humidity.[16]
Experimental Protocols
Protocol 1: Setting up a Reaction under Anhydrous Conditions using a Schlenk Line
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, dropping funnel, etc.) at 120°C for a minimum of 4 hours.
-
Assembly: Quickly assemble the hot glassware and connect it to a Schlenk line.
-
Purging: Evacuate the assembled glassware under vacuum and then backfill with a dry, inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of atmospheric moisture and oxygen.[9]
-
Solvent Addition: Add the anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
Reagent Addition: Add this compound and other reagents under a positive pressure of inert gas.
-
Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction, monitored by a bubbler.
Protocol 2: Monitoring Moisture Content with Karl Fischer Titration
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a coulometric titrator for low moisture content (<0.1%) and a volumetric titrator for higher levels.[15]
-
Solvent Blank: Titrate a known volume of your reaction solvent to determine its background water content.
-
Sample Analysis: Inject a known volume or weight of your sample into the titration cell.
-
Titration: The instrument will automatically titrate the sample and provide a direct reading of the water content in ppm or percentage.
Visualizing the Challenge: Hydrolysis and Troubleshooting
Hydrolysis Pathway of 3-Chloro-5-(trifluoromethyl)picolinimidamide
Caption: Proposed hydrolysis pathway of 3-Chloro-5-(trifluoromethyl)picolinimidamide.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low reaction yields.
References
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- BenchChem. (2025). The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Development Professionals. BenchChem.
- Mettler Toledo. (n.d.).
- Wikipedia. (2023).
- ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
- TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab / Alfa Chemistry.
- Mitsubishi Chemical Corporation. (n.d.). Development of Karl Fischer Reagents.
- Ojima, I. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Synthetic Organic Chemistry, Japan, 79(10), 954-967.
- Scharlab. (n.d.).
- BenchChem. (2025).
- Politano, F., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(9), 3809.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
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- American Chemical Society. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation.
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- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
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- PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules.
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Validation & Comparative
A Comparative Analysis of Trifluoromethylpyridine Synthesis Routes: A Guide for Researchers
The introduction of the trifluoromethyl (CF₃) group into the pyridine scaffold is a cornerstone of modern medicinal chemistry and agrochemical design. This "super-functional group" can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, the development of efficient and versatile methods for the synthesis of trifluoromethylpyridines (TFMPs) is of paramount importance. This guide provides an in-depth comparative analysis of the principal synthetic strategies, offering field-proven insights into their mechanisms, advantages, and practical limitations, complete with experimental protocols and supporting data.
The Classical Approach: Halogen Exchange (Halex)
Historically, the most prevalent industrial method for TFMP synthesis is the halogen exchange of a trichloromethylpyridine intermediate.[2] This method, first reported in the 1940s, is a robust, two-step process starting from readily available picolines (methylpyridines).[2]
Causality and Mechanism
The underlying principle is straightforward: the three C-Cl bonds of a trichloromethyl group are sequentially replaced by C-F bonds. The process begins with the radical chlorination of the picoline's methyl group to form a trichloromethylpyridine. This intermediate is then subjected to a nucleophilic fluorinating agent, typically anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃).[2][3] The reaction is often catalyzed by metal halides (e.g., FeCl₃, SnCl₄) and driven by the formation of stronger C-F bonds.[3] This method is particularly effective for large-scale production due to the low cost of the starting materials.[2][4]
Experimental Protocol: Synthesis of 2-chloro-5-(trifluoromethyl)pyridine
This protocol is adapted from patented industrial processes.[3]
Step 1: Chlorination of 2-chloro-5-methylpyridine
-
2-chloro-5-methylpyridine is subjected to photochlorination or radical-initiated chlorination to produce 2-chloro-5-(trichloromethyl)pyridine. This step is typically performed under harsh conditions and is not detailed here for brevity.
Step 2: Fluorination
-
A pressure reactor is charged with 2-chloro-5-(trichloromethyl)pyridine and a catalytic amount of anhydrous FeCl₃ (approx. 5-10 mol%).
-
The reactor is cooled and charged with at least 3 molar equivalents of anhydrous liquid HF.
-
The mixture is heated to 150–250°C, and the pressure is maintained between 5 and 1200 psig.[3]
-
The reaction is agitated for 1 to 100 hours until the conversion is complete, as monitored by GC analysis.
-
After cooling and venting the excess HF, the crude product is carefully neutralized and purified by distillation to yield 2-chloro-5-(trifluoromethyl)pyridine.
Performance and Limitations
| Parameter | Halogen Exchange Method |
| Typical Yield | High (often >90% for the fluorination step) |
| Scalability | Excellent; suitable for industrial production |
| Substrate Scope | Limited by the availability of the corresponding picoline and tolerance to harsh chlorination/fluorination conditions |
| Regioselectivity | Determined by the starting picoline |
| Key Advantage | Cost-effective for large-scale synthesis |
| Key Disadvantage | Harsh reaction conditions (high temp/pressure, corrosive HF), limited functional group tolerance, multi-step process |
Modern Strategies: Direct C–H Trifluoromethylation
From the perspective of atom and step economy, direct C–H trifluoromethylation is a more elegant and efficient approach.[5] This area has seen significant innovation, with methods evolving from non-selective radical reactions to highly regioselective catalytic processes.
Radical C–H Trifluoromethylation
The generation of a trifluoromethyl radical (•CF₃), which then attacks the pyridine ring, is a common strategy. However, controlling the position of attack is a major challenge.
Mechanism & Causality
Reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) can generate •CF₃ radicals upon oxidation.[6] The highly reactive and electrophilic •CF₃ radical then adds to the electron-deficient pyridine ring. The main drawback is poor regioselectivity, often yielding a mixture of 2-, 3-, and 4-substituted isomers, which can be difficult to separate.[7]
Experimental Protocol: Trifluoromethylation using Langlois' Reagent
This protocol is based on the work of Baran and coworkers.[6]
-
To a biphasic mixture of the pyridine substrate (1.0 equiv) in CH₂Cl₂ and water (1:1 v/v) is added CF₃SO₂Na (3.0 equiv).
-
tert-Butyl hydroperoxide (tBuOOH, 70% in water, 3.0 equiv) is added slowly via syringe pump over several hours at room temperature.
-
The reaction is stirred vigorously. The slow addition of the oxidant is critical to maintain a low concentration of the •CF₃ radical, which can improve selectivity and yield.
-
Upon completion (monitored by TLC or GC-MS), the organic layer is separated, washed with water, dried over MgSO₄, and concentrated.
-
The product mixture is purified by column chromatography.
Photoredox-Catalyzed C–H Trifluoromethylation
Visible-light photoredox catalysis offers a milder way to generate •CF₃ radicals from inexpensive and readily available sources like trifluoroacetic acid (TFA) or its anhydride (TFAA).[8][9]
Mechanism & Causality
In a typical cycle, a photocatalyst (e.g., Ru(bpy)₃²⁺ or an organic dye) is excited by visible light. The excited catalyst can then engage in a single-electron transfer (SET) with a CF₃ source. For example, using TFAA with a pyridine N-oxide, the N-oxide is acylated, and this adduct is reduced by the excited photocatalyst, leading to decarboxylation and formation of the •CF₃ radical.[8] This method is often more efficient and proceeds under significantly milder conditions than traditional radical methods.
Workflow: Photoredox C–H Trifluoromethylation
Caption: Photoredox catalytic cycle for trifluoromethylation.
Regioselective C–H Trifluoromethylation via Pyridine Activation
To overcome the regioselectivity issues of radical methods, strategies that activate the pyridine ring towards a specific position have been developed. These are particularly powerful for accessing otherwise difficult-to-make isomers, such as 3-TFMPs.
Mechanism & Causality
Two prominent activation strategies are:
-
N-Alkylation: Forming an N-methylpyridinium salt enhances the electrophilicity of the ring and directs nucleophilic attack. A recently developed method uses inexpensive TFA as the CF₃ source in the presence of a silver salt, proceeding through a proposed nucleophilic trifluoromethylation mechanism to achieve excellent C2-regioselectivity.[10][11][12]
-
Hydrosilylation: Activating the pyridine ring via hydrosilylation generates an N-silyl enamine intermediate. This intermediate then reacts with an electrophilic trifluoromethylating reagent (e.g., Togni's reagent) selectively at the C3 position.[7][13] Subsequent oxidation restores the aromaticity. This is one of the few methods that provides reliable access to 3-TFMPs.[7][13]
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A Comparative Efficacy Analysis of Picolinamide-Based Fungicides: A Guide for Researchers
This guide provides an in-depth technical comparison of picolinamide-based fungicides, a novel class of agricultural fungicides, against established alternatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current experimental data to offer a clear perspective on their efficacy, mechanism of action, and potential applications in managing critical plant pathogens.
Introduction to Picolinamide Fungicides: A Novel Mode of Action
Picolinamide-based fungicides represent a significant advancement in the control of fungal plant diseases. This class of fungicides, which includes the active ingredients fenpicoxamid (Inatreq™ active) and florylpicoxamid, is distinguished by its unique mode of action. They are classified by the Fungicide Resistance Action Committee (FRAC) as Quinone inside Inhibitors (QiI) under FRAC Group 21.[1][2][3] This classification underscores their distinct biochemical target compared to other widely used fungicide groups, such as the Quinone outside Inhibitors (QoI), commonly known as strobilurins (FRAC Group 11), and the Demethylation Inhibitors (DMI) or azoles (FRAC Group 3).[4]
The primary advantage of this novel mode of action is the lack of cross-resistance with existing fungicide classes.[5][6] This makes picolinamides a critical tool in fungicide resistance management programs, offering an effective solution against pathogens that have developed resistance to strobilurins and azoles.
Mechanism of Action: Targeting Fungal Respiration
Picolinamide fungicides disrupt the fungal respiratory process by targeting Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain.[1][3][5] Specifically, they bind to the quinone-inside (Qi) site of this complex.[5][7] This binding action blocks the transfer of electrons, thereby inhibiting the production of ATP, the essential energy currency of the cell. The disruption of energy production ultimately leads to the death of the fungal pathogen.[3]
Fenpicoxamid itself is a pro-fungicide that is converted by the fungus into its biologically active form, UK-2A, which is a potent inhibitor of fungal growth.[8][9][10] This conversion is a key step in its fungicidal activity.
Protocol:
-
Fungal Isolate Preparation: A pure culture of the target fungus is grown on a suitable agar medium. A spore suspension is then prepared by flooding the plate with sterile water and scraping the surface. The concentration of spores is adjusted to a standardized level.
-
Fungicide Dilution: A stock solution of the fungicide is prepared in a suitable solvent and then serially diluted in a liquid growth medium to achieve a range of concentrations.
-
Microtiter Plate Inoculation: A small volume of the spore suspension and the various fungicide dilutions are added to the wells of a 96-well microtiter plate. Control wells containing only the spore suspension and growth medium are also included.
-
Incubation: The plate is incubated under controlled conditions (temperature, light, and humidity) optimal for the growth of the target fungus.
-
Growth Assessment: Fungal growth is typically assessed by measuring the optical density (absorbance) of each well at a specific wavelength (e.g., 620 nm) at regular intervals using a microplate reader.
-
Data Analysis: The absorbance data is used to calculate the percentage of growth inhibition for each fungicide concentration relative to the control. These values are then used to determine the Effective Concentration required to inhibit 50% of fungal growth (EC50).
In Planta Fungicide Efficacy Testing (Wheat Seedling Assay)
This method evaluates the protective and curative activity of a fungicide on a host plant.
Protocol:
-
Plant Propagation: Wheat plants of a susceptible variety are grown in pots under controlled greenhouse conditions until they reach a specific growth stage (e.g., second leaf stage).
-
Fungicide Application: Plants are sprayed with a range of fungicide concentrations until runoff. Control plants are sprayed with a blank formulation.
-
Inoculation:
-
Protective (Preventative) Assay: Plants are inoculated with a spore suspension of the target pathogen (e.g., Z. tritici) a set time after fungicide application (e.g., 24 hours).
-
Curative Assay: Plants are inoculated with the pathogen a set time before fungicide application (e.g., 24 to 72 hours).
-
-
Incubation: After inoculation, the plants are placed in a high-humidity environment for a period to facilitate infection and disease development.
-
Disease Assessment: After a specified incubation period (e.g., 14-21 days), the severity of the disease on the leaves is visually assessed as the percentage of leaf area covered by lesions.
-
Data Analysis: The percentage of disease control is calculated for each treatment relative to the untreated control. This data is then used to determine the effective concentration required to achieve a certain level of disease control (e.g., EC80 or EC90).
Conclusion
Picolinamide-based fungicides, including fenpicoxamid and florylpicoxamid, represent a valuable new tool for the management of fungal plant diseases. Their novel mode of action provides a much-needed solution for controlling pathogens that have developed resistance to other fungicide classes. Experimental data consistently demonstrates their high efficacy against key pathogens such as Zymoseptoria tritici and Cercospora beticola, often exceeding the performance of established fungicides. Furthermore, the biostimulant-like effects of fenpicoxamid offer additional benefits to crop health and resilience. As with any fungicide, responsible stewardship, including use in integrated pest management programs and adherence to resistance management guidelines, will be crucial to preserving the long-term effectiveness of this important class of chemistry.
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Biological characterization of fenpicoxamid, a new fungicide with utility in cereals and other crops - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Picolinamide Fungicides for Controlling Cercospora-Leaf Spot (CLS) of Sugar Beet. (2022). Agriculture, 12(9), 1345. [Link]
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Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet. (2022). Agriculture, 12(9), 1345. [Link]
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Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet. (2022). MDPI. [Link]
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Relative efficacy of fenpicoxamid and UK-2A versus Z. tritici and P.... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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(a) Picolinamide fungicides demonstrated superior or comparable... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Picolinamide Fungicides for Controlling Cercospora-Leaf Spot (CLS) of Sugar Beet. (2022). Preprints.org. [Link]
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Resistance status and resistance management recommendations for fungicides not covered in current FRAC working groups or expert. (n.d.). FRAC. Retrieved January 19, 2026, from [Link]
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A Guide to the Structural Validation of 3-Chloro-5-(trifluoromethyl)picolinimidamide Hydrochloride by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
Introduction
In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of chemical synthesis and drug discovery. 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride (C₇H₆Cl₂F₃N₃, Molecular Weight: 260.04 g/mol ) is a substituted pyridine derivative, a class of compounds frequently explored for its diverse biological activities.[1][2] The precise arrangement of its chloro, trifluoromethyl, and picolinimidamide hydrochloride functionalities dictates its physicochemical properties and biological interactions.
This guide, intended for researchers and scientists, provides an in-depth analysis of the structural validation of this compound. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS) as primary analytical tools. The discussion will not only present the expected data but also delve into the rationale behind the experimental choices and the interpretation of the resulting spectra, offering a comprehensive framework for structural elucidation.
The Molecular Architecture: An Overview
The structure of this compound presents several key features that are amenable to spectroscopic analysis:
-
A Disubstituted Pyridine Ring: The core is a pyridine ring with two distinct aromatic protons.
-
Electron-Withdrawing Substituents: The chlorine atom and the trifluoromethyl (-CF₃) group are strongly electron-withdrawing, which significantly influences the electronic environment of the pyridine ring.[3]
-
Picolinimidamide Group: The C(=NH)NH₂ group at the 2-position is a key functional moiety.
-
Hydrochloride Salt: The presence of hydrochloric acid results in the protonation of a nitrogen atom, most likely the pyridine ring nitrogen, which further modulates the electronic properties of the molecule.[4]
These features give rise to a unique spectral fingerprint that can be deciphered using NMR and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and spatial relationships of atoms within a molecule. For this particular compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.
¹H NMR: Mapping the Protons
The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms.
-
Expected ¹H NMR Spectrum:
-
Aromatic Protons: Two signals are expected for the protons on the pyridine ring (H-4 and H-6). Due to the electron-withdrawing nature of the Cl and CF₃ groups and the positive charge on the protonated pyridine nitrogen, these protons will be significantly deshielded and appear at a low field (downfield).[4] They will likely appear as doublets, with a small coupling constant characteristic of meta-coupling in a pyridine ring.
-
Imidamide Protons: The protons of the -C(=NH)NH₂ group will be present. These protons are acidic and can exchange with deuterium in solvents like D₂O, leading to the disappearance of their signals. Their chemical shifts can be broad and are highly dependent on the solvent, concentration, and temperature.
-
¹³C NMR: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their chemical environment.
-
Expected ¹³C NMR Spectrum:
-
Pyridine Ring Carbons: Five distinct signals are expected for the five carbons of the pyridine ring. The chemical shifts will be influenced by the attached substituents.
-
Trifluoromethyl Carbon (-CF₃): The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).
-
Imidamide Carbon: A signal corresponding to the carbon of the C(=NH)NH₂ group is also expected.
-
¹⁹F NMR: A Window into the Fluorine Environment
¹⁹F NMR is highly specific for fluorine-containing compounds.
-
Expected ¹⁹F NMR Spectrum:
-
A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[5] The absence of coupling to other fluorine atoms will result in a singlet. The chemical shift of this signal is characteristic of a -CF₃ group attached to an aromatic ring.
-
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate window functions, followed by Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectra using the residual solvent peak as an internal standard. Integrate the signals in the ¹H spectrum and determine the chemical shifts (δ) and coupling constants (J).
Predicted NMR Data Summary
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 8.5 - 9.0 | d | Pyridine H-4/H-6 |
| ¹H | 8.0 - 8.5 | d | Pyridine H-4/H-6 |
| ¹H | Broad, variable | s | -C(=NH )NH₂, -C(=NH)NH₂ |
| ¹³C | 150 - 160 | s | C2 (Imidamide) |
| ¹³C | 145 - 155 | s | Pyridine C-Cl / C-N⁺ |
| ¹³C | 130 - 140 | q | Pyridine C-CF₃ |
| ¹³C | 120 - 130 | s | Pyridine CH |
| ¹³C | 115 - 125 | q | -C F₃ |
| ¹⁹F | -60 to -70 | s | -CF ₃ |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS): Unveiling the Mass and Fragments
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure.
Expected Mass Spectrum
-
Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion of the free base [M+H]⁺ is expected to be observed. The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in two peaks separated by 2 m/z units (M and M+2).[6]
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for trifluoromethyl-substituted compounds include the loss of the trifluoromethyl radical (·CF₃).[6][7] Other likely fragmentations involve the pyridine ring.
Experimental Protocol for LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system coupled to a mass spectrometer. A reversed-phase C18 column is commonly used.
-
Mass Analysis: Analyze the eluent using an ESI source in positive ion mode. Acquire full scan mass spectra.
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to propose the structure of the fragments.
Predicted MS Data Summary
| m/z (predicted) | Assignment | Notes |
| 224/226 | [M+H]⁺ of free base | Isotopic pattern for one Cl atom |
| 155/157 | [M+H - CF₃]⁺ | Loss of trifluoromethyl radical |
Workflow for Structural Validation
Caption: Overall workflow for the structural validation of the target compound.
Key Structural Correlations and Fragmentation
Caption: Key NMR correlations and MS fragmentation pathways.
Comparison with Alternative Analytical Techniques
While NMR and MS are primary tools, other techniques can provide complementary or confirmatory data.
| Technique | Information Provided | Advantages | Disadvantages |
| X-ray Crystallography | Unambiguous 3D molecular structure in the solid state. | The "gold standard" for structure determination. | Requires a suitable single crystal, which can be difficult to obtain. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C=N, C-Cl, C-F). | Quick, non-destructive, and provides a characteristic fingerprint. | Provides limited information on the overall molecular connectivity. |
| Elemental Analysis | Percentage composition of C, H, N, Cl. | Confirms the empirical and molecular formula. | Does not provide information on the arrangement of atoms. |
Conclusion
The structural validation of this compound is a multi-faceted process that relies on the synergistic use of modern analytical techniques. A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a detailed map of the molecular framework, while mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation. By integrating the data from these methods, researchers can confidently confirm the structure of the synthesized compound, a critical step in the advancement of chemical and pharmaceutical research. The principles and workflow outlined in this guide provide a robust framework for the structural elucidation of this and other complex organic molecules.
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A Senior Application Scientist's Comparative Guide: Strategic Synthesis of Pyridinyl-Pyrazoles via 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride
For drug development professionals and researchers in medicinal chemistry, the trifluoromethylpyridine motif is a privileged structure, imparting desirable pharmacokinetic properties to active pharmaceutical ingredients (APIs).[1][2] Its incorporation into heterocyclic scaffolds, such as pyrazoles, is a common strategy for developing novel therapeutics, including potent enzyme inhibitors like those targeting COX-2.[3][4] The synthesis of these complex molecules hinges on the selection of appropriate synthetic intermediates.
This guide provides an in-depth comparison of two primary strategies for constructing a 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrazole core: a modern approach utilizing the pre-functionalized 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride , and the traditional, widely-used hydrazine-based condensation pathway. We will dissect the mechanistic underpinnings, compare performance based on experimental data, and provide detailed protocols to guide your selection of the optimal synthetic route.
Section 1: Profiling the Core Intermediate: this compound
This compound is a specialized reagent designed for the direct construction of nitrogen-containing heterocycles. It is an amidine salt, which offers enhanced stability and handling compared to the free base.
Synthesis and Mechanism:
This intermediate is most commonly prepared from its corresponding nitrile, 2-cyano-3-chloro-5-(trifluoromethyl)pyridine, via the classic Pinner reaction.[5][6] The causality of this choice is clear: nitriles are often more stable and accessible precursors. The Pinner reaction proceeds in two key stages:
-
Formation of the Pinner Salt: The nitrile is treated with an anhydrous alcohol (e.g., ethanol) and dry hydrogen chloride gas. The acid protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by the alcohol. This forms an imino ester hydrochloride, also known as a Pinner salt.[7][8] Low temperatures are crucial to prevent the thermodynamically unstable salt from rearranging into an amide.[6]
-
Ammonolysis to the Imidamide: The isolated Pinner salt is then treated with ammonia. The more nucleophilic ammonia displaces the alkoxy group to form the final picolinimidamide hydrochloride salt. This two-step process provides a high-purity product, ready for subsequent cyclization reactions.
Caption: Synthesis workflow for the target imidamide intermediate.
The primary advantage of using this pre-formed imidamide is the unambiguous installation of the pyridinyl moiety onto the target heterocycle, which directly addresses a common challenge in classical heterocyclic synthesis: regioselectivity.
Section 2: The Classical Alternative: Hydrazine-Based Pyrazole Synthesis (Knorr Synthesis)
The Knorr pyrazole synthesis and related condensations are cornerstone reactions in organic chemistry, involving the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[9] To construct the same target scaffold, this route requires two different key intermediates:
-
A Substituted Hydrazine: 2-Hydrazinyl-3-chloro-5-(trifluoromethyl)pyridine. This is typically synthesized from the corresponding halide, 2,3-dichloro-5-(trifluoromethyl)pyridine, via nucleophilic substitution with hydrazine hydrate.
-
A 1,3-Dicarbonyl Compound: A generic or substituted β-diketone, such as acetylacetone or dibenzoylmethane.
The reaction proceeds via initial formation of a hydrazone at one of the carbonyls, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[9]
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Biological activity comparison of trifluoromethylpyridine isomers
An In-Depth Comparative Guide to the Biological Activity of Trifluoromethylpyridine Isomers
Authored by a Senior Application Scientist
The strategic incorporation of fluorine into molecular scaffolds has revolutionized the development of agrochemicals and pharmaceuticals. Among fluorinated motifs, the trifluoromethyl (CF₃) group is particularly prized for its unique electronic and steric properties. When appended to a pyridine ring, a privileged N-heterocycle in medicinal chemistry, the resulting trifluoromethylpyridine (TFMP) isomers serve as critical building blocks for a host of potent bioactive compounds.[1][2] The biological activity of these derivatives is not merely a function of the presence of these two moieties, but is exquisitely dependent on the positional relationship between the nitrogen atom and the trifluoromethyl group.
This guide provides a comparative analysis of the biological activities of 2-(α), 3-(β), and 4-(γ) trifluoromethylpyridine isomers. We will delve into the structure-activity relationships that govern their differential efficacy as herbicides, insecticides, fungicides, and pharmaceutical agents, supported by quantitative data and detailed experimental protocols for their evaluation.
The Foundation: Isomerism Dictates Physicochemical Properties and Biological Fate
The trifluoromethyl group is a potent electron-withdrawing group and significantly increases the lipophilicity of a molecule.[3] These characteristics enhance membrane permeability and can protect against metabolic degradation, often leading to improved bioavailability and in-vivo stability.[4][5][6] The position of the CF₃ group relative to the pyridine nitrogen, however, critically modulates the molecule's electronic distribution, pKa, and steric profile, which in turn dictates how it interacts with a specific biological target.
For instance, the electron-withdrawing nature of the CF₃ group decreases the basicity (pKa) of the pyridine nitrogen, affecting its ability to form hydrogen bonds or ionic interactions within a target's active site. This effect is most pronounced when the CF₃ group is in the 2- or 4-position, directly in conjugation with the nitrogen. This fundamental difference is a primary driver for the observed variations in biological activity.
Comparative Agrochemical Activity
Trifluoromethylpyridine derivatives are cornerstones of the modern crop protection industry.[1] The choice of isomer is critical and is tailored to the specific target pest and mode of action.
Herbicidal Activity
In the herbicide domain, derivatives of 3-TFMP (β-isomers) are particularly prominent, especially in compounds targeting the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[1]
-
Fluazifop-butyl and Haloxyfop-methyl: These commercial herbicides are synthesized from 3-chloro-5-(trifluoromethyl)pyridin-2-ol, a 3-TFMP derivative. They exhibit excellent post-emergence control of grass weeds in broadleaf crops. The specific arrangement of the 3-TFMP core is optimal for fitting into the ACCase active site of susceptible grass species.[1]
Another important class of herbicides, protoporphyrinogen oxidase (PPO) inhibitors, also utilizes the TFMP scaffold.
-
Novel PPO Inhibitors: Studies on phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone derivatives have shown potent herbicidal effects. One lead compound, 9d , demonstrated an IC₅₀ of 0.041 mg/L against PPO, comparable to the commercial standard oxyfluorfen.[7] Similarly, novel α-trifluoroanisole derivatives containing a 3-chloro-5-(trifluoromethyl)pyridine moiety (a 3-TFMP derivative) have shown potent PPO inhibition and excellent herbicidal activity against various weeds, with one compound (7a ) showing an IC₅₀ of 9.4 nM against the target enzyme.[8]
Table 1: Comparison of Herbicidal Activity Data for TFMP Derivatives
| Compound Class | Isomer Type | Target | Key Compound | Activity Metric | Value | Weeds Controlled | Reference |
|---|---|---|---|---|---|---|---|
| Aryloxyphenoxy- propionates | 3-TFMP | ACCase | Fluazifop-P-butyl | - | Market Standard | Perennial grass weeds | [1] |
| Phenylpyridines | 3-TFMP | PPO | 7a | IC₅₀ (NtPPO) | 9.4 nM | Abutilon theophrasti, Amaranthus retroflexus | [8] |
| Pyridazinones | Not specified | Phytoene desaturase | 5f | Bleaching activity | Observed at 10 µg/mL | Echinochloa crus-galli |[9] |
Insecticidal Activity
For insecticides, derivatives of 2-TFMP (α-isomers) have proven highly effective. The positioning of the CF₃ group ortho to the nitrogen appears crucial for interaction with key insect neuronal targets.
-
Sulfoxaflor: This systemic insecticide, which acts as a nicotinic acetylcholine receptor (nAChR) competitive modulator, is built around a 6-(trifluoromethyl)pyridine core.[1] This 2-TFMP structure is essential for its high efficacy against a broad spectrum of sap-feeding insects.
-
1,3,4-Oxadiazole Derivatives: Research into novel insecticides has shown that compounds containing a 2-(trifluoromethyl)pyridin-2-yl)-1,3,4-oxadiazole moiety exhibit potent activity against pests like Mythimna separata and Plutella xylostella.[10]
Table 2: Comparison of Insecticidal Activity for 2-TFMP Derivatives
| Compound | Target Pest | Activity Metric | LC₅₀ (mg/L) | Comparison to Standard | Reference |
|---|---|---|---|---|---|
| E18 | Mythimna separata | LC₅₀ | 38.5 | Close to Avermectin (29.6) | [10] |
| E27 | Mythimna separata | LC₅₀ | 30.8 | Close to Avermectin (29.6) | [10] |
| E27 | Plutella xylostella | % Activity (250 mg/L) | 100% | Better than Chlorpyrifos (87%) |[10] |
Fungicidal Activity
The 3-TFMP isomer is also prevalent in fungicides, where its properties contribute to broad-spectrum activity.
-
Fluazinam: This widely used fungicide for controlling diseases like potato blight and grey mould contains a 3-chloro-5-(trifluoromethyl)pyridin-2-yl amine core. Its mode of action involves uncoupling mitochondrial oxidative phosphorylation. Quantitative structure-activity relationship (QSAR) studies have confirmed the importance of the TFMP moiety in its fungicidal efficacy.[11]
-
Trifluoromethylphenyl Amides: Studies have identified 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide as having strong, broad-spectrum antifungal activity against various plant pathogens, including Colletotrichum and Phomopsis species.[12]
Comparative Pharmaceutical Activity
In drug discovery, the trifluoromethyl group is a bioisostere for various functional groups and can enhance a molecule's metabolic stability and target affinity.[4][5][13] The choice of TFMP isomer is critical for optimizing interactions with specific protein targets like G-protein coupled receptors (GPCRs) or enzymes.
-
Isomeric Effects on Biomolecule Binding: A study on zinc complexes with isomeric trifluoromethylpyridine carboxylic acids demonstrated how isomerism directly impacts biological activity.[14] A complex with a 5-(trifluoromethyl)pyridine-2-carboxylic acid ligand (a 3-TFMP derivative) showed a chelating coordination mode and exhibited higher binding efficacy to bovine serum albumin (BSA) and DNA compared to a complex with a 4-(trifluoromethyl)nicotinic acid ligand (a 4-TFMP derivative), which had a monodentate coordination.[14] This provides a clear model for how the TFMP position affects the geometry of interaction with biological macromolecules.[14]
-
CB1 Receptor Modulators: In the development of positive allosteric modulators for the cannabinoid receptor 1 (CB1), a CF₃ group was successfully used as a bioisosteric replacement for an aliphatic nitro group.[4][5][6] The CF₃-bearing compounds were generally more potent and showed improved in vitro metabolic stability compared to their nitro counterparts.[4][6]
Experimental Protocols: A Guide to Assessing Biological Activity
To ensure trustworthy and reproducible results, standardized protocols are essential. The following sections detail robust, step-by-step methodologies for evaluating the biological activities discussed.
Protocol: High-Throughput Screening for Insecticidal Activity (Larval Bioassay)
This protocol is adapted for the rapid screening of compounds against mosquito larvae in a multi-well plate format, a common method in insecticide discovery.[15][16][17]
Objective: To determine the lethal concentration (LC₅₀) of test compounds against first-instar insect larvae.
Materials:
-
24- or 96-well microtiter plates
-
First-instar larvae (e.g., Aedes aegypti), 24 hours post-hatch
-
Larval diet solution
-
Test compounds dissolved in acetone (stock solution)
-
Deionized water
-
Multichannel pipette, dissecting microscope or automated plate reader
Procedure:
-
Plate Preparation: To each well of a 24-well plate, add five first-instar larvae.[16]
-
Media Addition: Add 950 µL of deionized water and 40 µL of larval diet to each well.[16]
-
Compound Preparation: Prepare a stock solution of the test TFMP derivative in acetone. Perform serial dilutions to create at least six distinct concentrations for generating a dose-response curve.[15]
-
Compound Dosing: Add 10 µL of each diluted compound solution to the appropriate wells. For the negative control, add 10 µL of acetone alone.[17]
-
Incubation: Incubate the plates for 24-48 hours under standardized conditions (e.g., 27°C, 80% relative humidity).[15]
-
Data Acquisition: After incubation, record the number of dead larvae in each well. A larva is considered dead if it is immobile and does not respond to gentle probing with a needle.[15]
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Use probit analysis or a similar statistical method to determine the LC₅₀ value.[15]
Protocol: In Vitro Fungicidal Assay (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, a key metric for fungicidal activity.[18]
Objective: To determine the lowest concentration of a TFMP derivative that inhibits visible fungal growth.
Materials:
-
96-well microtiter plates
-
Fungal species (e.g., Botrytis cinerea, Candida albicans)
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth)
-
Test compound dissolved in DMSO
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Culture the fungus and prepare a standardized inoculum suspension in the growth medium.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium. Leave wells for positive (inoculum only) and negative (medium only) controls.
-
Inoculation: Add the fungal inoculum to all wells except the negative control. The final volume in each well should be uniform (e.g., 200 µL).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 25-30°C) for 24-72 hours, depending on the growth rate of the fungus.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density (OD) with a plate reader.[18]
Protocol: Herbicidal Activity Assay (Whole Plant Pot Test)
This protocol evaluates the post-emergence herbicidal efficacy of TFMP compounds under greenhouse conditions.[19]
Objective: To assess the phytotoxicity of test compounds on target weed species.
Materials:
-
Pots filled with standard soil mix
-
Seeds of weed species (e.g., Avena fatua, Amaranthus retroflexus)
-
Test compound formulated as an emulsifiable concentrate or solution
-
Laboratory sprayer with a nozzle calibrated to deliver a specific volume
-
Greenhouse with controlled temperature and light conditions
Procedure:
-
Plant Growth: Sow seeds in pots and allow them to grow in the greenhouse until they reach a specific growth stage (e.g., 2-4 true leaves).[19]
-
Treatment Application: Prepare different doses of the test compound formulation. Spray the plants uniformly using the laboratory sprayer. Include a negative control (sprayed with the formulation blank) and a positive control (a commercial herbicide).
-
Incubation: Return the pots to the greenhouse and maintain them for 14-21 days.
-
Efficacy Assessment: Evaluate herbicidal activity by visually assessing plant injury on a scale of 0 (no effect) to 100 (complete plant death).[19] Additionally, measure plant height and fresh/dry weight to quantify the growth inhibition.
-
Data Analysis: Calculate the dose required to achieve 50% or 90% growth reduction (GR₅₀ / GR₉₀).
Protocol: Pharmaceutical Activity Assay (GPCR Radioligand Binding)
This is a gold-standard assay to determine the affinity of a compound for a specific G-protein coupled receptor.[20][21]
Objective: To determine the inhibitory constant (Ki) of a test compound for a GPCR target.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR (e.g., ³H-ligand)
-
Assay buffer
-
Test TFMP compound at various concentrations
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
Glass fiber filter plates and a cell harvester
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove residual unbound ligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression to fit the data to a competition binding equation and determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion and Future Outlook
The positional isomerism of the trifluoromethyl group on a pyridine ring is a critical determinant of biological activity. The 2-TFMP (α) isomer is highly prevalent in successful insecticides targeting neuronal receptors, while the 3-TFMP (β) isomer is a dominant scaffold in herbicides and fungicides. This clear structure-activity relationship is driven by the unique steric and electronic profiles each isomer presents to its specific biological target. By understanding these fundamental principles and employing robust, validated experimental protocols, researchers can more effectively design and optimize novel TFMP derivatives. The continued exploration of these versatile building blocks, particularly in less-studied areas like 4-TFMP derivatives, holds immense promise for the development of next-generation agrochemicals and pharmaceuticals with enhanced potency, selectivity, and safety profiles.
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A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of Picolinimidamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Specificity in Picolinimidamide-Based Drug Discovery
Picolinimidamide derivatives, characterized by a pyridine ring and an imidamide functional group, represent a promising scaffold in medicinal chemistry.[1][2] Building upon the diverse biological activities of the broader picolinamide class—which includes anticancer, antifungal, and antibacterial properties—these compounds are being actively investigated for various therapeutic applications.[3][4][5][6][7] The efficacy and safety of any potential therapeutic agent, however, are critically dependent on its specificity for the intended biological target.
Cross-reactivity, the unintended binding of a compound to off-target proteins or biomolecules, is a significant hurdle in drug development.[8][9] It can lead to a range of adverse outcomes, from diminished therapeutic efficacy to unforeseen toxicity, and is a major contributor to late-stage clinical failures.[10][11] For picolinimidamide derivatives, which may be designed to interact with specific enzyme active sites or protein-protein interfaces, a thorough understanding of their cross-reactivity profile is not merely a regulatory requirement but a fundamental component of a robust preclinical development program.[10]
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel picolinimidamide derivatives. We will explore and compare key experimental methodologies, from high-throughput screening assays to detailed biophysical characterization, offering field-proven insights into experimental design and data interpretation.
Comparative Methodologies for Assessing Cross-Reactivity
The selection of an appropriate method for assessing cross-reactivity depends on the putative target class, available resources, and the stage of drug development. Here, we compare three orthogonal approaches: a target-specific immunoassay, a broad-based biophysical interaction analysis, and a functional enzymatic screening panel.
Competitive ELISA: Quantifying Binding to Target Analogs
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and highly adaptable method for assessing the cross-reactivity of a lead compound against structurally similar molecules or closely related protein isoforms.[12][13] This format is particularly useful when a specific antibody for the target or a conjugated version of the analyte is available.[14]
Principle of the Assay
In this setup, a known amount of a labeled picolinimidamide derivative (e.g., biotinylated or HRP-conjugated) competes with the unlabeled test derivative and other potential cross-reactants in the sample for binding to a limited number of capture antibody sites immobilized on a microplate. A higher affinity of the test compound for the antibody results in less binding of the labeled derivative and a weaker signal, allowing for quantitative measurement of binding affinity and cross-reactivity.
Experimental Protocol: Competitive ELISA
-
Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific to the picolinimidamide scaffold or the target protein. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Competition Reaction: Prepare a mixture of the test picolinimidamide derivative (or potential cross-reactant) at various concentrations and a fixed concentration of the enzyme-labeled picolinimidamide derivative.
-
Incubation: Add the competition mixtures to the wells and incubate for 2 hours at room temperature to allow for competitive binding.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until sufficient color development.
-
Reaction Stoppage: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cross-reactivity using the IC50 values (the concentration of the compound that inhibits 50% of the labeled analyte binding).
% Cross-Reactivity = (IC50 of Lead Compound / IC50 of Test Compound) x 100
Causality and Trustworthiness: The competitive format is inherently self-validating. The inclusion of a standard curve with the lead compound provides a direct benchmark against which all potential cross-reactants are measured. The specificity of this assay is high, as it relies on the unique epitope recognized by the capture antibody.[15]
Diagram: Competitive ELISA Workflow
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Surface Plasmon Resonance (SPR): Real-Time, Label-Free Interaction Analysis
Surface Plasmon Resonance (SPR) is a powerful biophysical technique that allows for the real-time, label-free detection of binding events between an analyte in solution and a ligand immobilized on a sensor chip.[16][17][18] It provides rich kinetic data, including association (kₐ) and dissociation (kₑ) rates, from which the binding affinity (K₋) can be calculated. This makes it a gold standard for characterizing the specificity of small molecule interactions.[19][20]
Principle of the Assay
In a typical SPR experiment for small molecule cross-reactivity, a panel of potential off-target proteins is immobilized on different channels of a sensor chip. The picolinimidamide derivative is then flowed over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram.[18]
Experimental Protocol: SPR Analysis
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the surface using a mixture of EDC and NHS.
-
Immobilize the target proteins and potential off-target proteins on separate flow cells.
-
Deactivate any remaining active esters using ethanolamine.
-
-
System Priming: Prime the system with running buffer (e.g., HBS-EP+) to ensure a stable baseline.
-
Analyte Injection: Inject the lead picolinimidamide derivative and structurally related analogs over the flow cells at a range of concentrations. Include a buffer-only injection for double referencing.
-
Regeneration: After each analyte injection, inject a regeneration solution (e.g., low pH glycine or high salt buffer) to remove the bound analyte and prepare the surface for the next injection.
-
Data Acquisition: The instrument records the change in response units (RU) over time, generating a sensorgram for each interaction.
-
Data Analysis:
-
Perform reference subtraction (subtracting the signal from a reference flow cell) to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₑ, and K₋.
-
Causality and Trustworthiness: The power of SPR lies in its ability to provide detailed kinetic information. A true binding interaction will exhibit concentration-dependent binding and measurable association and dissociation phases. This allows for the clear distinction between specific binding and non-specific interactions. Immobilizing the proteins rather than the small molecule is often preferred to avoid potential issues with compound solubility and to achieve a higher surface density needed for detecting small molecule binding.[20]
Diagram: SPR Experimental Workflow
Caption: General workflow for assessing small molecule cross-reactivity using SPR.
High-Performance Liquid Chromatography (HPLC): Separation of Analogs
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying components in a mixture. In the context of cross-reactivity studies, HPLC is not a binding assay itself but is crucial for ensuring the purity of the tested compounds and for separating structurally similar derivatives that might be present in a sample.[21] When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for identifying which specific analog is responsible for an observed biological activity.[22][23]
Principle of the Method
HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For picolinimidamide derivatives, which are polar compounds, reversed-phase HPLC using a C18 column is a common starting point.[24]
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve the picolinimidamide derivative and its analogs in a suitable solvent compatible with the mobile phase.
-
System Setup:
-
Install an appropriate column (e.g., C18 for reversed-phase).
-
Prepare the mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid).
-
Equilibrate the column with the initial mobile phase conditions.
-
-
Injection: Inject a defined volume of the sample into the HPLC system.
-
Separation: The compounds travel through the column at different rates based on their hydrophobicity and interaction with the stationary phase.
-
Detection: As the compounds elute from the column, they are detected by a detector (e.g., UV-Vis or a mass spectrometer).
-
Data Analysis: The output is a chromatogram, which plots the detector response versus retention time. Each peak corresponds to a different compound. The area under the peak is proportional to the concentration of that compound.
Causality and Trustworthiness: The validity of any cross-reactivity study depends on the purity of the tested compounds. HPLC provides the necessary quality control to ensure that an observed off-target effect is due to the parent molecule and not a synthesis byproduct or a degradant.
Data Presentation and Comparative Analysis
To facilitate a clear comparison of the cross-reactivity profiles of different picolinimidamide derivatives, the data should be summarized in a structured tabular format.
Table 1: Hypothetical Cross-Reactivity Data from Competitive ELISA
| Compound | Target Protein IC50 (nM) | Off-Target Protein A IC50 (nM) | % Cross-Reactivity (Protein A) | Off-Target Protein B IC50 (nM) | % Cross-Reactivity (Protein B) |
| Lead Compound (Pico-1) | 15 | 1,500 | 1.0% | >10,000 | <0.15% |
| Analog (Pico-2) | 25 | 300 | 5.0% | >10,000 | <0.15% |
| Analog (Pico-3) | 18 | >10,000 | <0.15% | 850 | 1.76% |
| Control Compound | 5,000 | 5,200 | 96.2% | 4,800 | 104.2% |
Table 2: Hypothetical Binding Affinity and Kinetics Data from SPR
| Compound | Target Protein K₋ (nM) | Off-Target Protein A K₋ (nM) | Selectivity Index (A) | Off-Target Protein B K₋ (nM) | Selectivity Index (B) |
| Lead Compound (Pico-1) | 12 | 1,800 | 150 | No Binding Detected | N/A |
| Analog (Pico-2) | 20 | 450 | 22.5 | No Binding Detected | N/A |
| Analog (Pico-3) | 15 | No Binding Detected | N/A | 1,100 | 73.3 |
| Control Compound | 4,500 | 4,200 | 0.93 | 4,700 | 0.96 |
Selectivity Index = K₋ (Off-Target) / K₋ (Target)
Conclusion: A Pathway to Safer and More Efficacious Therapeutics
The systematic evaluation of cross-reactivity is a non-negotiable step in the development of picolinimidamide derivatives. By employing a multi-pronged approach that combines target-specific immunoassays, label-free biophysical analysis, and rigorous analytical chemistry, researchers can build a comprehensive specificity profile for their lead candidates. This data-driven strategy not only de-risks the development process by identifying potential liabilities early but also provides the mechanistic insights necessary to guide the rational design of next-generation derivatives with enhanced selectivity and a superior safety profile. The methodologies outlined in this guide provide a robust framework for achieving this critical objective.
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Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved January 19, 2026, from [Link]
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A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). HistologiX. Retrieved January 19, 2026, from [Link]
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Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). PubMed. Retrieved January 19, 2026, from [Link]
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Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. (2018). PMC - NIH. Retrieved January 19, 2026, from [Link]
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A beginner's guide to surface plasmon resonance. (2023). The Biochemist - Portland Press. Retrieved January 19, 2026, from [Link]
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Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Reichert Technologies. Retrieved January 19, 2026, from [Link]
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Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. (2022). PMC - NIH. Retrieved January 19, 2026, from [Link]
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Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. (2021). PubMed Central. Retrieved January 19, 2026, from [Link]
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Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. (2012). PubMed. Retrieved January 19, 2026, from [Link]
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Understanding cross-reactivity in immunoassay drug screening. (n.d.). Siemens Healthineers. Retrieved January 19, 2026, from [Link]
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HPLC and UHPLC Columns for Small Molecule Separations. (n.d.). Agilent. Retrieved January 19, 2026, from [Link]
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Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. (2018). PubMed. Retrieved January 19, 2026, from [Link]
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Technical Guide for ELISA - Protocols. (n.d.). SeraCare. Retrieved January 19, 2026, from [Link]
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Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. (2007). PubMed. Retrieved January 19, 2026, from [Link]
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Exploring the Landscape of Aptamers: From Cross-Reactive to Selective to Specific, High-Affinity Receptors for Cocaine. (2022). JACS Au - ACS Publications. Retrieved January 19, 2026, from [Link]
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Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. (2022). PubMed. Retrieved January 19, 2026, from [Link]
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A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. (2020). PubMed. Retrieved January 19, 2026, from [Link]
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A Comparative Spectroscopic Guide to Picolinimidamide Hydrochloride and Its Free Base
For researchers, medicinal chemists, and formulation scientists, understanding the physicochemical properties of an active pharmaceutical ingredient (API) in both its free base and salt form is fundamental. Salt formation, a common strategy to enhance solubility and stability, profoundly alters a molecule's electronic and structural characteristics. This guide provides an in-depth spectroscopic comparison of picolinimidamide, a molecule of interest in drug discovery, and its hydrochloride salt. We will explore how protonation impacts its signature across Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), supported by validated experimental protocols.
Molecular Structure and the Site of Protonation
Picolinimidamide possesses three potential protonation sites: the sp²-hybridized pyridine ring nitrogen, the imino nitrogen, and the amino nitrogen. A comparison of the basicity of these functional groups—with the pKa of pyridine's conjugate acid being ~5.2 and that of a typical acyclic amidine being significantly higher—suggests the pyridine nitrogen is the most basic site.[1][2][3] Therefore, in the presence of hydrochloric acid, protonation is expected to occur preferentially at the pyridine nitrogen, forming the pyridinium salt as depicted below. This fundamental change is the root cause of the spectroscopic differences we will explore.
Figure 1: Chemical structures of Picolinimidamide Free Base (left) and Picolinimidamide Hydrochloride (right), showing protonation at the pyridine nitrogen.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Tale of Vibrational Shifts
FTIR spectroscopy probes the vibrational modes of chemical bonds. The transition from a neutral pyridine ring to a positively charged pyridinium ion introduces significant and readily identifiable changes in the infrared spectrum.
Theoretical Insight
The most dramatic difference is the appearance of a new, broad, and strong absorption band in the spectrum of the hydrochloride salt, typically between 2500-3300 cm⁻¹. This band is characteristic of the N⁺-H stretching vibration of the pyridinium cation and is often broad due to hydrogen bonding with the chloride counter-ion.[4][5][6] Concurrently, the vibrational modes of the aromatic ring are altered. Key pyridine ring stretching vibrations (typically seen around 1600-1450 cm⁻¹) will shift in position and intensity due to the change in electron distribution upon protonation.[7] The C=N stretch of the imidamide group (~1650 cm⁻¹) and the N-H stretches of the amino group (~3400-3200 cm⁻¹) may also experience minor shifts due to the inductive effect of the nearby positive charge.
Comparative FTIR Data
| Functional Group | Picolinimidamide Free Base (cm⁻¹) | Picolinimidamide Hydrochloride (cm⁻¹) | Rationale for Change |
| N-H Stretch (Amine) | ~3450 (asym), ~3350 (sym) | ~3440 (asym), ~3340 (sym) | Minor shift due to inductive effects. |
| C-H Stretch (Aromatic) | ~3050 | ~3060 | Slight shift due to change in ring electronics. |
| N⁺-H Stretch (Pyridinium) | Absent | ~3200-2500 (broad, strong) | Key diagnostic peak: Appearance of the pyridinium N⁺-H stretch.[4] |
| C=N Stretch (Imine) | ~1650 | ~1660 | Slight blue shift due to electron-withdrawing effect of the pyridinium ring. |
| C=C, C=N Ring Stretch | ~1590, ~1570, ~1470, ~1435 | ~1630, ~1605, ~1500, ~1450 | Significant shifts in position and intensity are diagnostic of pyridinium ion formation.[7] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the method of choice for rapid, direct analysis of solid powders with minimal sample preparation.[8][9][10][11]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe with a lint-free tissue soaked in isopropanol and allow it to dry completely.[12]
-
Background Collection: With the clean, empty ATR anvil, collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This corrects for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.
-
Sample Analysis: Place a small amount of the picolinimidamide sample (free base or hydrochloride salt, a few milligrams is sufficient) onto the center of the ATR crystal.
-
Apply Pressure: Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal surface.
-
Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan.
-
Cleaning: After analysis, raise the press arm, and carefully clean the sample from the crystal surface using a soft, lint-free tissue and isopropanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy provides unparalleled detail about the chemical environment of ¹H and ¹³C nuclei. The introduction of a formal positive charge upon protonation creates a powerful deshielding effect that is easily observed.
Theoretical Insight
¹H NMR: In the hydrochloride salt, the positive charge on the pyridinium nitrogen atom significantly decreases the electron density of the entire aromatic ring. This causes all pyridine ring protons to shift downfield (to a higher ppm value) compared to the free base.[13][14][15][16] The effect is most pronounced on the protons closest to the nitrogen (H6). The NH protons of the imidamide group may also show a downfield shift and, depending on the solvent and water content, may be broadened or exchange with solvent protons. In aprotic polar solvents like DMSO-d₆, these exchangeable protons are more likely to be observed as distinct signals.[17]
¹³C NMR: Similar to the protons, all carbon atoms in the pyridine ring of the hydrochloride salt will be deshielded and exhibit a downfield shift relative to the free base. The carbons directly attached to the positively charged nitrogen (C2 and C6) will experience the largest shift.[18]
Comparative NMR Data (in DMSO-d₆)
Table: ¹H NMR Chemical Shifts (δ, ppm)
| Proton | Picolinimidamide Free Base (δ, ppm) | Picolinimidamide Hydrochloride (δ, ppm) | Rationale for Change |
| H6 | ~8.50 | ~8.90 | Significant downfield shift due to proximity to N⁺.[13][19] |
| H4 | ~7.80 | ~8.40 | Downfield shift due to ring deshielding. |
| H3 | ~7.40 | ~7.90 | Downfield shift due to ring deshielding. |
| H5 | ~7.30 | ~7.80 | Downfield shift due to ring deshielding. |
| NH₂ | ~6.5 (broad) | ~7.0 (broad) | Downfield shift and potential sharpening due to slower exchange. |
| =NH | ~7.5 (broad) | ~8.0 (broad) | Downfield shift and potential sharpening. |
Table: ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Picolinimidamide Free Base (δ, ppm) | Picolinimidamide Hydrochloride (δ, ppm) | Rationale for Change |
| C2 | ~155.0 | ~150.0 | Shift is influenced by both protonation and imidamide group. |
| C6 | ~149.0 | ~152.0 | Significant downfield shift due to proximity to N⁺. |
| C4 | ~137.0 | ~145.0 | Downfield shift due to ring deshielding. |
| C=N | ~160.0 | ~162.0 | Minor downfield shift. |
| C3 | ~124.0 | ~128.0 | Downfield shift due to ring deshielding. |
| C5 | ~121.0 | ~125.0 | Downfield shift due to ring deshielding. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the picolinimidamide sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[20][21][22]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[23]
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal reference (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through an automated or manual "shimming" process to ensure sharp, symmetrical peaks.
-
Data Acquisition: Acquire the ¹H spectrum first, followed by the more time-intensive ¹³C spectrum, using standard acquisition parameters.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Monitoring Electronic Transitions
UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. Altering the electronic structure through protonation predictably affects these transitions.
Theoretical Insight
Aromatic systems like pyridine exhibit characteristic π → π* transitions. The nitrogen atom also has a non-bonding electron pair (n), allowing for a lower energy n → π* transition. Upon protonation, this lone pair is no longer available as it is used to form the N⁺-H bond. Consequently, the n → π* absorption band is expected to disappear or undergo a significant blue shift (hypsochromic shift) in the hydrochloride salt.[24] The π → π* transitions will also be affected, often shifting in wavelength (either a red or blue shift) and changing in intensity (molar absorptivity) due to the perturbation of the aromatic system's energy levels.[25][26][27]
Comparative UV-Vis Data (in Ethanol)
| Transition Type | Picolinimidamide Free Base | Picolinimidamide Hydrochloride | Rationale for Change |
| π → π* (λ_max, nm) | ~260 | ~255 | Shift due to altered energy levels of the aromatic π system. |
| n → π* (λ_max, nm) | ~310 | Absent or blue-shifted | Disappearance of the non-bonding electron pair on the pyridine nitrogen upon protonation.[24] |
Experimental Protocol: UV-Vis Spectroscopy
-
Instrument Warm-up: Turn on the UV-Vis spectrometer and allow the lamps (deuterium and tungsten) to warm up for at least 20 minutes to ensure a stable output.[28]
-
Solvent Selection: Choose a UV-transparent solvent in the desired analytical range (e.g., ethanol, methanol, or water).
-
Sample Preparation: Prepare a stock solution of each compound with a known concentration. From this, prepare a dilute solution in a volumetric flask such that the maximum absorbance will be within the optimal range of the instrument (ideally 0.1 - 1.0 absorbance units).[29][30]
-
Baseline Correction: Fill a quartz cuvette with the pure solvent. Place it in the spectrometer and run a baseline correction (or "autozero") to subtract any absorbance from the solvent and the cuvette itself.[31]
-
Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrometer and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each transition.
Mass Spectrometry (MS): Identifying the Protonated Species
Mass spectrometry is a powerful tool for determining the molecular weight of a compound. For distinguishing a free base from its hydrochloride salt, a "soft" ionization technique like Electrospray Ionization (ESI) is ideal as it introduces the molecule into the gas phase as an ion with minimal fragmentation.[32][33]
Theoretical Insight
When analyzing either the free base or the hydrochloride salt by ESI in positive ion mode, the resulting mass spectrum is expected to be nearly identical.
-
Picolinimidamide Free Base (M): In the electrospray source, the free base will readily accept a proton from the solvent (which is typically slightly acidic, e.g., with formic acid) to form the protonated molecule, [M+H]⁺.
-
Picolinimidamide Hydrochloride ([M+H]⁺Cl⁻): In the solution prior to spraying, the salt is already dissociated. The cation [M+H]⁺ is directly transferred into the gas phase, while the Cl⁻ anion is not typically observed in positive ion mode.
Therefore, both samples will yield a base peak at the same mass-to-charge ratio (m/z) corresponding to the protonated free base.[34][35] This demonstrates that ESI-MS is excellent for confirming the mass of the core molecule but cannot, by itself, distinguish the salt form from the free base without additional context.
Anticipated Mass Spectrometry Data
| Compound Analyzed | Ionization Mode | Expected Major Ion (m/z) | Interpretation |
| Picolinimidamide Free Base | ESI (+) | 136.07 | [M+H]⁺ (Calculated for C₇H₉N₃ + H⁺) |
| Picolinimidamide Hydrochloride | ESI (+) | 136.07 | [M+H]⁺ (The cation of the salt) |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare dilute solutions (e.g., 1-10 µg/mL) of each sample in a suitable solvent mixture, such as 50:50 acetonitrile:water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[36]
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
-
Sample Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[37]
-
Ionization: A high voltage (e.g., 3-5 kV) is applied to the capillary tip, creating a fine spray of charged droplets. A heated drying gas (nitrogen) aids in desolvation.[32][38]
-
Mass Analysis: The resulting gas-phase ions ([M+H]⁺) are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
-
Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Summary and Conclusion
The spectroscopic differences between picolinimidamide free base and its hydrochloride salt are distinct and predictable, arising from the protonation of the pyridine nitrogen. FTIR and NMR are the most powerful techniques for direct differentiation.
-
FTIR Spectroscopy provides a clear diagnostic through the appearance of a broad N⁺-H stretching band and shifts in the pyridine ring fingerprint region for the hydrochloride salt.
-
NMR Spectroscopy offers definitive evidence via the significant downfield shift of all pyridine ring protons and carbons in the hydrochloride salt due to the deshielding effect of the positive charge.
-
UV-Vis Spectroscopy indicates protonation through the disappearance or blue shift of the n → π* transition.
-
ESI-Mass Spectrometry , while essential for confirming molecular weight, will show the same protonated molecular ion for both forms, making it unsuitable for distinguishing between them in isolation.
This guide provides the theoretical basis and practical protocols for characterizing these two critical forms of a potential API. By applying these spectroscopic methods, researchers can confidently verify the identity and form of their material, ensuring data integrity and supporting robust drug development programs.
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Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue College of Engineering. Retrieved from
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Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12.
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Lee, Y.-P. (2015). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A, 119(4), 735-743.
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Creative Proteomics. (n.d.). Electrospray Ionization. Retrieved from
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Murphy, K. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Retrieved from
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Comparative study of the insecticidal spectrum of trifluoromethylpyridine analogs
Introduction: The Rise of Trifluoromethylpyridines in Modern Pest Management
The trifluoromethylpyridine (TFMP) chemical scaffold has become a cornerstone in the development of modern insecticides, offering potent and often selective control of economically significant agricultural pests.[1] The unique physicochemical properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and strong electron-withdrawing capabilities, have led to the discovery of several highly effective active ingredients.[2] This guide provides a comparative analysis of the insecticidal spectrum of key trifluoromethylpyridine analogs, namely flonicamid, sulfoxaflor, and triflumezopyrim. We will delve into their mechanisms of action, comparative efficacy against key pest species supported by experimental data, and provide detailed protocols for researchers to conduct similar comparative studies. This document is intended for researchers, scientists, and professionals in the field of drug and pesticide development to facilitate informed decisions in the selection and application of these critical pest management tools.
Mechanism of Action: Diverse Targets within the Insect Nervous System
While all three analogs share the trifluoromethylpyridine core, they exhibit distinct modes of action, a crucial factor in insecticide resistance management. The Insecticide Resistance Action Committee (IRAC) has classified them into different groups based on their target sites.[3][4][5][6][7]
-
Flonicamid: This compound is the sole member of IRAC Group 29.[8] It acts as a chordotonal organ modulator, disrupting the function of stretch receptors in insects. This interference with their sense of balance and movement leads to a rapid cessation of feeding, ultimately causing starvation.[9]
-
Sulfoxaflor: Classified in IRAC Group 4C, sulfoxaflor is a sulfoximine insecticide.[10] It acts as a competitive modulator of the nicotinic acetylcholine receptor (nAChR).[3] Although it targets the same receptor as neonicotinoids (Group 4A), its binding and mode of interaction are distinct, making it effective against some neonicotinoid-resistant insect populations.[11]
-
Triflumezopyrim: This mesoionic insecticide belongs to IRAC Group 4E.[3][10] It also targets the nAChR but acts as an inhibitor of the orthosteric binding site, a different mode of action compared to the agonistic activity of neonicotinoids.[12][13] This unique mechanism provides excellent control of hopper species, including those resistant to other insecticides.[12]
Comparative Insecticidal Spectrum: A Focus on Sucking Pests
The primary insecticidal spectrum for flonicamid, sulfoxaflor, and triflumezopyrim is centered on sap-sucking insects (Hemiptera), which are major pests in numerous cropping systems.
Flonicamid: A Specialist in Aphid Control
Flonicamid demonstrates exceptional efficacy against a wide range of aphid species.[8][14] Its rapid antifeedant action makes it a valuable tool for preventing virus transmission by aphid vectors.[14] While highly effective against aphids, its activity against other sucking pests can be variable.
Sulfoxaflor: Broad-Spectrum Sucking Pest Control
Sulfoxaflor exhibits a broader spectrum of activity against sucking pests compared to flonicamid. It is highly effective against aphids, whiteflies, and plant bugs (Lygus spp.).[15][16][17] Its unique mode of action within the nAChR modulators makes it a critical tool for managing resistance to other insecticides in this class.[11]
Triflumezopyrim: The Hopper Specialist
Triflumezopyrim is particularly potent against various species of planthoppers and leafhoppers, critical pests in rice production.[18][19] Its novel mesoionic chemistry provides a valuable alternative for controlling hopper populations that have developed resistance to other insecticide classes.[12]
Quantitative Efficacy Comparison: LC50 Data
To provide a quantitative comparison of the intrinsic toxicity of these analogs, the following tables summarize reported median lethal concentration (LC50) values from various laboratory bioassays. It is important to note that LC50 values can vary depending on the bioassay method, insect strain, and environmental conditions.
Table 1: Comparative LC50 Values of Trifluoromethylpyridine Analogs Against Aphid Species
| Insecticide | Species | LC50 (ppm or mg/L) | Bioassay Method | Reference |
| Flonicamid | Myzus persicae (Green Peach Aphid) | 5.12 | Leaf-dip | [12] |
| Lipaphis erysimi (Mustard Aphid) | 5.79 | Leaf-dip | [12] | |
| Rhopalosiphum maidis (Corn Leaf Aphid) | 6.682 | Leaf-dip | [20] | |
| Aphis gossypii (Cotton Aphid) | 14.204 | Leaf-dip | [20] | |
| Aphis craccivora (Cowpea Aphid) | 0.068 (48h) | Leaf-dip | [21] | |
| Sulfoxaflor | Myzus persicae (Green Peach Aphid) | 0.92 - 4.13 (72h) | Leaf-dip | [16] |
| Aphis gossypii (Cotton Aphid) | 3.42 - 11.16 | Leaf-dip | [15][22] |
Table 2: Comparative LC50/LD50 Values of Trifluoromethylpyridine Analogs Against Planthopper Species
| Insecticide | Species | LC50 (mg/L) / LD50 (ng/individual) | Bioassay Method | Reference |
| Triflumezopyrim | Nilaparvata lugens (Brown Planthopper) | 0.150 (nymphs) | Rice stem-dip | [18] |
| Nilaparvata lugens (Brown Planthopper) | 0.094 (adults) | Topical application | [18] | |
| Laodelphax striatellus (Small Brown Planthopper) | 0.55 - 14.46 | Not specified | [23] |
Impact on Non-Target Organisms
An essential aspect of modern insecticide development is selectivity and safety towards beneficial organisms.
-
Flonicamid: Generally exhibits low toxicity to many beneficial insects, including parasitic wasps, bees, ladybirds, and lacewings.[1][24]
-
Sulfoxaflor: While effective against target pests, its impact on pollinators like bees is a subject of ongoing research and regulatory scrutiny.
-
Triflumezopyrim: Has been reported to have a low impact on non-target organisms, including pollinators.
It is crucial to consult product labels and local extension services for specific recommendations on minimizing the impact on beneficial insects.
Experimental Protocols
To ensure the reproducibility and validity of comparative efficacy studies, standardized experimental protocols are paramount. The following sections detail methodologies for insect rearing and conducting insecticidal bioassays.
Insect Rearing Protocols
1. Rearing of Myzus persicae (Green Peach Aphid)
-
Host Plant: Maintain a continuous supply of healthy, pesticide-free host plants such as cabbage (Brassica oleracea) or tobacco (Nicotiana tabacum).[25]
-
Colony Establishment: Initiate a colony from a single, field-collected apterous adult to ensure genetic homogeneity.[26]
-
Rearing Conditions: Maintain the aphid colony in a controlled environment at 25 ± 2°C, with a 16:8 hour (light:dark) photoperiod and 65 ± 5% relative humidity.[27]
-
Maintenance: Transfer aphids to fresh host plants weekly to prevent overcrowding and maintain colony health. Use fine camel-hair brushes for transferring individual aphids.
2. Rearing of Nilaparvata lugens (Brown Planthopper)
-
Host Plant: Utilize susceptible rice seedlings (e.g., variety TN1) grown in a pesticide-free environment.[28]
-
Colony Establishment: Collect adult planthoppers from the field and establish a laboratory colony.
-
Rearing Conditions: Maintain the colony in cages with rice seedlings at 28 ± 2°C, 70-80% relative humidity, and a 16:8 hour (light:dark) photoperiod.[29]
-
Maintenance: Replace rice seedlings as they become depleted to ensure a continuous food source.[30]
Insecticidal Bioassay Protocols
1. Leaf-Dip Bioassay (for Aphids and other Foliar Pests)
This method is suitable for assessing the toxicity of insecticides through both contact and ingestion.
-
Preparation of Test Solutions: Prepare a stock solution of the technical grade insecticide in an appropriate solvent (e.g., acetone). Make serial dilutions to obtain a range of 5-7 concentrations. A surfactant is typically added to ensure even spreading on the leaf surface.
-
Leaf Preparation: Excise healthy leaves from the host plant.
-
Dipping: Dip each leaf into the respective test solution for 10-30 seconds with gentle agitation. Allow the leaves to air dry completely.
-
Insect Infestation: Place the treated leaves in a petri dish or other suitable container. Introduce a known number of test insects (e.g., 20-30 adult aphids) onto each leaf.
-
Incubation: Maintain the bioassay units under the same controlled conditions as insect rearing.
-
Mortality Assessment: Record mortality at specific time intervals (e.g., 24, 48, and 72 hours). Insects are considered dead if they are unable to move when gently prodded with a fine brush.
-
Data Analysis: Use probit analysis to calculate the LC50 values and their 95% confidence intervals.[31]
2. Topical Application Bioassay (for Planthoppers and other Larger Insects)
This method determines the contact toxicity of an insecticide by direct application.
-
Preparation of Test Solutions: Prepare serial dilutions of the insecticide in a volatile solvent like acetone.
-
Insect Immobilization: Anesthetize the adult insects using carbon dioxide or by chilling them.
-
Application: Using a micro-applicator, apply a precise volume (e.g., 0.2-1.0 µL) of the insecticide solution to the dorsal thorax of each insect.
-
Post-Treatment: Place the treated insects in a clean container with a food source.
-
Incubation and Assessment: Maintain under controlled conditions and assess mortality as described for the leaf-dip bioassay.
-
Data Analysis: Calculate LD50 values using probit analysis.
Data Analysis: Probit Analysis
Probit analysis is a statistical method used to analyze dose-response data from bioassays.[31] It transforms the sigmoidal dose-response curve into a straight line, allowing for the determination of lethal concentrations (LC) or doses (LD) for a certain percentage of the population (e.g., LC50, LD50). Several statistical software packages, such as R, can be used to perform probit analysis.[32][33]
Visualizing Experimental Workflows
To clearly illustrate the experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: The diverse mechanisms of action of trifluoromethylpyridine analogs.
Conclusion and Future Perspectives
The trifluoromethylpyridine analogs—flonicamid, sulfoxaflor, and triflumezopyrim—represent significant advancements in insecticide chemistry, each with a distinct yet complementary role in modern integrated pest management (IPM) programs. Their primary efficacy against economically important sucking pests, coupled with their diverse modes of action, makes them invaluable tools for managing insecticide resistance.
Future research should continue to explore the insecticidal spectrum of novel trifluoromethylpyridine derivatives and their potential for controlling a broader range of insect pests. Furthermore, comprehensive studies on the sublethal effects of these compounds on both target and non-target organisms will provide a more holistic understanding of their ecological impact. The continued development and strategic use of trifluoromethylpyridine insecticides will undoubtedly play a crucial role in ensuring global food security in a sustainable manner.
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Navigating the Patent Landscape: An In-Depth Technical Guide to the Novelty and Comparative Assessment of 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride
For researchers, medicinal chemists, and professionals in drug and agrochemical development, the exploration of novel chemical entities is the cornerstone of innovation. This guide provides a comprehensive analysis of 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride, a compound whose patent landscape suggests a significant degree of novelty. We will delve into its structural features, compare it to existing patented molecules for both pharmaceutical and agrochemical applications, and provide detailed, actionable experimental protocols for its comparative evaluation.
Assessing the Novelty of this compound
A thorough examination of the existing patent literature reveals that while the core components of this compound are well-represented in various inventions, the specific combination of a picolinimidamide moiety with a 3-chloro and 5-trifluoromethyl substituted pyridine ring appears to be a novel chemical space.
The foundational pyridine scaffold, 3-chloro-5-(trifluoromethyl)pyridine, is a known intermediate in the synthesis of bioactive molecules. Patents such as EP0078410A2 describe the preparation of such substituted pyridines, highlighting their importance as building blocks[1]. Furthermore, the picolinamide functional group, a close structural relative of the picolinimidamide, is the subject of numerous patents for a wide range of applications. For instance, WO2019096709A1 discloses picolinamide derivatives as potent fungicides, while US20240327376A1 describes their use as selective PHD1 inhibitors for treating ischemia-reperfusion injury and other diseases[2].
Despite the prevalence of these related structures, a direct claim for this compound (CAS 1179362-45-8) has not been identified in the surveyed patent databases. This suggests that this specific molecule represents an underexplored area with the potential for novel intellectual property claims. The novelty lies in the unique arrangement of the chloro and trifluoromethyl substituents on the pyridine ring in conjunction with the picolinimidamide functional group, which may confer unique physicochemical and biological properties.
Comparative Analysis in a Pharmaceutical Context: PHD1 Inhibition
The patent application US20240327376A1 identifies novel picolinamide compounds as selective inhibitors of Prolyl Hydroxylase Domain 1 (PHD1), a promising target for various therapeutic areas[2]. Given the structural similarity, it is plausible that this compound could also exhibit PHD1 inhibitory activity.
Structural Comparison with a Patented PHD1 Inhibitor
Let's consider a representative picolinamide-based PHD1 inhibitor from the patent literature as a comparator. While specific examples are numerous, a generalized structure from this class features a substituted picolinamide core. The key differentiators for our target compound are the specific 3-chloro and 5-trifluoromethyl substitution pattern and the imidamide versus the amide functional group.
Caption: Structural relationship between the target compound and a comparator PHD1 inhibitor.
Hypothetical Performance Comparison
The introduction of a trifluoromethyl group can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity. The chloro substituent further modulates the electronic properties of the pyridine ring. The imidamide functional group, in place of an amide, will alter the hydrogen bonding capacity and basicity of the molecule. These differences could translate to improved potency, selectivity, or pharmacokinetic properties for this compound compared to existing picolinamide-based PHD1 inhibitors.
| Parameter | This compound (Hypothetical) | Comparator Picolinamide PHD1 Inhibitor | Rationale for Potential Difference |
| PHD1 IC50 | Potentially lower (higher potency) | As reported in patent literature | The unique substitution pattern and imidamide group may lead to a more optimal fit in the enzyme's active site. |
| Selectivity (PHD1 vs. PHD2/3) | Potentially higher | As reported in patent literature | The structural modifications could favor binding to the specific isoform of PHD1. |
| Metabolic Stability | Potentially improved | Variable | The trifluoromethyl group is often introduced to block metabolic hotspots. |
| Cellular Efficacy | Potentially higher | As reported in patent literature | Improved potency and cell permeability could lead to better performance in cell-based assays. |
Experimental Protocol: In Vitro PHD1 Inhibition Assay
This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against human PHD1.
Materials:
-
Recombinant human PHD1 enzyme
-
HIF-1α peptide substrate
-
α-ketoglutarate
-
Ascorbate
-
Fe(II)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Detection reagent (e.g., a luminescence-based oxygen consumption assay kit)
-
Test compound (this compound) and comparator compound
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test and comparator compounds in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Prepare an enzyme/substrate solution containing PHD1, HIF-1α peptide, ascorbate, and Fe(II) in assay buffer.
-
Dispense 5 µL of the enzyme/substrate solution into each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a solution containing α-ketoglutarate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the signal using a suitable plate reader according to the detection reagent manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Caption: Workflow for the in vitro PHD1 inhibition assay.
Comparative Analysis in an Agrochemical Context: Fungicidal Activity
The patent WO2019096709A1 highlights the potential of picolinamide derivatives as fungicides[3]. This provides a strong rationale for evaluating this compound for similar applications.
Structural Comparison with a Patented Picolinamide Fungicide
A representative fungicidal picolinamide from the patent literature would serve as a suitable comparator. The key structural distinctions of our target compound remain the 3-chloro, 5-trifluoromethyl substitution and the imidamide functional group.
Hypothetical Performance Comparison
In the context of fungicides, the trifluoromethyl group is a well-established toxophore that can enhance efficacy. The combination of this group with a chloro substituent and the unique electronic and hydrogen bonding properties of the imidamide could lead to a novel mode of action or improved efficacy against a broader spectrum of fungal pathogens.
| Parameter | This compound (Hypothetical) | Comparator Picolinamide Fungicide | Rationale for Potential Difference |
| EC50 (e.g., against Botrytis cinerea) | Potentially lower (higher potency) | As reported in patent literature | The trifluoromethyl group and overall electronic profile may enhance fungitoxicity. |
| Spectrum of Activity | Potentially broader | As reported in patent literature | The novel substitution pattern might confer activity against fungal strains resistant to existing picolinamides. |
| Phytotoxicity | To be determined | As reported in patent literature | The structural changes may alter the compound's effect on host plants. |
| Systemicity | To be determined | As reported in patent literature | Physicochemical properties influenced by the substitutions will affect uptake and translocation in plants. |
Experimental Protocol: In Vitro Fungicidal Assay Against Botrytis cinerea
This protocol outlines a method to determine the half-maximal effective concentration (EC50) of a test compound against the grey mould fungus, Botrytis cinerea.
Materials:
-
Botrytis cinerea culture
-
Potato Dextrose Agar (PDA)
-
Test compound and comparator compound
-
DMSO
-
Sterile 96-well plates
-
Spectrophotometer
Procedure:
-
Prepare a spore suspension of Botrytis cinerea from a mature culture.
-
Prepare a serial dilution of the test and comparator compounds in a suitable liquid medium (e.g., Potato Dextrose Broth).
-
Add 100 µL of each compound dilution to the wells of a 96-well plate.
-
Add 100 µL of the Botrytis cinerea spore suspension to each well.
-
Incubate the plates at 20-25°C for 3-5 days.
-
Measure the fungal growth by reading the optical density at 600 nm using a spectrophotometer.
-
Calculate the percent inhibition of fungal growth for each compound concentration and determine the EC50 value.
Caption: Workflow for the in vitro fungicidal assay.
Conclusion
This compound stands out as a potentially novel chemical entity. While its core structural motifs are present in the patent literature for both pharmaceutical and agrochemical applications, the specific combination of features suggests a unique and unexplored profile. The comparative analysis and detailed experimental protocols provided in this guide offer a solid framework for researchers to investigate its potential as a PHD1 inhibitor or a fungicide. The exploration of this and similar novel chemical spaces is crucial for the continued development of new and effective therapeutic agents and crop protection solutions.
References
- Microbiocidal picolinamide deriv
- Picolinamide compounds as selective phd1 inhibitors, compositions, and methods of use. US20240327376A1.
- Process for producing 3-chloro-5-trifluoromethylpyridines. EP0078410A2.
Sources
- 1. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 2. US20220227732A1 - Pyridine carboxamide compounds for inhibiting nav1.8 - Google Patents [patents.google.com]
- 3. WO2019096709A1 - Microbiocidal picolinamide derivatives - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Chloro-5-(trifluoromethyl)picolinimidamide Hydrochloride
For Immediate Implementation by Laboratory Professionals
In the fast-paced world of drug discovery and development, the synthesis and evaluation of novel compounds are paramount. Yet, the lifecycle of these molecules extends beyond the laboratory bench. The proper disposal of chemical reagents, such as 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride, is a critical, often overlooked, aspect of responsible research. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this halogenated pyridine derivative, ensuring the protection of both laboratory personnel and the environment.
Hazard Profile: Understanding the Risks of a Complex Molecule
-
Harmful if swallowed. [3]
The presence of both a chlorinated pyridine ring and a trifluoromethyl group suggests that this compound is a halogenated organic compound. Such substances are often subject to specific disposal regulations due to their potential to form persistent and toxic byproducts if not managed correctly.[4]
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, as analogous compounds cause skin irritation.[1][3] |
| Eye Protection | Safety glasses or goggles | Protects against splashes that can cause serious eye damage.[1][3] |
| Protective Clothing | Chemical-resistant lab coat | Shields skin and clothing from spills. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Prevents respiratory irritation from dust or aerosols.[1][3] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of waste generation. Adherence to this protocol is essential for ensuring safety and regulatory compliance.
Step 1: Waste Segregation and Collection
Proper segregation is the foundation of a safe and efficient waste management program.
-
Solid Waste: Collect unadulterated this compound, along with any contaminated disposable labware (e.g., weigh boats, pipette tips, gloves), in a designated, puncture-proof, and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and appropriately labeled container. Due to its chlorinated nature, this waste stream must be segregated from non-halogenated organic waste.[6][7]
-
Empty Containers: "Empty" containers that once held the pure compound must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.[3] The rinsate from this process must be collected as hazardous liquid waste.
Step 2: Container Labeling
Accurate and detailed labeling is a regulatory requirement and a critical safety measure. The label on your hazardous waste container should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Harmful," "Irritant")
-
The accumulation start date
-
The name of the principal investigator or laboratory group
Step 3: Spill and Decontamination Procedures
In the event of a spill, the primary objective is to contain the material and prevent its spread.
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.[1]
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1]
-
Collect: Carefully sweep or scoop up the absorbed material and any solid spill residue and place it in the designated solid hazardous waste container.[1][8]
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., acetone, ethanol) and a disposable cloth. The contaminated cloth should be disposed of as solid hazardous waste.[8]
The Final Destination: Approved Disposal Methodologies
The ultimate disposal of this compound and its associated waste must be handled by a licensed hazardous waste disposal facility. The most common and recommended methods for halogenated organic compounds are:
-
Incineration: This is the preferred method for the complete destruction of chlorinated organic compounds.[9] High-temperature incineration, often in a facility equipped with flue gas scrubbing technology, ensures that harmful combustion byproducts are neutralized before being released into the atmosphere.[3][4][10]
-
Chemical Destruction: In some cases, specific chemical treatments can be used to neutralize the hazardous properties of the compound.[11]
Under no circumstances should this chemical or its waste be:
-
Poured down the drain: This is strictly prohibited as it can contaminate waterways and is toxic to aquatic life.[12][13]
-
Disposed of in regular trash: This can lead to environmental contamination and pose a risk to sanitation workers.[5]
Regulatory Framework and Institutional Oversight
The disposal of hazardous waste is governed by a complex web of regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[14] Many states have their own, often more stringent, regulations.[14] In Europe, the European Chemicals Agency (ECHA) provides guidance on waste disposal under the REACH and CLP regulations.[15][16]
Your institution's Environmental Health and Safety (EHS) department is your most valuable resource for navigating these regulations.[5] They will have established procedures for the collection, storage, and ultimate disposal of hazardous waste in a manner that is compliant with all applicable laws. Always consult with your EHS office before initiating any disposal procedure for a new or unfamiliar compound.
Visualizing the Disposal Pathway
To aid in understanding the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ethz.ch [ethz.ch]
- 7. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 12. ashp.org [ashp.org]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. epa.gov [epa.gov]
- 15. Guidance documents - ECHA [echa.europa.eu]
- 16. Guidance - ECHA [echa.europa.eu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
